molecular formula C12H7ClN2 B598459 4-(6-Chloropyridin-2-yl)benzonitrile CAS No. 13382-57-5

4-(6-Chloropyridin-2-yl)benzonitrile

Cat. No.: B598459
CAS No.: 13382-57-5
M. Wt: 214.652
InChI Key: ANUHTNNEFBWJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridin-2-yl)benzonitrile is a valuable aromatic nitrile and biphenyl derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a versatile precursor for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The compound's structure, featuring a chloropyridine and a benzonitrile group, makes it a privileged scaffold for constructing potential kinase inhibitors . Scientific research has demonstrated its specific utility in the development of novel MSK1 (Mitogen- and Stress-Activated Kinase 1) inhibitors, which are of significant interest for the study of inflammatory diseases such as asthma, psoriasis, and atherosclerosis . In this context, the compound acts as a core template that can be functionalized to create candidate molecules for studying the NF-κB signaling pathway and subsequent pro-inflammatory cytokine production, such as IL-6 . The chloropyridine moiety is a crucial reactive site for further derivatization, enabling researchers to explore structure-activity relationships and develop targeted therapeutic agents for inflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUHTNNEFBWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744832
Record name 4-(6-Chloropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-57-5
Record name 4-(6-Chloropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Biaryl Scaffold for Medicinal Chemistry and Materials Science

Part 1: Executive Summary

4-(6-Chloropyridin-2-yl)benzonitrile is a high-value biaryl intermediate utilized primarily in the discovery of small-molecule therapeutics. Characterized by a central pyridine ring flanked by a reactive chloro-substituent and a para-cyanophenyl group, this molecule serves as a "privileged scaffold" in drug discovery. Its structural duality—offering an electrophilic site for nucleophilic aromatic substitution (


) and a nitrile group for further derivatization—makes it an ideal building block for synthesizing kinase inhibitors, GPCR ligands (e.g., AMPA receptor antagonists), and agrochemicals.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing its application in lead optimization campaigns.

Part 2: Chemical Identity & Physical Properties[1][2]

Nomenclature and Identification
PropertyDetail
IUPAC Name 4-(6-Chloropyridin-2-yl)benzonitrile
Common Name 6-Chloro-2-(4-cyanophenyl)pyridine
Molecular Formula

Molecular Weight 214.65 g/mol
SMILES N#Cc1ccc(c2nc(Cl)ccc2)cc1
Structure Class Biaryl; Halogenated Heterocycle
Physicochemical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. Values below represent high-confidence predictive models validated against structural analogs.

ParameterValueSignificance in Drug Design
Physical State White to off-white solidStandard handling; stable solid.
Melting Point 158–162 °C (Predicted)Indicates good thermal stability for high-temp reactions.
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic; suitable for CNS-penetrant drug scaffolds.
TPSA ~49 Ų< 140 Ų; favorable for oral bioavailability.
Solubility DMSO, DMF, DCM, EtOAcLow aqueous solubility; requires organic co-solvents.
pKa (Pyridine N) ~1.5 – 2.0Electron-withdrawing Cl and Aryl groups reduce basicity.

Part 3: Synthetic Methodology

The most robust route to 4-(6-Chloropyridin-2-yl)benzonitrile is the Suzuki-Miyaura Cross-Coupling reaction. This protocol prioritizes mono-arylation of 2,6-dichloropyridine to prevent the formation of the bis-coupled byproduct.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Reactant1 2,6-Dichloropyridine (Electrophile) Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Reactant1->Catalyst Reactant2 4-Cyanophenylboronic acid (Nucleophile) Reactant2->Catalyst Solvent DME / H2O (4:1) Reflux, 12-18h Catalyst->Solvent Oxidative Addition & Transmetallation Product 4-(6-Chloropyridin-2-yl)benzonitrile (Target) Solvent->Product Reductive Elimination Byproduct Bis-coupled impurity (Avoid via stoichiometry) Solvent->Byproduct Excess Boronic Acid

Figure 1: Selective mono-arylation workflow via Suzuki-Miyaura coupling.

Detailed Protocol

Objective: Synthesize 10.0 g of 4-(6-Chloropyridin-2-yl)benzonitrile.

  • Reagent Setup:

    • Substrate: 2,6-Dichloropyridine (1.0 eq, limiting reagent).

    • Coupling Partner: 4-Cyanophenylboronic acid (1.05 eq). Note: Strict stoichiometry controls bis-coupling.

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

      
      , 0.05 eq).[1]
      
    • Base: Sodium Carbonate (

      
      , 2.0 M aqueous solution).
      
    • Solvent: 1,2-Dimethoxyethane (DME).

  • Procedure:

    • Degassing: Charge a 3-neck flask with DME and 2.0 M

      
      . Sparge with Argon for 30 minutes to remove dissolved 
      
      
      
      (critical to prevent homocoupling).
    • Addition: Add 2,6-Dichloropyridine and 4-Cyanophenylboronic acid under positive Argon flow. Add the Pd catalyst last.

    • Reaction: Heat to reflux (~85°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint: The product should show a characteristic nitrile stretch at ~2220


 in IR and a distinct set of aromatic protons in 

NMR (two doublets for the phenyl ring, three signals for the pyridine).

Part 4: Reactivity & Applications

The utility of this scaffold lies in its orthogonal reactivity . The chlorine atom is activated for substitution, while the nitrile group serves as a precursor for various pharmacophores.[3][1]

Divergent Reactivity Pathways (DOT Diagram)

ReactivityPathways Core 4-(6-Chloropyridin-2-yl)benzonitrile SNAr Path A: SnAr Displacement (Nucleophilic Aromatic Substitution) Core->SNAr R-NH2 / R-OH Base, Heat NitrileChem Path B: Nitrile Transformation (Functional Group Interconversion) Core->NitrileChem Acid/Base or Azide Amines Amino-Biaryls (Kinase Inhibitors) SNAr->Amines Buchwald or Direct SnAr Ethers Alkoxy-Biaryls (Channel Modulators) SNAr->Ethers NaH, R-OH Tetrazoles Tetrazoles (Bioisosteres of Acids) NitrileChem->Tetrazoles NaN3, ZnBr2 Amides Benzamides (H-Bond Donors) NitrileChem->Amides H2O2, NaOH

Figure 2: Orthogonal functionalization strategies for library generation.

Mechanism-Based Application Guide
A. The Pyridine "Warhead" (

)

The chlorine at the 6-position is activated by the electron-deficient nature of the pyridine ring.

  • Protocol: React with primary or secondary amines in DMSO with

    
     at 100°C.
    
  • Why it works: The nitrogen atom in the pyridine ring stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride.

  • Application: This is the primary method for introducing solubility-enhancing groups (e.g., piperazines, morpholines) in late-stage drug optimization.

B. The Nitrile "Anchor"

The nitrile group is robust during the


 reaction but can be transformed subsequently.
  • Tetrazole Formation: Reaction with sodium azide (

    
    ) yields a tetrazole, a classic bioisostere for a carboxylic acid, improving metabolic stability and potency (e.g., in Angiotensin II receptor blockers).
    
  • Hydrolysis: Controlled hydrolysis yields primary amides, often crucial for hydrogen-bonding interactions within a receptor pocket.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Nitrile-containing compounds can liberate cyanide under extreme metabolic or chemical stress; however, the benzonitrile moiety is generally stable.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

  • Disposal: All waste streams must be treated as halogenated organic waste. Aqueous layers from the Suzuki coupling may contain Palladium residues and should be scavenged before disposal.

Part 6: References

  • Suzuki-Miyaura Coupling Fundamentals:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of 2-Aryl-6-chloropyridines:

    • BenchChem. (2025). "Common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid." (Analogous chemistry).

  • Reactivity of Chloropyridines:

    • Schlosser, M., et al. (2005). "Site-Selective Substitution of di- and trichloropyridines." Journal of Organic Chemistry.

  • Applications in Medicinal Chemistry (AMPA Antagonists):

    • Hibi, S., et al. (2012).[4] "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist."[4] Journal of Medicinal Chemistry, 55(23), 10584-600.[4]

  • General Properties of 4-Cyanophenylboronic Acid:

    • Sigma-Aldrich Product Sheet. "4-Cyanophenylboronic acid - CAS 126747-14-6."

Sources

4-(6-Chloropyridin-2-yl)benzonitrile CAS number 13382-57-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master File: 4-(6-Chloropyridin-2-yl)benzonitrile

Executive Summary: The Bifunctional Linchpin

4-(6-Chloropyridin-2-yl)benzonitrile (CAS 13382-57-5) represents a high-value "linchpin" intermediate in modern medicinal chemistry and materials science. Its structural utility lies in its asymmetric bifunctionality :

  • The 6-Chloro Handle: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ) or secondary cross-coupling (Suzuki, Buchwald-Hartwig), enabling the rapid construction of diverse heterocycles.
    
  • The 4-Cyanophenyl Moiety: A robust, electron-withdrawing "anchor" that modulates lipophilicity and metabolic stability, while serving as a precursor to amines, amides, or tetrazoles.

This guide provides an in-depth analysis of its synthesis, reactivity, and application as a scaffold for TRPV1 antagonists (analogous to BCTC) and electron-transport materials.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 4-(6-Chloropyridin-2-yl)benzonitrile
Common Name 2-(4-Cyanophenyl)-6-chloropyridine
CAS Number 13382-57-5
Molecular Formula

Molecular Weight 214.65 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF,

, EtOAc; Insoluble in water.
Melting Point Typically >80°C (Predicted based on structural analogs; specific isomer data not standardly indexed in open literature).
LogP (Calc) ~3.2 (Lipophilic)

Synthetic Methodology: The Mono-Coupling Challenge

The primary synthetic challenge is the desymmetrization of 2,6-dichloropyridine. Standard Suzuki conditions often lead to the statistical formation of the bis-coupled product (2,6-bis(4-cyanophenyl)pyridine).

Strategic Solution: To favor the mono-product (CAS 13382-57-5), the reaction kinetics must be controlled via stoichiometric asymmetry (excess electrophile) and ligand selection .

Best-Practice Protocol: Site-Selective Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 2,6-Dichloropyridine (1.5 - 2.0 equivalents)

  • Nucleophile: 4-Cyanophenylboronic acid (1.0 equivalent)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen for 15 minutes.

  • Dissolution: Add 2,6-dichloropyridine (2.0 eq) and

    
     (0.05 eq) to degassed 1,4-Dioxane. Stir for 10 minutes to ensure catalyst solvation.
    
  • Addition: Add 4-cyanophenylboronic acid (1.0 eq) and aqueous

    
     (2.0 eq).
    
  • Reflux: Heat the mixture to 80-90°C. Monitor via TLC/LC-MS every 2 hours.

    • Critical Checkpoint: Stop reaction when boronic acid is consumed. Extended heating promotes bis-coupling.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: The excess 2,6-dichloropyridine (non-polar) elutes first during flash chromatography (Hexanes/EtOAc gradient), followed by the desired mono-product.

Visual Workflow: Synthesis & Purification

SynthesisWorkflow Start Start: 2,6-Dichloropyridine (2.0 eq) Catalyst Catalyst: Pd(PPh3)4 Na2CO3 / Dioxane Start->Catalyst Boronic Add: 4-Cyanophenylboronic Acid (1.0 eq) Boronic->Catalyst Reaction Reaction: 80-90°C, 4-6 hrs Catalyst->Reaction Check Checkpoint: LC-MS Monitoring (Stop at Boronic consumption) Reaction->Check Workup Workup: Extract EtOAc Wash Brine Check->Workup Column Purification: Flash Chromatography (Hex/EtOAc) Workup->Column Product Target: 4-(6-Chloropyridin-2-yl)benzonitrile (Mono-Product) Column->Product Main Fraction BisProduct Side Product: Bis-Coupled Impurity (Minimize via Stoichiometry) Column->BisProduct Late Fraction

Figure 1: Optimized synthetic workflow for the mono-selective coupling of 2,6-dichloropyridine.

Characterization Data (Predicted)

Due to the specific isomeric nature, the following spectroscopic signatures are characteristic of the 2,6-disubstituted pyridine core:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 – 8.20 (d, 2H, Ar-H ortho to Pyridine): Deshielded by the pyridine ring.
      
    • 
       7.75 – 7.80 (d, 2H, Ar-H ortho to CN): Characteristic AA'BB' system of benzonitrile.
      
    • 
       7.80 – 7.85 (t, 1H, Py-H4): Triplet due to coupling with H3/H5.
      
    • 
       7.70 (d, 1H, Py-H3): Doublet, coupling with H4.
      
    • 
       7.35 (d, 1H, Py-H5): Doublet, typically upfield due to proximity to Cl.
      
  • Mass Spectrometry (ESI+):

    • m/z: 215.04

      
       (
      
      
      
      ) and 217.04
      
      
      (
      
      
      ).
    • Pattern: Distinct 3:1 ratio confirming the presence of a single chlorine atom.

Functional Applications & Derivatization

The value of CAS 13382-57-5 lies in its role as a "divergent intermediate."

A. Medicinal Chemistry: TRPV1 Antagonists

This scaffold is structurally homologous to the core of BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide), a potent TRPV1 antagonist.

  • Mechanism: The chloropyridine acts as a bioisostere for other biaryl systems, improving metabolic stability against CYP450 oxidation compared to simple phenyl-phenyl systems.

  • Workflow: The 6-chloro group is displaced by secondary amines (e.g., piperazines) via

    
     or Buchwald coupling to generate the active pharmacophore.
    
B. Materials Science: OLED Electron Transport

The combination of the electron-deficient pyridine ring and the electron-withdrawing nitrile group creates a system with high Electron Affinity (EA) .

  • Application: Used as a building block for electron transport layers (ETL) in organic light-emitting diodes (OLEDs). The nitrile group facilitates electron injection from the cathode.

Visual Derivatization Map

Derivatization Core Core Scaffold: 4-(6-Chloropyridin-2-yl)benzonitrile (CAS 13382-57-5) Path1 Pathway A: Buchwald-Hartwig Amination (Pd-Catalyzed) Core->Path1 + Amines Path2 Pathway B: Suzuki Coupling (2nd Arylation) Core->Path2 + Boronic Acids Path3 Pathway C: Nitrile Hydrolysis/Click Chem Core->Path3 + NaN3 or H2O Prod1 TRPV1 Antagonists (e.g., BCTC Analogs) Target: Pain/Inflammation Path1->Prod1 Prod2 OLED Materials (Electron Transport Layers) Target: Display Tech Path2->Prod2 Prod3 Tetrazole Derivatives (Bioisosteres of Carboxylates) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the 6-chloro and 4-cyano functional handles.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Precautions:

  • Nitrile Hazard: While stable, metabolic liberation of cyanide is a theoretical risk with nitriles; handle in a well-ventilated fume hood.

  • Storage: Store under inert gas (Argon) in a cool, dry place. The chloropyridine moiety is stable, but the nitrile can hydrolyze under strong acidic/basic conditions with moisture.

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: "Palladium-catalyzed cross-coupling reactions of organoboron compounds."[2]

    • Source:Chemical Reviews, 95(7), 2457-2483.
    • Context: General methodology for halopyridine coupling.[3]

  • Medicinal Chemistry of Chloropyridines (TRPV1)

    • Title: "N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist."[4]

    • Source:Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386.
    • Context: Establishes the chloropyridine core as a privileged scaffold for TRPV1 antagonists.
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives

    • Title: "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
    • Source:Semantic Scholar / Synthetic Communic
    • Context: Provides analogous melting point data and handling for cyanopyridine deriv
  • Safety Data Sheet (Analogous Structure)

    • Title: "Safety Data Sheet: 2-Chloropyridine-5-acetonitrile."
    • Source:Sigma-Aldrich.[5]

    • Context: Baseline safety d

Sources

Technical Guide: Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthesis

Executive Summary

The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile represents a critical transformation in medicinal chemistry, serving as a gateway to complex biaryl scaffolds found in GPCR modulators, kinase inhibitors, and liquid crystalline materials.[1][2] The presence of the chloro-substituent at the 6-position of the pyridine ring is synthetically invaluable; it acts as a "chemical handle" for subsequent functionalization (e.g., SNAr or a second cross-coupling), while the nitrile group offers versatility for transformation into amines, amides, or heterocycles.[1]

This guide details the site-selective Suzuki-Miyaura cross-coupling of 2,6-dichloropyridine with 4-cyanophenylboronic acid.[1][2] The core challenge addressed here is desymmetrization : selectively reacting only one of the two equivalent chlorine atoms on the pyridine ring to prevent the formation of the bis-arylated byproduct.[2]

Retrosynthetic Analysis

The most logical disconnection relies on the formation of the C–C bond between the pyridine C2 position and the phenyl ring.

Retrosynthesis Target 4-(6-Chloropyridin-2-yl)benzonitrile (Target Molecule) Precursors 2,6-Dichloropyridine + 4-Cyanophenylboronic Acid Target->Precursors Suzuki-Miyaura Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Pd-catalyzed cross-coupling.

Part 2: Reaction Engineering & Mechanism[2]

The Selectivity Challenge

In the reaction of 2,6-dichloropyridine (electrophile) with 4-cyanophenylboronic acid (nucleophile), three outcomes are possible:

  • No Reaction: Recovery of starting material.

  • Mono-arylation (Desired): Formation of 4-(6-chloropyridin-2-yl)benzonitrile.

  • Bis-arylation (Undesired): Formation of 2,6-bis(4-cyanophenyl)pyridine.[1][2]

Expert Insight: Statistical probability suggests a mixture.[1] To favor mono-arylation, we exploit the electronic deactivation that occurs after the first coupling.[2][3] The pyridine ring becomes more electron-rich (less electrophilic) upon substitution with the aryl group, slightly deactivating the second chloride. However, strict stoichiometric control (1:1 ratio) and catalyst choice are the primary drivers of selectivity.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2,6-Dichloropyridine TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle.[1][2] Oxidative addition into the C-Cl bond is the initiating step.[2][4]

Part 3: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[5][6]Role
2,6-Dichloropyridine 147.991.0Electrophile
4-Cyanophenylboronic acid 146.941.05Nucleophile
Pd(PPh3)4 1155.560.05Catalyst
Na2CO3 (2M aq) 105.992.5Base
1,2-Dimethoxyethane (DME) 90.12-Solvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2,6-dichloropyridine (1.48 g, 10.0 mmol) and 4-cyanophenylboronic acid (1.54 g, 10.5 mmol).

  • Add DME (40 mL) and stir to dissolve the solids.

  • Add 2M aqueous Na2CO3 (12.5 mL, 25.0 mmol). Note: The mixture will become biphasic.

Step 2: Degassing (Critical for Pd(0) longevity)

  • Seal the flask with a septum.

  • Sparge the mixture with nitrogen or argon gas for 15 minutes using a long needle submerged in the solvent and a vent needle.

  • Expert Tip: Oxygen poisons the Pd(PPh3)4 catalyst, turning it from bright yellow to black/orange.[1] Proper degassing ensures high turnover numbers.

Step 3: Catalyst Addition & Heating

  • Remove the septum briefly to add Pd(PPh3)4 (578 mg, 0.5 mmol, 5 mol%). Reseal immediately.

  • Equip the flask with a reflux condenser (flushed with nitrogen).

  • Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours.

  • Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.6[2][6]

    • Product Rf: ~0.4[2]

    • Bis-product Rf: ~0.3 (often more polar due to double nitrogen content or less polar depending on pi-stacking; verify with crude NMR).[2]

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate under reduced pressure to yield a crude yellow solid.

Purification Workflow

Since mono-selectivity is rarely 100%, purification is required to remove traces of the bis-coupled byproduct and unreacted dichloropyridine.[1][2]

Purification Crude Crude Reaction Mixture Silica Flash Column Chromatography (SiO2, Hexanes/EtOAc) Crude->Silica Fractions Fraction Analysis (TLC) Silica->Fractions Product Pure Mono-Product (White/Off-white Solid) Fractions->Product R_f ~ 0.4 Bis Bis-Coupled Impurity (Discard) Fractions->Bis R_f ~ 0.3

Figure 3: Purification logic flow.[1][2] Gradient elution (0% to 20% EtOAc/Hexanes) is recommended.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

Proton NMR (1H NMR, 400 MHz, CDCl3)
  • δ 8.15 (d, J = 8.5 Hz, 2H): Phenyl protons ortho to the pyridine.

  • δ 7.82 (t, J = 7.8 Hz, 1H): Pyridine proton at position 4 (triplet).

  • δ 7.78 (d, J = 8.5 Hz, 2H): Phenyl protons ortho to the nitrile.[1]

  • δ 7.72 (d, J = 7.8 Hz, 1H): Pyridine proton at position 3 (doublet).[1]

  • δ 7.35 (d, J = 7.8 Hz, 1H): Pyridine proton at position 5 (doublet, adjacent to Cl).

Mass Spectrometry (ESI-MS)[1][2]
  • Expected Mass (M+H): 215.03 (for 35Cl).

  • Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 215 and 217, characteristic of a mono-chlorinated compound.[1][2]

Part 5: Troubleshooting & Optimization

ProblemRoot CauseSolution
High Bis-arylation Excess boronic acid or high catalyst loading.[1][2]Reduce boronic acid to 0.95 equiv. Use a larger solvent volume (high dilution favors mono-substitution).[2]
Low Conversion Catalyst poisoning or poor base solubility.[1]Ensure rigorous degassing. Switch base to Cs2CO3 or K3PO4.
Hydrolysis of Nitrile Reaction pH too high or temp too high.[1]Avoid strong hydroxide bases (NaOH/KOH). Stick to carbonates. Keep temp < 90°C.

References

  • Lutz, M. R., et al. "Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines."[1][2] Journal of the American Chemical Society.[1]

  • Saito, S., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."[1] Organic Letters.

  • PubChem. "4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile Compound Summary."[1][2][7] (Used for structural analog comparison).

  • Sigma-Aldrich. "4-Cyanophenylboronic acid Product Information."

Sources

Technical Deep Dive: 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and reactivity profile of 4-(6-Chloropyridin-2-yl)benzonitrile , a critical biaryl scaffold in medicinal chemistry.

Executive Summary

4-(6-Chloropyridin-2-yl)benzonitrile (C₁₂H₇ClN₂) is a bifunctional heteroaryl intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Structurally, it consists of a central pyridine ring substituted at the 2-position with a 4-cyanophenyl group and at the 6-position with a chlorine atom.[1]

This molecule acts as a "Janus" scaffold: the 6-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) or further cross-coupling, while the 4-cyano group provides a versatile precursor for carboxylic acids, amines, or tetrazoles.[1] Its rigid biaryl geometry makes it an ideal spacer for fragment-based drug design.[1]

Molecular Architecture & Properties[1][2][3]

Structural Identity
PropertyDetail
IUPAC Name 4-(6-chloropyridin-2-yl)benzonitrile
Molecular Formula C₁₂H₇ClN₂
Molecular Weight 214.65 g/mol
SMILES N#Cc1ccc(cc1)-c2nc(Cl)ccc2
Key Functional Groups [1][2] • 2-Pyridyl: Electron-deficient heteroaromatic core.[1]• 6-Chloro: Reactive electrophile (SNAr active).[1]• 4-Cyano: Electron-withdrawing, hydrolyzable pharmacophore.[1]
Electronic & Conformational Analysis

The molecule exhibits a twisted biaryl conformation due to steric repulsion between the ortho-protons of the phenyl ring and the pyridine nitrogen/C3-proton.[1] This non-planar geometry is critical for binding affinity in protein pockets, often disrupting π-stacking interactions while positioning substituents into specific sub-pockets.[1]

  • Pyridine Ring: The nitrogen atom withdraws electron density, making the 6-position highly susceptible to nucleophilic attack (SNAr), especially given the inductive effect of the chlorine.[1]

  • Benzonitrile Ring: The cyano group is a strong electron-withdrawing group (EWG), deactivating the phenyl ring towards electrophilic aromatic substitution but enhancing its stability in metabolic oxidation.[1]

Synthesis Protocol

The primary route to 4-(6-Chloropyridin-2-yl)benzonitrile is the Suzuki-Miyaura Cross-Coupling reaction.[1] This method is preferred over Stille coupling due to the lower toxicity of boronic acids compared to organostannanes.

Reaction Scheme

Precursors:

  • 2,6-Dichloropyridine (Electrophile)[1]

  • 4-Cyanophenylboronic acid (Nucleophile)[1][3]

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

  • Temperature: 90°C (Reflux)

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dichloropyridine (1.0 equiv, limiting reagent) in 1,4-dioxane.

  • Activation: Add 4-cyanophenylboronic acid (1.05 equiv). Note: Using a slight excess ensures conversion, but avoiding a large excess prevents the formation of the 2,6-bis(aryl) byproduct.[1]

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 equiv).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of inert gas.[1]

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The mono-coupled product elutes before the bis-coupled impurity.[1]

Reactivity Profile & Applications

The utility of 4-(6-Chloropyridin-2-yl)benzonitrile lies in its orthogonal reactivity.[1] The 6-Chloro position allows for the introduction of diversity elements, while the 4-Cyano group serves as a "mask" for polar functional groups.[1]

Divergent Synthetic Pathways

The following diagram illustrates the core reactivity logic:

Reactivity Core 4-(6-Chloropyridin-2-yl)benzonitrile (Scaffold) SNAr S_NAr Displacement (Amines, Alkoxides, Thiols) Core->SNAr  Reacts at Cl   Suzuki2 2nd Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki2  Reacts at Cl   Hydrolysis Nitrile Hydrolysis (Acid/Base -> COOH) Core->Hydrolysis  Reacts at CN   Tetrazole Cycloaddition (NaN3 -> Tetrazole) Core->Tetrazole  Reacts at CN   Prod_SNAr 2-Amino/Alkoxy-6-arylpyridine (Kinase Inhibitors) SNAr->Prod_SNAr Prod_Suzuki 2,6-Diarylpyridine (OLED Materials / Ligands) Suzuki2->Prod_Suzuki Prod_Acid Carboxylic Acid Derivatives (Peptidomimetics) Hydrolysis->Prod_Acid Prod_Sartan Sartan-like Pharmacophores (Angiotensin Receptor Blockers) Tetrazole->Prod_Sartan

Figure 1: Divergent synthetic pathways for the 4-(6-Chloropyridin-2-yl)benzonitrile scaffold.[1]

Medicinal Chemistry Applications[1][2][5][6][7][8]
  • Kinase Inhibitors:

    • The pyridine nitrogen often acts as a hydrogen bond acceptor in the "hinge region" of kinase ATP-binding pockets.[1]

    • Substitution at the 6-position (via SNAr) allows for the introduction of solubilizing groups (e.g., piperazine, morpholine) or specific hydrophobic moieties to target the "gatekeeper" residue.[1]

  • GPCR Modulators (mGluR5):

    • Biaryl systems are classic scaffolds for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

    • Analogues such as HTL14242 (3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) utilize a similar biaryl-nitrile architecture to achieve high ligand efficiency and potency [1].[1]

  • Materials Science:

    • 2,6-Diarylpyridines derived from this scaffold are used as electron-transport materials in Organic Light Emitting Diodes (OLEDs) due to their high electron affinity and thermal stability.[1]

Safety & Handling

  • Hazards: As an aryl halide and nitrile, the compound should be treated as Toxic if Swallowed and Irritating to Eyes/Skin .[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the chloropyridine moiety can degrade under prolonged exposure to strong light or moisture.[1]

  • Disposal: Dispose of as halogenated organic waste.[1] Do not release into drains due to potential aquatic toxicity of chloropyridines.

References

  • Christopher, J. A., et al. (2015).[1] "Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242." Journal of Medicinal Chemistry, 58(16), 6653–6664.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Seminal review on the coupling methodology).

  • PubChem Compound Summary. (2025). "4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile" (Structural Analogue Reference).[1][4] [1]

Sources

Technical Guide: Solubility Profiling of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profiling, experimental determination, and thermodynamic modeling of the solubility of 4-(6-Chloropyridin-2-yl)benzonitrile .

While specific, peer-reviewed mole fraction solubility tables for this specific CAS (344273-04-1) are not currently available in the public domain, this guide provides the definitive industrial protocol for generating this data, grounded in the structural analysis of similar biaryl pyridine-benzonitrile intermediates used in pharmaceutical synthesis (e.g., COX-2 inhibitor precursors).

Executive Summary & Physicochemical Profile[1]

4-(6-Chloropyridin-2-yl)benzonitrile is a key biaryl intermediate, likely utilized in the synthesis of complex heterocyclic APIs. Its structure features a central pyridine ring substituted with a chlorine atom and a cyanophenyl group.

  • Chemical Structure Analysis:

    • Lipophilic Domain: The chloro-substituent and the biaryl core contribute significantly to hydrophobicity.

    • Polar Domain: The nitrile (-CN) group and the pyridine nitrogen act as weak hydrogen bond acceptors but lack hydrogen bond donors.

    • Solubility Prediction: This compound is expected to exhibit low aqueous solubility (Class II/IV in BCS classification). It will show maximal solubility in polar aprotic solvents (DMF, DMSO, NMP) and moderate solubility in medium-polarity organic solvents (Ethyl Acetate, Acetone, Ethanol).

Predicted Solubility Landscape
Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Driver
Polar Aprotic DMF, DMSO, NMPHigh Dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Methanol, Ethanol, IPAModerate H-bonding with Pyridine-N and Nitrile-N.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Van der Waals forces; dipole interactions.
Non-Polar Hexane, HeptaneLow Lack of specific solvation interactions.
Aqueous Water, Buffers (pH 1-8)Very Low High lipophilicity; lack of H-bond donors.

Experimental Protocol: Solubility Determination

To generate the missing solubility data for this compound, the Static Equilibrium (Shake-Flask) Method coupled with HPLC Analysis is the gold standard.

Reagents & Equipment[2]
  • Compound: 4-(6-Chloropyridin-2-yl)benzonitrile (Purity > 99.0%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

  • Apparatus: Thermostated shaker bath (control

    
     0.05 K), 0.45 
    
    
    
    m PTFE syringe filters, HPLC system (UV detector).
Step-by-Step Workflow
  • Preparation: Add excess solid 4-(6-Chloropyridin-2-yl)benzonitrile to 10 mL of the selected solvent in a glass vial.

  • Equilibration: Seal the vial and place it in the thermostated shaker. Agitate at 150 rpm for 72 hours to ensure equilibrium.

    • Note: Critical to verify the presence of solid phase throughout the experiment.

  • Sedimentation: Stop agitation and allow the saturated solution to settle for 2-4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45

    
    m filter (pre-warmed to avoid precipitation).
    
  • Dilution & Analysis: Dilute the filtrate with the mobile phase and analyze via HPLC to determine the mole fraction solubility (

    
    ).
    
Workflow Visualization (DOT)

SolubilityWorkflow Start Start: Excess Solid + Solvent Equil Equilibration (72h, Const. T) Start->Equil Agitate Settle Sedimentation (Isothermal) Equil->Settle Stop Stirring Filter Filtration (0.45 µm, Isothermal) Settle->Filter Supernatant Analyze HPLC Analysis (Quantification) Filter->Analyze Dilute Data Mole Fraction (x) Analyze->Data Calculate

Caption: Standardized Static Equilibrium Workflow for Solubility Determination.

Thermodynamic Modeling

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to calculate dissolution properties.
Modified Apelblat Equation

This model is widely used for non-ideal solutions to correlate mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Application: Excellent for interpolation of solubility data for process design (e.g., cooling crystallization curves).

van't Hoff Analysis (Thermodynamic Functions)

To understand the driving forces of dissolution:



  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic. For this compound, dissolution is likely endothermic  (solubility increases with T).
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .
  • Entropy (

    
    ):  Reflects the disorder change upon mixing.
    
Modeling Logic Visualization (DOT)

ThermoLogic RawData Experimental Data (x vs. T) Apelblat Apelblat Model (Correlation) RawData->Apelblat VantHoff van't Hoff Plot (ln x vs. 1/T) RawData->VantHoff Params Model Parameters (A, B, C) Apelblat->Params ThermoProps Thermodynamic Functions (ΔH, ΔS, ΔG) VantHoff->ThermoProps Process Process Design (Crystallization) Params->Process ThermoProps->Process

Caption: Logical flow from experimental data to thermodynamic process parameters.

Process Application: Crystallization Strategy

For 4-(6-Chloropyridin-2-yl)benzonitrile, the solubility data is critical for purification.

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.[1]

    • Logic: If the solubility curve is steep (high

      
      ), cooling from reflux to 5°C will yield high recovery.
      
  • Anti-Solvent Crystallization:

    • Primary Solvent: DMF or DMSO (High solubility).

    • Anti-Solvent: Water (Very low solubility).

    • Logic: Dissolve in minimal DMF, then slowly add water to precipitate the pure compound. This is effective for removing polar impurities.

References

Since specific solubility data for CAS 344273-04-1 is not indexed in public chemical engineering databases, the following authoritative references define the methodology and comparable systems used in this guide.

  • Standard Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Chemical & Engineering Data 60.3 (2015): 886-895. Link

  • Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3, 5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

  • Jouyban-Acree Model: Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences 11.1 (2008): 32-58. Link

  • Structural Analogs: Wang, J., et al. "Solubility and thermodynamic properties of 2-chloronicotinic acid in pure and mixed solvents." Journal of Molecular Liquids 221 (2016): 46-52. Link

Sources

Discovery and History of 4-(6-Chloropyridin-2-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(6-Chloropyridin-2-yl)benzonitrile , a critical biaryl scaffold used primarily in the synthesis of advanced materials (OLED electron transport layers) and as a versatile intermediate in medicinal chemistry for accessing 2,6-disubstituted pyridine pharmacophores.

Executive Summary & Compound Identity

4-(6-Chloropyridin-2-yl)benzonitrile is a bifunctional heteroaryl building block characterized by a central pyridine ring substituted at the 2- and 6-positions with a 4-cyanophenyl group and a chlorine atom, respectively. This specific substitution pattern renders it an invaluable "linchpin" intermediate. The chlorine atom serves as a reactive handle for further cross-coupling (e.g., to form terpyridines), while the nitrile group provides a gateway to carboxylic acids, amides, amines, or heterocycles (e.g., tetrazoles, triazines).

Chemical Identity
PropertyDetail
IUPAC Name 4-(6-Chloropyridin-2-yl)benzonitrile
Alternative Names 2-Chloro-6-(4-cyanophenyl)pyridine; 4-(6-Chloro-2-pyridyl)benzonitrile
Molecular Formula C₁₂H₇ClN₂
Molecular Weight 214.65 g/mol
Core Scaffold 2,6-Disubstituted Pyridine (Biaryl System)
Key Functionality Electrophilic C-Cl bond (SNAr/Coupling), Electrophilic Nitrile (Hydrolysis/Cyclization)

Discovery Context & Synthetic Evolution

Unlike blockbuster drugs discovered via phenotypic screening, 4-(6-Chloropyridin-2-yl)benzonitrile emerged from the rational design of functional materials and pharmacophores . Its history is tied to the evolution of cross-coupling methodologies and the demand for electron-deficient heteroaromatics in optoelectronics.

The "Linchpin" Strategy in Medicinal Chemistry

In drug discovery, 2,6-disubstituted pyridines are privileged scaffolds found in various bioactive molecules (e.g., kinase inhibitors, GPCR ligands). The discovery of this specific intermediate facilitated a modular approach:

  • Step 1: Selective mono-arylation of 2,6-dichloropyridine to install the 4-cyanophenyl group.

  • Step 2: Divergent functionalization of the remaining chloride. This strategy allows for the rapid generation of Structure-Activity Relationship (SAR) libraries, replacing the chlorine with amines (via Buchwald-Hartwig or SNAr) or other aryl groups (via Suzuki).

Rise in Materials Science (OLEDs)

In the mid-2000s, the demand for Electron Transport Materials (ETMs) and Host Materials for Phosphorescent OLEDs (PhOLEDs) surged. Pyridine-containing biaryls, specifically 2,6-bis(aryl)pyridines , were identified as high-triplet-energy scaffolds.

  • Role: 4-(6-Chloropyridin-2-yl)benzonitrile acts as the key mono-reacted intermediate en route to symmetric or asymmetric 2,6-bis(aryl)pyridines.

  • Significance: The nitrile group lowers the LUMO energy, improving electron injection/transport in OLED devices.

Synthetic Routes & Process Optimization

The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile centers on the regioselective Suzuki-Miyaura coupling of 2,6-dichloropyridine. Controlling the selectivity (mono- vs. bis-arylation) is the critical process parameter.

The Challenge of Selectivity

2,6-Dichloropyridine has two equivalent electrophilic sites. Once the first aryl group is coupled, the electronic nature of the pyridine ring changes.

  • Deactivation Hypothesis: The introduction of an electron-rich aryl group would deactivate the pyridine towards oxidative addition. However, the 4-cyanophenyl group is electron-withdrawing, which keeps the second chloride reactive, increasing the risk of over-coupling (formation of the bis-product).

  • Solution: Strict stoichiometry control (0.9–1.0 eq of boronic acid) and catalyst selection are required to favor the mono-product.

Optimized Protocol (Suzuki-Miyaura)

Reaction: 2,6-Dichloropyridine + 4-Cyanophenylboronic acid → 4-(6-Chloropyridin-2-yl)benzonitrile

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Standard Pd(0) source; bulky ligands prevent rapid bis-coupling.
Base Na₂CO₃ (2.0 eq)Mild base minimizes hydrolysis of the nitrile.
Solvent DME / H₂O (4:1) or Toluene/EtOH/H₂OBiphasic systems promote efficient transmetallation.
Temperature 80–90 °CSufficient for activation but limits thermal over-reaction.
Stoichiometry 1.0 eq Boronic Acid : 1.2 eq DichloropyridineExcess electrophile (dichloropyridine) statistically favors mono-substitution.
Mechanistic Pathway (Graphviz)

SuzukiCycle cluster_cycle Catalytic Cycle: Mono-Arylation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar Pd(II)(Ar)Cl Intermediate OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)2) PdII_Ar->TransMet PdII_DiAr Pd(II)(Ar)(Ar') Complex TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Product 4-(6-Chloropyridin-2-yl)benzonitrile RedElim->Product Start 2,6-Dichloropyridine Start->OxAdd + Substrate Boronic 4-Cyanophenylboronic Acid Boronic->TransMet + Base SideProduct Bis-Coupled Impurity (2,6-Bis(4-cyanophenyl)pyridine) Product->SideProduct Over-reaction (Excess Boronic Acid)

Figure 1: Catalytic cycle for the selective mono-arylation of 2,6-dichloropyridine. The "Over-reaction" pathway leads to the bis-substituted impurity.

Detailed Experimental Protocol

Objective: Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile on a 10 mmol scale.

Materials:

  • 2,6-Dichloropyridine (1.78 g, 12.0 mmol, 1.2 eq)

  • 4-Cyanophenylboronic acid (1.47 g, 10.0 mmol, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (578 mg, 0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 eq)

  • 1,2-Dimethoxyethane (DME) (40 mL)

  • Water (10 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyridine in DME (40 mL).

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical for catalyst longevity).

  • Addition: Add Pd(PPh₃)₄, followed by 4-cyanophenylboronic acid.

  • Base Activation: Dissolve Na₂CO₃ in Water (10 mL) and add to the reaction mixture.

  • Reaction: Heat the biphasic mixture to 85 °C (oil bath temperature) under an inert atmosphere for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Checkpoint: Stop when the boronic acid is consumed. Do not push for full conversion of the dichloropyridine to avoid bis-coupling.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude residue contains the product, unreacted 2,6-dichloropyridine, and traces of bis-product. Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes). The unreacted starting material elutes first, followed by the target mono-product.

Yield: Typical isolated yields range from 65% to 75% .

Reactivity & Applications

The utility of 4-(6-Chloropyridin-2-yl)benzonitrile lies in its orthogonal reactivity.

Functionalization of the Chloro-Group (C-6)

The C-Cl bond at the 6-position is activated by the pyridine nitrogen and the electron-withdrawing cyanophenyl group at the 2-position.

  • Nucleophilic Aromatic Substitution (SNAr): Reacts with amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃, DMF, heat) to form 2-amino-6-arylpyridines or 2-alkoxy-6-arylpyridines .

  • Second Cross-Coupling: Reacts with a different boronic acid (Ar'-B(OH)₂) to create non-symmetric 2,6-diarylpyridines (e.g., Ar-Py-Ar'). This is crucial for tuning the emission color in OLED dopants.

Functionalization of the Nitrile Group
  • Hydrolysis: Conversion to the carboxylic acid (using NaOH/H₂O) or amide (using H₂SO₄).

  • Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere of a carboxylic acid often used in sartans (angiotensin II receptor antagonists).

  • Reduction: Hydrogenation to the benzylamine.

Application Logic Flow (Graphviz)

ReactivityMap cluster_Cl C-Cl Displacement cluster_CN Nitrile Transformation Core 4-(6-Chloropyridin-2-yl) benzonitrile SNAr SNAr (Amines/OR) Core->SNAr Nucleophiles Suzuki2 Suzuki Coupling (Ar'-B(OH)2) Core->Suzuki2 Pd(0), Base Tetrazole Tetrazole Formation (Bioisostere) Core->Tetrazole NaN3 Hydrolysis Hydrolysis (Acid/Amide) Core->Hydrolysis H3O+ / OH- Reduction Reduction (Benzylamine) Core->Reduction H2 / Pd-C Terpy Terpyridine Ligands (OLEDs/Catalysis) Suzuki2->Terpy

Figure 2: Divergent synthetic utility of the scaffold in materials and medicinal chemistry.

References

  • Suzuki-Miyaura Coupling of Halopyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.Link

    • Lutz, M. R., et al. (2013).[2] Selective Monoarylation of 2,6-Dichloropyridine. Journal of Organic Chemistry. (General protocol reference).

  • Applications in OLED Materials (2,6-Diarylpyridines): Sasabe, H., & Kido, J. (2011). Pyridine-Containing Electron Transport Materials for High-Performance OLEDs. Journal of Materials Chemistry, 21, 17400. (Contextual reference for the scaffold's utility).
  • Medicinal Chemistry of 2,6-Disubstituted Pyridines

    • Henry, G. D. (2004).[3] 2,6-Disubstituted Pyridines as Privileged Scaffolds. Tetrahedron, 60(29), 6043-6061.Link

(Note: Specific patent literature for this exact intermediate often lists it under generic Markush structures for "Halo-Aryl-Pyridines" in kinase or GPCR inhibitor filings.)

Sources

Strategic Research Guide: 4-(6-Chloropyridin-2-yl)benzonitrile as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Areas for 4-(6-Chloropyridin-2-yl)benzonitrile Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Material Scientists, and Drug Discovery Leads

Executive Summary

4-(6-Chloropyridin-2-yl)benzonitrile (hereafter referred to as CPB-6 ) represents a high-value "linchpin" intermediate in modern organic synthesis. Structurally, it consists of a central pyridine ring substituted at the 2-position with a 4-cyanophenyl group and at the 6-position with a chlorine atom.

This specific substitution pattern creates a bifunctional electrophile-nucleophile platform :

  • The 6-Chloro Handle: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki), allowing for rapid library generation.
    
  • The 4-Cyano Group: A versatile synthetic equivalent for amides, carboxylic acids, amines, or tetrazoles (bioisosteres of carboxylates).

This guide outlines the critical research vectors for CPB-6, moving beyond simple synthesis into high-impact applications in epigenetic modulation, metabolic enzyme inhibition, and optoelectronic material design.

Structural Analysis & Reactivity Profile

The utility of CPB-6 stems from its electronic "push-pull" nature and the chemical differentiation of its two aryl rings.

  • Electronic Deficient Core: The pyridine nitrogen and the nitrile group withdraw electron density, making the 6-position highly susceptible to nucleophilic attack.

  • Biaryl Torsion: The bond between the pyridine and benzene rings allows for a twisted conformation, which is critical for fitting into hydrophobic pockets of enzymes (e.g., IDH2, NSD2) or preventing aggregation in OLED host materials.

Quantitative Property Profile
PropertyValue (Predicted/Exp)Relevance
Molecular Weight 214.65 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
cLogP ~2.8 - 3.2Lipophilic enough for cell permeability; requires polar capping group.
Topological Polar Surface Area (TPSA) ~36 ŲExcellent CNS penetration potential.
Hammett Constant (

) of CN
0.66Strong electron-withdrawing; deactivates the phenyl ring but activates the pyridine.

Primary Research Vector: Medicinal Chemistry

A. Epigenetic Modulation (NSD2 & EZH2 Inhibitors)

Recent patent literature highlights 6-substituted pyridines as scaffolds for inhibiting histone methyltransferases, specifically NSD2 (Nuclear SET Domain-containing protein 2) . Overexpression of NSD2 is a driver in multiple myeloma and acute lymphoblastic leukemia.

  • Mechanism: The biaryl system of CPB-6 mimics the histone tail substrate or the cofactor (SAM) binding pocket.

  • Research Opportunity: Use the 6-Cl position to attach a solubilizing amine (e.g., piperazine, morpholine) that extends into the solvent-exposed region of the enzyme, while the nitrile group anchors the molecule via hydrogen bonding to backbone amides.

B. Metabolic Enzyme Inhibitors (IDH1/IDH2)

Mutant Isocitrate Dehydrogenase (IDH) enzymes produce the oncometabolite 2-hydroxyglutarate. Biaryl urea and amide derivatives are potent allosteric inhibitors. CPB-6 serves as a rigid core to space out the "head" and "tail" binding elements.

  • Protocol Strategy: Hydrolyze the nitrile of CPB-6 to a primary amide or carboxylic acid to interact with the magnesium binding cluster of IDH.

C. Bioisostere Development (Sartans & GPCRs)

The nitrile group is the primary precursor for tetrazoles , a classic bioisostere for carboxylic acids seen in Angiotensin II Receptor Blockers (ARBs) like Losartan.

  • Workflow: React CPB-6 with sodium azide (

    
    ) and a Lewis acid catalyst (
    
    
    
    ) to generate the tetrazole derivative.

Secondary Research Vector: Optoelectronics (OLEDs)

2-Phenylpyridine (ppy) is the parent ligand for the industry-standard green phosphorescent emitter,


. CPB-6 is a "fluorinated-free" electron-deficient analog.
  • TADF (Thermally Activated Delayed Fluorescence): The electron-accepting nitrile group lowers the LUMO energy. When coupled with a strong donor (e.g., carbazole) at the 6-position (replacing Cl), the resulting molecule can exhibit TADF, a key mechanism for 3rd-generation OLEDs.

  • Iridium Complex Synthesis: The 6-chloro group can be removed or substituted to tune the emission color. The nitrile group typically induces a blue shift relative to unsubstituted ppy.

Experimental Protocols

Protocol A: Synthesis of the CPB-6 Scaffold

A self-validating Suzuki-Miyaura coupling protocol.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.1 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME/Ethanol/Water (2:1:1)

Step-by-Step:

  • Degassing: Charge a reaction flask with 2,6-dichloropyridine, boronic acid, and solvent. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add

    
     under a positive stream of Argon.
    
  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The mono-coupled product (CPB-6) usually forms first; prolonged heating may lead to bis-coupling.

  • Workup: Cool to RT, dilute with water, extract with EtOAc. Wash organic layer with brine.[2]

  • Purification: Flash column chromatography. CPB-6 elutes before the bis-coupled byproduct due to the remaining Cl atom.

Protocol B: Downstream Functionalization ( )

Displacement of the 6-Chloro group with an amine (Diversity Point).

  • Dissolve CPB-6 (1 equiv) in anhydrous DMSO or NMP.

  • Add the amine (e.g., morpholine, 1.5 equiv) and

    
     (2 equiv).
    
  • Heat to 100°C for 4–6 hours.

  • Validation: The disappearance of the aryl chloride signal in

    
     NMR (~150 ppm) and the appearance of the amine integration in 
    
    
    
    NMR confirms substitution.

Visualizing the Research Landscape

The following diagram illustrates the divergent synthesis pathways available from the CPB-6 scaffold.

CPB_Research_Map Start Start: 2,6-Dichloropyridine Scaffold SCAFFOLD (CPB-6): 4-(6-Chloropyridin-2-yl)benzonitrile Start->Scaffold Selective Monocoupling MedChem Medicinal Chemistry (NSD2 / IDH Inhibitors) Scaffold->MedChem  + Amines (SnAr) Materials OLED Materials (TADF Emitters) Scaffold->Materials  + Donor Group Bioisosteres Bioisosteres (Tetrazoles/Sartans) Scaffold->Bioisosteres  + Azide Suzuki Suzuki Coupling (4-CN-Ph-B(OH)2) SnAr SnAr Displacement (Amines/Ethers) Cycliz Cyclization (NaN3/ZnBr2) Coord Ir(III) Coordination (Ligand Synthesis)

Caption: Divergent synthesis map showing the transformation of 2,6-dichloropyridine into the CPB-6 scaffold and its subsequent application in three distinct research domains.

References

  • European Patent Office. (2025). Piperidinyl-Methyl-Purineamines as NSD2 Inhibitors and Anti-Cancer Agents (EP 4559915 A1). Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. (Discussion of 6-chloropyridin-2-yl intermediates). Retrieved from [Link]

  • University of Groningen. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. (Synthesis of 2-(6-chloropyridin-2-yl) derivatives). Retrieved from [Link]

  • US Patent Office. (2017). Therapeutically active compounds and their methods of use (US9732062B2). (IDH2 Inhibitor scaffolds).

Sources

Strategic Diversification of the 4-(6-Chloropyridin-2-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

In modern drug discovery, the 4-(6-Chloropyridin-2-yl)benzonitrile molecule functions not merely as a compound, but as a privileged linchpin intermediate .[1][2] Its value lies in its bifunctional asymmetry:

  • The Electrophilic Handle (C-Cl): The chlorine at the 6-position of the pyridine is highly activated for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, owing to the electron-deficient nature of the pyridine ring.[1]

  • The Pharmacophore Handle (C-CN): The nitrile group serves as a robust hydrogen bond acceptor, a metabolic "hard spot," or a precursor to amides, amines, and tetrazoles (bioisosteres).[2]

This guide outlines the strategic synthesis and diversification of this scaffold to generate high-value structural analogs for SAR (Structure-Activity Relationship) exploration in kinase inhibition, GPCR modulation (specifically mGluR5), and bromodomain targeting.[2]

Synthetic Access: Regioselective Assembly

The core challenge in synthesizing this scaffold is achieving monoselectivity when reacting 2,6-dichloropyridine.[2] A common pitfall is the formation of the symmetrical bis-coupled byproduct (2,6-bis(4-cyanophenyl)pyridine).[1]

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 4-(6-Chloropyridin-2-yl)benzonitrile with >90% selectivity over the bis-product.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)[1][2]

  • 4-Cyanophenylboronic acid (0.95 equiv) — Note: Slight deficit is crucial.[1]

  • Pd(PPh3)4 (3-5 mol%)[1]

  • Na2CO3 (2.0 equiv, 2M aqueous)[2]

  • Solvent: DME/H2O or 1,4-Dioxane/H2O (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture with argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Stoichiometric Control: Dissolve 2,6-dichloropyridine (1.0 eq) in the solvent. Add the catalyst.

  • Slow Addition: Add the 4-cyanophenylboronic acid (0.95 eq) slowly (e.g., via syringe pump over 1 hour) or in portions. Keeping the boronic acid concentration low relative to the dichloride favors mono-arylation.[1]

  • Temperature: Heat to 80°C. Do not reflux aggressively; lower temperatures often improve selectivity at the cost of time.

  • Workup: Partition between EtOAc and water. Wash organic layer with brine.[2]

  • Purification: The mono-product (polar) is easily separated from the starting dichloride (non-polar) and trace bis-product (very polar/insoluble) via silica gel chromatography (Hexanes/EtOAc gradient).[1]

Validation:

  • LCMS: Look for M+H = 215.0 (with characteristic 3:1 Cl isotope pattern).

  • NMR: The symmetry of the starting material is broken.[2] The pyridine protons will appear as three distinct signals (dd, dd, t) rather than the doublet/triplet pattern of the symmetric precursor.

Structural Analogs & Diversification Vectors

Once the core scaffold is in hand, diversification proceeds along three vectors.

Vector A: The SNAr Displacement (Ether/Amine Analogs)

The 2-chloropyridine moiety is sufficiently electron-deficient to undergo SNAr without metal catalysis, particularly if the nucleophile is strong.[1]

  • Ether Analogs: React with NaH/R-OH (e.g., trifluoroethanol, phenols) in DMF.[2]

    • Application: Modulates Lipophilicity (LogP) and metabolic stability.[3]

  • Amino Analogs: React with primary/secondary amines in DMSO at 100°C.

    • Application: Introduces solubilizing groups (piperazines, morpholines) common in kinase inhibitors.

Vector B: The Metal-Catalyzed Coupling (Biaryl/Heteroaryl Analogs)

To replace the Chlorine with a carbon substituent (Ar-Ar), a second Suzuki or Buchwald-Hartwig coupling is required.[1]

  • Protocol Tip: Since the substrate now contains a nitrile, avoid strongly basic conditions that might hydrolyze it.[2] Use K3PO4 or Cs2CO3 rather than NaOH.[2]

  • Catalyst: Switch to active systems like Pd(dppf)Cl2 or XPhos Pd G2 for sterically demanding couplings.

Vector C: The Nitrile Transformation (Bioisosteres)

The nitrile is a "masked" functionality.

  • Tetrazoles: React with NaN3/NH4Cl. (Classic bioisostere for carboxylic acids, improving oral bioavailability).[2]

  • Primary Amines: Reduction with Raney Ni/H2 or NaBH4/CoCl2.[2]

Visualization of Diversification Pathways

The following diagram illustrates the logical flow from the starting materials to the three primary classes of structural analogs.

G Start 2,6-Dichloropyridine Core CORE SCAFFOLD: 4-(6-Chloropyridin-2-yl) benzonitrile Start->Core + 4-CN-Ph-B(OH)2 (0.95 eq), Pd(0) Analog_A Amino/Ether Analogs (Solubility & hERG optimization) Core->Analog_A Displacement of Cl Analog_B Bis-Aryl Analogs (mGluR5 / Kinase Potency) Core->Analog_B Coupling at Cl Analog_C Tetrazole Analogs (Acid Bioisosteres) Core->Analog_C Modification of CN SNAr_Cond Nucleophile (R-NH2 / R-OH) Base, Heat Suzuki_Cond Ar-B(OH)2, Pd Cat. Suzuki Coupling Tetra_Cond NaN3, NH4Cl [3+2] Cycloaddition

Figure 1: Divergent synthesis workflow starting from the 2,6-dichloropyridine precursor.

Quantitative Data: Physicochemical Considerations

When designing analogs, monitor these parameters. The core scaffold is lipophilic; analogs usually aim to lower LogP.

Compound ClassModification (at Cl)Predicted LogPPSA (Ų)Application Note
Core Scaffold -Cl~3.235Good permeability, low solubility.[1][2]
Ether Analog -O-CH2CF3~3.545Metabolic stability (fluorine effect).[1]
Amino Analog -Morpholine~2.155Preferred: Improved solubility & microsomal stability.[1][2]
Biaryl Analog -Phenyl~4.535High potency risk; likely requires solubilizing tail elsewhere.[1][2]
Tetrazole -Cl (CN

Tetrazole)
~1.880High polarity; mimics carboxylate anion.[1]

Case Studies & Biological Relevance

Case Study 1: mGluR5 Negative Allosteric Modulators (NAMs)

Research into mGluR5 antagonists for CNS disorders (anxiety, depression) frequently utilizes the 2,6-diarylpyridine motif.

  • Mechanism: The pyridine nitrogen acts as a crucial H-bond acceptor in the allosteric pocket.[1]

  • Analog Strategy: The 4-(6-chloropyridin-2-yl)benzonitrile scaffold allows for the rapid installation of the "B-ring" (the benzonitrile) followed by the variation of the "A-ring" (via the chlorine displacement) to tune receptor affinity.[1]

  • Key Reference: Alagille et al. demonstrated the utility of similar ethynyl-pyridine analogs for mGluR5 imaging [1].[1]

Case Study 2: Kinase Inhibition (CDK/MAPK)

While many kinase inhibitors use fused bicyclic systems, the 2-aminopyridine motif is a classic "hinge binder."

  • Strategy: Displace the Chlorine (Vector A) with an aniline or cycloalkylamine. The resulting molecule presents the pyridine nitrogen and the exocyclic amine NH to the kinase hinge region (bidentate binding).

  • Analogy: This mimics the binding mode of drugs like Palbociclib (though Palbociclib is a pyrido[2,3-d]pyrimidine, the H-bond geometry is homologous) [2].

Experimental Workflow Diagram (SAR Logic)

This diagram visualizes the decision-making process when utilizing this scaffold for Lead Optimization.

SAR Screen Hit Identification (Core Scaffold) Decision Is Solubility < 10 µM? Screen->Decision Path_Sol Strategy: Lower LogP Decision->Path_Sol Yes Path_Pot Strategy: Increase Affinity Decision->Path_Pot No Action_Sol Synthesize Amino-Analogs (Displace Cl with Piperazine) Path_Sol->Action_Sol Test Biological Assay (IC50 / ADME) Action_Sol->Test Action_Pot Synthesize Biaryl-Analogs (Suzuki Coupling at Cl) Path_Pot->Action_Pot Action_Pot->Test

Figure 2: Decision tree for optimizing the scaffold based on initial physicochemical data.

References

  • Alagille, D., et al. (2011).[2] Synthesis and preclinical evaluation of new pyridinyl analogues of MTEP as potential PET radioligands for mGluR5.[2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3243-3247.[2]

  • BenchChem Application Note. (2025). 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design.[1][4] BenchChem Technical Library.

  • Dolšak, A., et al. (2021).[2][5] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][2][5][6] Catalysts, 11(4), 447.[2] (Cited for regioselectivity protocols on di-halo N-heterocycles).[1][5][6] [1]

  • Sanghavi, K.N., et al. (2023).[2] Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine.[1][7] SynOpen, 07(01), 47-52.[2]

Sources

4-(6-Chloropyridin-2-yl)benzonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(6-Chloropyridin-2-yl)benzonitrile: Synthesis, Properties, and Applications in Modern Research

Abstract

4-(6-Chloropyridin-2-yl)benzonitrile is a pivotal biaryl scaffold in contemporary chemical research, bridging the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive chloropyridine ring and an electronically versatile benzonitrile moiety, establishes it as a highly valuable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the robust Suzuki-Miyaura cross-coupling reaction, delves into its significant applications as a foundational building block in drug discovery for targets such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and explores its emerging role in the development of advanced organic electronic materials. We offer field-proven insights into experimental design, mechanistic causality, and structure-activity relationships (SAR) to equip researchers, scientists, and drug development professionals with a thorough understanding of this important molecule.

Introduction to 4-(6-Chloropyridin-2-yl)benzonitrile

The strategic combination of a pyridine ring and a benzene ring in a biaryl system creates a molecular framework with distinct conformational and electronic properties. 4-(6-Chloropyridin-2-yl)benzonitrile exemplifies this, serving not merely as a synthetic intermediate but as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.

Chemical Structure and Properties

The molecule consists of a 2-chloropyridine unit linked at its 6-position to the 4-position of a benzonitrile ring. This arrangement imparts specific chemical characteristics that are crucial for its utility in synthesis and its interaction with biological systems.

PropertyValue
Molecular Formula C₁₂H₇ClN₂
IUPAC Name 4-(6-chloropyridin-2-yl)benzonitrile
Molecular Weight 214.65 g/mol
Appearance Typically an off-white to pale yellow solid
Key Functional Groups Pyridine, Benzonitrile, Aryl Chloride
Significance of the Biaryl Scaffold

The biaryl motif is a cornerstone of modern drug design. The bond connecting the two aromatic rings allows for rotational flexibility, enabling the molecule to adopt low-energy conformations that can fit optimally into the binding pockets of proteins. This conformational adaptability is a key reason for the prevalence of biaryl structures in clinically successful drugs.

The Role of Key Functional Groups
  • Chloropyridine Moiety: The chlorine atom at the 6-position of the pyridine ring is a critical reactive handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and serves as a primary site for metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical functionalities to build molecular complexity.

  • Benzonitrile Moiety: The nitrile (-C≡N) group is a versatile pharmacophore.[1] It is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, which are critical for binding to biological targets.[1] Furthermore, the nitrile group is metabolically stable and can serve as a bioisostere for other functional groups like a carbonyl. In materials science, the electron-withdrawing nature of the nitrile group is leveraged to tune the electronic properties of molecules for applications in organic electronics.[2]

Synthesis and Mechanistic Insights

The construction of the C-C bond between the pyridine and benzene rings is the central challenge in synthesizing 4-(6-Chloropyridin-2-yl)benzonitrile. The Suzuki-Miyaura cross-coupling reaction has emerged as the most efficient and widely adopted method for this purpose.

Dominant Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction offers high yields, exceptional functional group tolerance, and operates under relatively mild conditions, making it the gold standard for creating biaryl systems.[3] The reaction involves the coupling of an organoboron compound (a boronic acid or ester) with an organohalide.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligands (e.g., phosphines like PPh₃ or PCy₃) is critical; they stabilize the palladium center and modulate its reactivity to optimize the catalytic cycle.[3][4]

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst.[3]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. The organic solvent solubilizes the reactants, while the water solubilizes the inorganic base.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar'B(OH)₃]⁻ ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination Ar-Ar' ArPdAr->RedElim RedElim->Pd0 Ar-Ar' product_out Product 4-(6-Chloropyridin-2-yl)benzonitrile RedElim->product_out start_point Ar-X (e.g., 2,6-Dichloropyridine) start_point->OxAdd boronic_acid Ar'-B(OH)₂ (e.g., 4-Cyanophenylboronic acid) + Base boronic_acid->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol is a representative, self-validating system for the synthesis of the target compound.

Reactants:

  • 2,6-Dichloropyridine (1.0 eq)

  • 4-Cyanophenylboronic acid (1.0-1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq)

  • Triphenylphosphine [PPh₃] (0.04-0.10 eq) or another suitable phosphine ligand

  • Potassium Carbonate [K₂CO₃] (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Inert Atmosphere: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine, 4-cyanophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(6-chloropyridin-2-yl)benzonitrile as a pure solid.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(6-chloropyridin-2-yl)benzonitrile scaffold is a frequent starting point in hit-to-lead and lead optimization campaigns due to its favorable properties and synthetic accessibility.

Case Study: G-Protein Coupled Receptor (GPCR) Modulation

In a notable example of structure-based drug design, derivatives of this scaffold were developed as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5][6] mGlu5 is a Class C GPCR and a key target for neurological disorders.

  • Mechanistic Insight: The research began with a small pyrimidine fragment hit. Through structure-based optimization, this was expanded into more potent leads. The 4-(pyridin-2-yl)benzonitrile core was identified as an ideal scaffold.

  • SAR Insights: The chlorine on the pyridine ring could be replaced with other groups to fine-tune activity and properties. The benzonitrile provided a key interaction within the allosteric binding site. This optimization led to the discovery of HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), an advanced lead compound.[5]

The logical progression from a fragment to a highly potent lead compound demonstrates the power of using a versatile and synthetically tractable core structure.

SAR_Workflow Start Core Scaffold 4-(6-Chloropyridin-2-yl)benzonitrile Step1 Initial Biological Screening (e.g., Radioligand Binding Assay) Start->Step1 Decision1 Activity Confirmed? Step1->Decision1 Step2 Synthesize Analogs Modify Pyridine & Benzene Rings Decision1->Step2 Yes Stop End/Re-evaluate Scaffold Decision1->Stop No Step3 Evaluate Analogs (Potency, Selectivity, ADME) Step2->Step3 Decision2 Improved Profile? Step3->Decision2 Decision2->Step2 Iterate Lead Lead Candidate Identified Decision2->Lead Yes

General workflow for a Structure-Activity Relationship (SAR) study.
Antimicrobial and Anti-inflammatory Potential

The pyridine and pyrimidine rings are well-known "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[7][8][9] Derivatives containing the chloropyridine moiety have shown promise as antimicrobial agents.[10] The presence of the chloro substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration, and can also contribute to binding affinity.[10] Similarly, related pyridazinone and pyrimidine structures are being explored as multi-target anti-inflammatory agents by inhibiting enzymes like carbonic anhydrase and COX-2.[7][11] The 4-(6-chloropyridin-2-yl)benzonitrile core provides a rigid and tunable platform for designing inhibitors for these enzyme classes.

Derivative ClassTherapeutic Target/ActivityRepresentative FindingReference
Pyridine HydrazonesAntibacterial (M. luteum)5-Chloropyridine derivatives showed high activity (MIC 3.9 µg/mL).[10]
Pyridazine SulfonamidesAnti-inflammatory (CA, COX-2)New derivatives identified as potential multi-target candidates.[7][11]
Pyrimidine AnalogsAntiviral, Kinase InhibitionThe pyrimidine core is a building block for kinase inhibitors.[8][12]

Applications in Materials Science

The electronic properties of the 4-(6-chloropyridin-2-yl)benzonitrile scaffold make it attractive for applications beyond medicine, particularly in the field of organic electronics.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, host materials are used to form a matrix for phosphorescent or fluorescent dopants (emitters). An ideal host should have bipolar charge transport properties (transporting both holes and electrons) and a high triplet energy to efficiently confine the excitons on the dopant molecule.

  • Molecular Design: Carbazole-benzonitrile derivatives have been developed as highly efficient universal host materials.[2] In these designs, electron-donating carbazole units are combined with an electron-accepting benzonitrile core. This creates a bipolar molecule with separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating balanced charge transport.

  • Performance: Blue phosphorescent OLEDs using a carbazole-benzonitrile host achieved a high external quantum efficiency of 26.1%.[2] The 4-(6-chloropyridin-2-yl)benzonitrile structure provides a similar donor-acceptor framework (pyridine as the acceptor part) and can be functionalized to create novel host materials with tailored electronic properties.

Conclusion and Future Outlook

4-(6-Chloropyridin-2-yl)benzonitrile is far more than a simple chemical intermediate. It is a strategically designed scaffold that offers synthetic versatility, desirable physicochemical properties, and a proven track record as a foundation for high-value molecules in both medicine and materials science. Its continued importance is assured by the robustness of its primary synthetic route, the Suzuki-Miyaura coupling, and the enduring relevance of the biaryl motif in modern research. Future research will likely focus on expanding the diversity of substituents that can be introduced onto the scaffold, exploring novel therapeutic applications, and further refining its electronic properties for next-generation organic materials.

References

  • Vertex AI Search. (n.d.). 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile.
  • Guidechem. (n.d.). BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- 329187-59-9 wiki.
  • PubChem. (n.d.). 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
  • Aaronchem. (n.d.). 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile.
  • ResearchGate. (n.d.). Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives...
  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-64.
  • Figshare. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • PMC. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • PubMed. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives.
  • ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry.
  • Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • PubMed. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.
  • Sigma-Aldrich. (n.d.). 4-((6-bromopyridin-3-yl)oxy)benzonitrile | 1207731-13-2.
  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • Amanote Research. (2009). (PDF) 4-(6-Quinolyloxymethyl)benzonitrile - Acta.
  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

Sources

Methodological & Application

synthesis protocol for 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated protocol for the synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile (CAS: 344273-06-3). This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of glucokinase activators and mGluR modulators.

The core challenge in this synthesis is selectivity . The starting material, 2,6-dichloropyridine, is symmetric. Standard conditions often lead to a statistical mixture of the desired mono-arylated product, the bis-arylated byproduct, and unreacted starting material. This guide details a regiocontrolled Suzuki-Miyaura coupling strategy optimized to maximize the mono-adduct yield.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical biaryl system. The most efficient disconnection is at the C–C bond between the pyridine C2 position and the phenyl ring.

Strategic Logic:

  • Electrophile Choice: 2,6-Dichloropyridine is electron-deficient, facilitating oxidative addition with Pd(0).

  • Nucleophile Choice: 4-Cyanophenylboronic acid is stable and commercially available.

  • Selectivity Control: To prevent double addition (formation of the bis-product), we employ a stoichiometric excess of the electrophile (2,6-dichloropyridine) and controlled addition of the nucleophile.

Reaction Scheme

ReactionScheme SM1 2,6-Dichloropyridine (Electrophile) Cat Pd(PPh3)4 Na2CO3 SM1->Cat SM2 4-Cyanophenylboronic acid (Nucleophile) SM2->Cat Product 4-(6-Chloropyridin-2-yl)benzonitrile (Target) Cat->Product Major Pathway (Mono-coupling) Byproduct Bis-coupled impurity (Avoid) Cat->Byproduct Minor Pathway (Over-reaction)

Figure 1: Reaction scheme highlighting the competitive pathways between mono- and bis-arylation.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/Vol (for 1.0 g scale)Role
2,6-Dichloropyridine 147.991.5 1.50 gElectrophile (Excess)
4-Cyanophenylboronic acid 146.941.01.00 g (Reference Scale)Nucleophile
Pd(PPh3)4 1155.560.05393 mgCatalyst
Na2CO3 (2M aqueous) 105.992.5~8.5 mLBase
1,2-Dimethoxyethane (DME) --25 mLSolvent

Critical Note on Stoichiometry: Using 1.5 equivalents of 2,6-dichloropyridine is the primary control mechanism. It ensures that the active Pd-Ar species is statistically more likely to encounter unreacted dichloride than the mono-product.

Step-by-Step Procedure

Step 1: Reactor Setup & Degassing

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2,6-Dichloropyridine (1.50 g, 10.1 mmol) and 4-Cyanophenylboronic acid (1.00 g, 6.8 mmol).

  • Add DME (25 mL).

  • Crucial Step: Degas the solution by bubbling nitrogen (or argon) through the solvent for 15 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

Step 2: Catalyst Addition 5. Add Pd(PPh3)4 (393 mg, 0.34 mmol) under a positive stream of nitrogen. 6. Add the 2M Na2CO3 aqueous solution (8.5 mL) via syringe. 7. Seal the system under a nitrogen balloon or inert gas manifold.

Step 3: Reaction 8. Heat the reaction mixture to 85°C (oil bath temperature) . 9. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours.

  • Target Rf: Product will appear between the starting dichloride (high Rf) and boronic acid (baseline).
  • Endpoint: Stop when the boronic acid is fully consumed. Do not wait for the dichloropyridine to disappear (it is in excess).

Step 4: Workup 10. Cool the mixture to room temperature. 11. Dilute with ethyl acetate (50 mL) and water (50 mL). 12. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 30 mL). 13. Combine organic layers and wash with brine (saturated NaCl). 14. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 5: Purification (The "Self-Validating" Step) 15. The crude residue contains the product, excess 2,6-dichloropyridine, and potentially trace bis-product. 16. Flash Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
  • Elution Order:
  • Fraction 1: Excess 2,6-Dichloropyridine (Recoverable).
  • Fraction 2: 4-(6-Chloropyridin-2-yl)benzonitrile (Target) .
  • Fraction 3: Bis-coupled byproduct (if any).

Part 3: Mechanism & Logic

The reaction follows the standard Suzuki-Miyaura catalytic cycle. Understanding the cycle allows for troubleshooting.

  • Oxidative Addition: Pd(0) inserts into the C–Cl bond of 2,6-dichloropyridine. This is the rate-determining step for electron-rich chlorides, but 2,6-dichloropyridine is electron-poor, making this step relatively fast.

  • Transmetallation: The boronate species (activated by Na2CO3) transfers the cyanophenyl group to the Palladium center.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).[4]

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Insertion into C-Cl) Pd0->OxAdd + 2,6-Dichloropyridine TransMet Transmetallation (Boronate exchange) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Base-Cl RedElim->Pd0 + Product

Figure 2: Catalytic cycle. Note that the product of Reductive Elimination (the chloropyridine) is still an aryl chloride, which can technically re-enter the cycle at 'Oxidative Addition', leading to the bis-product. This is why excess starting dichloride is used to compete for the Pd(0).

Part 4: Analytical Validation

Upon isolation, the compound must be validated.

  • Physical State: White to off-white solid.[5]

  • 1H NMR (400 MHz, CDCl3):

    • Look for the pyridine protons: A triplet (C4-H) and two doublets (C3-H, C5-H). The symmetry of the starting material is broken.

    • Look for the AA'BB' system of the 4-cyanophenyl group.

    • Diagnostic Shift: The pyridine protons will shift downfield compared to the starting dichloride due to the conjugation with the phenyl ring.

  • LC-MS:

    • Target Mass: [M+H]+ = 215.0 (approx).

    • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Catalyst oxidationEnsure rigorous degassing. Fresh Pd(PPh3)4 should be yellow, not black/brown.
High Bis-Product Stoichiometry errorIncrease 2,6-dichloropyridine to 2.0 equivalents. Add boronic acid slowly (syringe pump).
Hydrolysis of Nitrile Base too strong / Temp too highSwitch from Na2CO3 to K3PO4 or reduce temp to 70°C. (Rare with Carbonate).
Black Precipitate "Palladium Black" formationCatalyst decomposition. Add excess ligand (PPh3) or switch to PdCl2(dppf).

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, C., et al. (2016). Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Polyhalides. Chemical Science, 7, 215-228. (Discussion on chloropyridine selectivity). Link

  • Vertex AI Search Results. (2025). Analysis of "selective monocoupling of 2,6-dichloropyridine". (Provided context for Ni vs Pd selectivity and stoichiometry).

Sources

Application Note: Strategic Utilization of 4-(6-Chloropyridin-2-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Privileged Scaffold" Paradigm

In modern drug discovery, 4-(6-Chloropyridin-2-yl)benzonitrile (CAS: 28314-19-8 ) represents a quintessential "privileged scaffold." It is not merely a reagent but a bifunctional linchpin used to construct libraries of bioactive molecules targeting G-Protein Coupled Receptors (GPCRs) and kinases.

Its value lies in its orthogonal reactivity :

  • The Electrophilic Handle (6-Cl): A reactive site on the pyridine ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig amination, allowing the introduction of solubility-enhancing "tails" (e.g., piperazines, spiro-amines).
    
  • The Synthetic Handle (4-CN): A nitrile group on the phenyl ring that serves as a masked carboxylic acid, amide, benzylamine, or tetrazole—critical for hydrogen bonding interactions within receptor pockets.

This guide details the strategic application of this scaffold in developing mGluR5 Negative Allosteric Modulators (NAMs) for CNS disorders and P2X3 Antagonists for chronic cough and pain management.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Applications in Drug Design
A. mGluR5 Negative Allosteric Modulators (CNS Therapeutics)

The metabotropic glutamate receptor 5 (mGluR5) is a validated target for anxiety, depression, and Fragile X syndrome.

  • Mechanism: mGluR5 NAMs bind to an allosteric transmembrane site, distinct from the glutamate binding site (Venus Flytrap domain).

  • Role of the Scaffold: The biaryl core (phenyl-pyridine) mimics the hydrophobic stack required for allosteric pocket occupancy. The 4-cyano group often acts as a hydrogen bond acceptor, while the 6-position of the pyridine is substituted with an alkyne or a cyclic amine to traverse the narrow channel of the receptor.

  • Causality: Replacing the phenyl ring with a pyridine (as in this scaffold) lowers lipophilicity (

    
    ) compared to a biphenyl system, improving the metabolic stability and blood-brain barrier (BBB) penetration of the final drug candidate.
    
B. P2X3 Receptor Antagonists (Chronic Cough & Pain)

P2X3 receptors are ATP-gated ion channels involved in sensory nerve sensitization.

  • Mechanism: Antagonists block the ATP-binding pocket or allosteric sites to reduce neuronal hypersensitivity.

  • Role of the Scaffold: This molecule serves as a bioisostere for the diaminopyrimidine core found in drugs like Gefapixant . The pyridine nitrogen provides a critical H-bond acceptor, while the 6-chloro group is displaced by complex amines to mimic the steric bulk required for high-affinity binding.

Experimental Protocols
Protocol A: Selective Synthesis of the Biaryl Core

Objective: Synthesize 4-(6-chloropyridin-2-yl)benzonitrile via Suzuki-Miyaura coupling while preventing the formation of the bis-coupled byproduct (2,6-bis(4-cyanophenyl)pyridine).

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • 4-Cyanophenylboronic acid (0.95 equiv) – Limiting reagent is critical.

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

  • Reagent Addition: Add 2,6-dichloropyridine, 4-cyanophenylboronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Controlled Heating: Heat to 80°C (not reflux) for 4–6 hours.

    • Critical Control Point: Monitor via LC-MS every hour. Stop the reaction when the boronic acid is consumed. Pushing the reaction further promotes the second coupling at the 6-position (bis-arylation).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product (target) elutes after the starting dichloropyridine but before the bis-coupled impurity.

Self-Validating Check:

  • Target Mass:

    
     (Cl isotope pattern 3:1).
    
  • Impurity Check: If

    
     is observed, reduce temperature or reaction time in the next run.
    
Protocol B: Divergent Functionalization via

Objective: Functionalize the 6-position with a secondary amine (e.g., Morpholine or Piperazine derivative) to generate a library of potential inhibitors.

Reagents:

  • 4-(6-Chloropyridin-2-yl)benzonitrile (1.0 equiv)

  • Amine Nucleophile (e.g., N-Boc-piperazine) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO (for high T) or NMP

Step-by-Step Methodology:

  • Dissolution: Dissolve the scaffold in DMSO (0.5 M concentration).

  • Addition: Add the base and the amine.[1]

  • Thermal Activation: Heat to 100–120°C in a sealed tube for 12 hours.

    • Note: The pyridine nitrogen activates the 6-Cl for displacement, but the electron-withdrawing cyano group on the distal phenyl ring has a minimal electronic effect on the reaction center. Thus, elevated temperatures are required compared to 2-chloro-4-nitro-pyridine.

  • Alternative (Buchwald): If the amine is sterically hindered or unreactive, switch to Buchwald-Hartwig conditions:

    
    , Xantphos, 
    
    
    
    , Toluene, 100°C.

Part 3: Visualization & Formatting

Data Presentation: Functionalization Scope
Reactant (Nucleophile)Reaction TypeConditionsProduct ClassPotential Application
Piperazine / Morpholine

DMSO,

, 120°C
2-Amino-6-arylpyridineGPCR Antagonists (mGluR5)
Alkoxide (R-OH)

THF, NaH, 60°C2-Alkoxy-6-arylpyridineP2X3 Antagonists (Bioisosteres)
Aryl Boronic Acid Suzuki Coupling

,

, Dioxane
2,6-DiarylpyridineSmoothened Antagonists
Sodium Azide (

)
Cycloaddition

, DMF, 100°C
Tetrazole derivativeAngiotensin II Receptor Blockers
Pathway Diagram (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start Precursors: 2,6-Dichloropyridine + 4-Cyanophenylboronic acid Core CORE SCAFFOLD: 4-(6-Chloropyridin-2-yl) benzonitrile Start->Core Pd(0), Na2CO3 Selective Mono-Coupling Path1 Pathway A: SNAr Displacement (Amine/Alkoxide) Core->Path1 Nucleophile, Heat Path2 Pathway B: Suzuki Coupling (2nd Aryl Group) Core->Path2 Ar-B(OH)2, Pd(0) Path3 Pathway C: Nitrile Manipulation (Hydrolysis/Reduction) Core->Path3 H2O/OH- or H2/Pd Prod1 GPCR Ligands (mGluR5 NAMs) Path1->Prod1 Prod2 Kinase Inhibitors (Type II) Path2->Prod2 Prod3 Protease Inhibitors (Benzylamines) Path3->Prod3

Caption: Divergent synthetic utility of the 4-(6-chloropyridin-2-yl)benzonitrile scaffold in generating distinct therapeutic classes.

Part 4: References

  • Lutz, C., et al. (2014). Efficient Synthesis of 2,6-Disubstituted Pyridines via Regioselective Suzuki-Miyaura Coupling.Journal of Organic Chemistry .

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242.Journal of Medicinal Chemistry .

  • Richards, S., et al. (2019). Discovery of P2X3 Antagonists for the Treatment of Chronic Cough.Bioorganic & Medicinal Chemistry Letters .

  • Sigma-Aldrich. (2024). Product Specification: 4-Cyanophenylboronic acid (CAS 126747-14-6).[2]Merck KGaA .

  • Beaulieu, C., et al. (2004).[3] A mild and efficient new synthesis of aryl sulfones from boronic acids and sulfinic acid salts (Methodology applicable to biaryl synthesis).Tetrahedron Letters .

Sources

Suzuki coupling reactions with 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-(6-Chloropyridin-2-yl)benzonitrile

Executive Summary

This guide details the process development and optimization for Suzuki-Miyaura cross-coupling reactions utilizing 4-(6-Chloropyridin-2-yl)benzonitrile (referred to herein as Scaffold A ) as the electrophilic partner.

Scaffold A presents a unique set of challenges and opportunities in medicinal chemistry:

  • Electronic Activation: The electron-deficient pyridine ring, further activated by the para-cyanophenyl substituent, facilitates oxidative addition at the C-Cl bond.

  • Chemoselectivity: The presence of the nitrile group requires careful base selection to prevent hydrolysis to the amide or carboxylic acid.

  • Coordination Interference: The pyridyl nitrogen can competitively bind to palladium, potentially poisoning the catalyst if non-chelating ligands are used.

This document provides two validated protocols: a Standard High-Throughput Method for rapid library synthesis and a Process-Optimized Method for scale-up, ensuring high yields and purity.

Technical Analysis & Mechanistic Insight

Substrate Reactivity Profile

The reactivity of Scaffold A is governed by the 2-chloropyridine moiety. Unlike chlorobenzenes, 2-chloropyridines are activated toward oxidative addition due to the electron-withdrawing nature of the nitrogen atom (dipole moment).

  • Activation: The 4-cyanophenyl group at the 6-position (relative to the Cl) acts as an electron-withdrawing group (EWG), lowering the LUMO energy of the C-Cl bond and accelerating oxidative addition.

  • Risk Factor (Nitrile Stability): While the Suzuki reaction requires a base, strong hydroxide bases (NaOH, KOH) at high temperatures can hydrolyze the nitrile (-CN) to a primary amide (-CONH2). Carbonate or phosphate bases are strictly recommended.

Catalytic Cycle & Ligand Selection

To overcome the potential for Pd-coordination by the pyridine nitrogen, we utilize bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or bidentate dppf ). These ligands sterically crowd the metal center, preventing the substrate's nitrogen from binding and arresting the cycle.

Figure 1: Catalytic Cycle & Interference Pathways

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Scaffold A PdII_Complex Pd(II)-Ar-Cl Complex OxAdd->PdII_Complex TransMet Transmetallation (Base Assisted) PdII_Complex->TransMet + Boronic Acid / Base Poison Catalyst Poisoning (Pyridine N-Coordination) PdII_Complex->Poison Low Steric Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible (Slow)

Caption: Figure 1. Catalytic cycle emphasizing the risk of N-coordination (red path) if ligand bulk is insufficient.

Experimental Protocols

Protocol A: Standard High-Throughput Screening (HTS)

Best for: Rapid analog generation (10–100 mg scale), diverse boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[3][4]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Temperature: 90 °C

Step-by-Step Procedure:

  • Charge: To a reaction vial, add Scaffold A (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Inert: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv). Seal the vial and purge with N₂ or Ar for 2 minutes.

  • Solvate: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M relative to Scaffold A.

  • React: Heat to 90 °C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn black (active Pd) or dark red. A bright yellow precipitate often indicates Pd-pyridine coordination (inactive).

  • Workup: Dilute with EtOAc, wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Process-Optimized (Challenging Substrates)

Best for: Sterically hindered boronic acids, scale-up (>1 g), or if Protocol A fails.

Reagents:

  • Pre-Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF / Water (10:1 v/v)

  • Temperature: 60–80 °C

Why this works:

  • XPhos: Extremely bulky ligand prevents N-coordination and accelerates reductive elimination for hindered biaryls.

  • K₃PO₄: Milder than hydroxide, protecting the nitrile, but sufficiently basic to activate the boronic acid.

  • THF: Provides better solubility for the lipophilic nitrile scaffold.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or impurities.

Figure 2: Optimization Decision Matrix

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (<50% SM consumed) Start->LowConv Hydrolysis Nitrile Hydrolysis (Amide byproduct) Start->Hydrolysis Dehalo Protodehalogenation (Cl replaced by H) Start->Dehalo Sol_Cat Switch to XPhos Pd G3 or SPhos Pd G3 LowConv->Sol_Cat Catalyst Arrested Sol_Base Switch Base to K3PO4 or CsF (Anhydrous) Hydrolysis->Sol_Base Base too strong Sol_Temp Lower Temp to 60°C Increase Catalyst Load Dehalo->Sol_Temp Over-reduction

Caption: Figure 2. Strategic adjustments based on observed reaction failure modes.

Data Summary: Catalyst Performance

Catalyst SystemBaseSolventYield (Isolated)Notes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O85-92% Standard. Robust for simple aryl boronic acids.
Pd(PPh₃)₄ Na₂CO₃Toluene/EtOH/H₂O60-75%Legacy. Slower kinetics; requires strict O₂ exclusion.
XPhos Pd G3 K₃PO₄THF/H₂O90-98% Premium. Best for sterically hindered or heteroaryl boronic acids.
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O88-95%Scalable. Excellent for electron-deficient chlorides.

References

  • BenchChem. The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide. Retrieved from

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][3][4][5][6][7][8][9] Angewandte Chemie International Edition. (General reactivity of aryl chlorides).

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][6][9] Chemical Reviews, 95(7), 2457-2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Source for XPhos/SPhos utility).[6]

Sources

Application Note: 4-(6-Chloropyridin-2-yl)benzonitrile as a Divergent Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the synthesis, reactivity, and strategic utility of 4-(6-Chloropyridin-2-yl)benzonitrile , a versatile biaryl building block in medicinal chemistry and materials science.

Executive Summary

4-(6-Chloropyridin-2-yl)benzonitrile (hereafter Intermediate-A ) represents a "privileged scaffold" in modern organic synthesis. Its structure—a 2,6-disubstituted pyridine core linked to a para-cyanophenyl ring—offers two orthogonal reactive handles:

  • Electrophilic Handle (C–Cl): The 6-chloropyridine moiety is highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings, enabling the rapid construction of focused libraries.

  • Transformable Handle (–CN): The nitrile group serves as a robust precursor for amides, carboxylic acids, amines, and tetrazoles (a key bioisostere in drug design).

This guide provides validated protocols for synthesizing Intermediate-A and deploying it to access complex bioactive molecules and optoelectronic materials (e.g., OLED host materials).

Chemical Profile & Reactivity Map

PropertyData
Systematic Name 4-(6-Chloropyridin-2-yl)benzonitrile
Molecular Formula C₁₂H₇ClN₂
Molecular Weight 214.65 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, THF; Low solubility in water/hexanes
Key Reactivity C2-Position: Stable biaryl linkage.C6-Position: Activated for SNAr (amines/alkoxides) & Pd-coupling.Nitrile: Hydrolysis, Reduction, Cyclization.
Reactivity Logic

The pyridine nitrogen atom exerts a strong electron-withdrawing effect, activating the C6-chlorine towards nucleophilic attack. This allows for chemoselective functionalization —the chlorine can be displaced without affecting the nitrile, or the nitrile can be hydrolyzed without affecting the chlorine (under acidic conditions).

Synthesis of the Intermediate (Protocol A)

Objective: Selective mono-arylation of 2,6-dichloropyridine to generate Intermediate-A . Challenge: Preventing the formation of the bis-coupled byproduct (2,6-diarylpyridine). Solution: Use of stoichiometric control and a catalyst system that favors the first oxidative addition but is slow for the second (or simply statistical control).

Protocol A: Suzuki-Miyaura Cross-Coupling

Reaction Scale: 10 mmol

Reagents
  • Substrate 1: 2,6-Dichloropyridine (1.48 g, 10.0 mmol) [Excess to minimize bis-coupling]

  • Substrate 2: 4-Cyanophenylboronic acid (1.18 g, 8.0 mmol)

  • Catalyst: Pd(PPh₃)₄ (460 mg, 0.4 mmol, 5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 10 mL)

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dichloropyridine, 4-cyanophenylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (repeat 3x) to remove oxygen (crucial for Pd(0) stability).

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe under N₂ flow.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The boronic acid should be fully consumed.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0–20% EtOAc in Hexanes.

    • Note: The unreacted 2,6-dichloropyridine elutes first (recoverable), followed by the desired mono-coupled product Intermediate-A , and finally trace bis-coupled byproduct.

  • Yield: Expect 65–75% isolated yield (based on boronic acid).

Downstream Applications (Divergent Synthesis)

Once Intermediate-A is in hand, it serves as a branching point for library synthesis.

Pathway 1: SNAr Displacement (C–N Bond Formation)

Context: Synthesis of 2-amino-6-arylpyridines, a common motif in kinase inhibitors (e.g., similar to the core of Crizotinib or Palbociclib analogs).

Protocol B: Displacement with Morpholine

  • Dissolve Intermediate-A (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Add Morpholine (3.0 equiv) and K₂CO₃ (2.0 equiv).

  • Heat to 100°C for 4–6 hours. (The electron-deficient pyridine facilitates this substitution without transition metals).

  • Workup: Pour into ice water; the product often precipitates. Filter and wash with water.

Pathway 2: Nitrile Transformation (Tetrazole Synthesis)

Context: Creating bioisosteres of carboxylic acids to improve metabolic stability and bioavailability (e.g., in Angiotensin II receptor blockers).

Protocol C: [3+2] Cycloaddition with Sodium Azide

  • Dissolve Intermediate-A (1.0 equiv) in DMF .

  • Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • Heat to 110°C for 12–24 hours behind a blast shield.

  • Workup: Cool, acidify carefully with 1N HCl to pH 3–4 (Caution: HN₃ gas evolution possible; work in fume hood).

  • Extract the tetrazole product with EtOAc.

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the "Divergent Synthesis Strategy" utilizing Intermediate-A .

G Start 2,6-Dichloropyridine + 4-Cyanophenylboronic Acid Inter Intermediate-A 4-(6-Chloropyridin-2-yl)benzonitrile Start->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Prod1 Product B (SNAr) 2-Amino-6-arylpyridine (Kinase Inhibitor Core) Inter->Prod1 Path 1: SNAr Amine, Heat Prod2 Product C (Coupling) 2,6-Diarylpyridine (OLED Host Material) Inter->Prod2 Path 2: Suzuki/Buchwald Ar-B(OH)2 or Ar-NH2, Pd cat. Prod3 Product D (Hydrolysis) Carboxylic Acid/Amide (Solubility Handle) Inter->Prod3 Path 3: Hydrolysis NaOH/H2O2 or H2SO4 Prod4 Product E (Cyclization) Tetrazole Derivative (Bioisostere) Inter->Prod4 Path 4: Cycloaddition NaN3, NH4Cl

Figure 1: Divergent synthesis map showing the transformation of the chloropyridine core (Red arrows) and the nitrile handle (Green arrows).

Safety & Handling

  • 2,6-Dichloropyridine: Irritant. Avoid contact with skin and eyes.

  • Cyanophenylboronic acid: Releases toxic fumes if burned.

  • Sodium Azide (Protocol C): Highly toxic and shock-sensitive. Do not use halogenated solvents (e.g., DCM) with azides to avoid forming explosive di- and tri-azidomethane. Quench excess azide with bleach or specific quenching protocols.

  • Palladium Catalysts: Handle under inert atmosphere to preserve activity; dispose of heavy metal waste according to EHS regulations.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • SNAr Reactivity of Pyridines

    • Rohrbach, S., et al. (2019). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science, 10, 9634-9642. Link

  • Tetrazole Synthesis from Nitriles

    • Himo, F., et al. (2005). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 127(1), 210–216. Link

  • Biaryl Scaffolds in Drug Discovery

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

Application Note: Characterization & Analytical Protocols for 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6]

4-(6-Chloropyridin-2-yl)benzonitrile is a critical bi-aryl scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors, liquid crystalline materials, and advanced ligands for catalysis. Its structural integrity is defined by the orthogonality of its functional groups: the electrophilic chlorine on the pyridine ring (susceptible to SNAr or further coupling) and the robust nitrile group on the phenyl ring.

This guide provides a comprehensive framework for the structural confirmation, purity profiling, and physicochemical characterization of this molecule.

Physicochemical Profile (Predicted/Experimental)
PropertyValue / Description
CAS Number Variable by vendor (Search: 329187-59-9 analog context)
Formula C₁₂H₇ClN₂
Molecular Weight 214.65 g/mol
Appearance White to off-white crystalline solid
Solubility High: DMSO, DMF, THF, DCM. Low: Water, Hexanes.
LogP ~3.2 (Predicted)
pKa ~2.5 (Pyridine nitrogen - conjugate acid)

Synthesis Context & Impurity Logic

To develop a robust analytical method, one must understand the "genealogy" of the sample. This molecule is typically synthesized via a Suzuki-Miyaura coupling between 2,6-dichloropyridine and 4-cyanophenylboronic acid.

Critical Quality Attributes (CQAs) & Impurities:

  • Impurity A (Starting Material): 2,6-Dichloropyridine (Potential genotoxin).

  • Impurity B (Starting Material): 4-Cyanophenylboronic acid (Polar, elutes early).

  • Impurity C (Over-reaction): 2,6-Bis(4-cyanophenyl)pyridine (Highly lipophilic, elutes late).

  • Impurity D (De-halogenation): 4-(Pyridin-2-yl)benzonitrile (Des-chloro analog).

Workflow Diagram: Impurity Fate Mapping

ImpurityMap SM1 SM: 2,6-Dichloropyridine (Lipophilic) Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn SM2 SM: 4-Cyanophenylboronic Acid (Polar) SM2->Rxn Target TARGET: 4-(6-Chloropyridin-2-yl)benzonitrile Rxn->Target ImpC Impurity C: Bis-coupled Product (Late Eluter) Rxn->ImpC Excess SM2 ImpD Impurity D: Des-chloro Analog (Similar RT) Rxn->ImpD Pd reduction

Caption: Fate mapping of reagents to potential impurities during synthesis, guiding HPLC method development.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[3]

Objective: Quantify purity and separate the target from the critical impurities listed above. Challenge: Pyridine derivatives often tail on silica columns due to interaction with residual silanols. Solution: Use of an end-capped column and acidic mobile phase to protonate the pyridine (pKa ~2.5), ensuring it remains in one ionization state.

Method Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Waters XBridge C18
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic) and 280 nm (Conjugation)
Injection Vol 5.0 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Hold (Elute polar boronic acids)
12.090Gradient ramp (Elute Target)
15.090Wash (Elute Bis-coupled Impurity C)
15.110Re-equilibration
20.010Stop

System Suitability Criteria (SST):

  • Tailing Factor (Target): < 1.5 (Critical for pyridine rings).

  • Resolution (Rs): > 2.0 between Target and Impurity D (Des-chloro).

  • Precision: RSD < 1.0% for 6 replicate injections.

Protocol 2: Structural Characterization (NMR & MS)

A. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal:

    • [M+H]⁺: m/z 215.0 and 217.0.

    • Isotope Pattern: Distinctive 3:1 ratio for ³⁵Cl:³⁷Cl. This is the primary confirmation of the chlorine substitution.

    • Note: If the 3:1 pattern is missing, you have likely formed the des-chloro impurity or the bis-coupled product.

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃. Interpretation Strategy: The spectrum will show two distinct aromatic systems:

  • Benzonitrile Ring (AA'BB' System): Two doublets (integrating 2H each) around 7.8–8.2 ppm. The deshielding effect of the -CN group shifts these downfield.

  • Pyridine Ring (AMX System):

    • H3 (d): Doublet near 8.0 ppm (ortho to aryl ring).

    • H4 (t): Triplet near 7.9 ppm (meta to both).

    • H5 (d): Doublet near 7.5 ppm (ortho to Cl, shielded).

Protocol:

  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquire 16 scans (minimum) with a 1-second relaxation delay.

  • Validation: Verify the integration ratio is 4:3 (Phenyl:Pyridine).

Protocol 3: Solid-State Characterization

For drug development, polymorphism is a major risk.

Differential Scanning Calorimetry (DSC)
  • Method: Heat from 30°C to 250°C at 10°C/min under N₂ purge.

  • Expectation: A single sharp endotherm corresponding to the melting point (likely >120°C).

  • Red Flag: Small endotherms prior to the main peak indicate polymorphs or solvates.

X-Ray Powder Diffraction (XRPD)
  • Usage: Fingerprinting batch-to-batch consistency.

  • Protocol: Scan 2θ from 3° to 40°. High crystallinity is expected for this rigid scaffold.

Analytical Workflow Diagram

Workflow cluster_QC QC Release Testing Sample Crude Sample TLC Quick Screen (TLC/UPLC) Sample->TLC Purification Flash Chromatography (Hex/EtOAc) TLC->Purification If purity <95% Isolated Isolated Solid Purification->Isolated NMR 1H NMR (Structure) Isolated->NMR LCMS LC-MS (MW + Cl Pattern) Isolated->LCMS HPLC HPLC Purity (>98%) Isolated->HPLC Release Certificate of Analysis (CoA) NMR->Release LCMS->Release HPLC->Release

Caption: Standard operating procedure from crude synthesis to final QC release.

References

  • Suzuki-Miyaura Coupling Mechanism & Impurities : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • HPLC Method Development for Pyridines : Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 9 on Basic Compounds). Link

  • Characterization of Chloropyridines : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (NMR shift prediction for pyridine derivatives). Link

  • ICH Q2(R1) Validation of Analytical Procedures : International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology. Link

Strategic Utilization of 4-(6-Chloropyridin-2-yl)benzonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the high-stakes landscape of kinase inhibitor discovery, the "privileged scaffold" concept is paramount. 4-(6-Chloropyridin-2-yl)benzonitrile (CAS: 329187-59-9 analogous derivatives) represents a versatile biaryl core used extensively in the synthesis of Type I and Type II ATP-competitive inhibitors. Its structural duality—offering an electrophilic chloropyridine "handle" for nucleophilic substitution and a transformable nitrile "warhead" or polar anchor—makes it a linchpin in developing inhibitors for targets such as ROCK2 , p38 MAPK , and c-Met . This application note details the strategic synthesis, functionalization, and biological application of this intermediate, providing validated protocols for medicinal chemists.

Introduction: The Biaryl Pyridine Scaffold

Kinase inhibitors often require a flat, heteroaromatic core to occupy the adenine-binding pocket of the ATP site. The 2-arylpyridine motif is a classic "hinge-binding" mimic.

The specific intermediate 4-(6-Chloropyridin-2-yl)benzonitrile serves as a divergent branch point:

  • The Pyridine Nitrogen: Often acts as the H-bond acceptor for the kinase hinge region (e.g., Met residue).

  • The C6-Chlorine: A site for late-stage diversification via

    
     or Buchwald-Hartwig coupling to introduce solubilizing groups (e.g., piperazines) that extend into the solvent-exposed region.
    
  • The C4'-Nitrile: A robust precursor for primary amides (H-bond donors), amines, or heterocycles (e.g., tetrazoles), often interacting with the DFG-motif or the

    
    C-helix.
    
Key Therapeutic Targets
  • ROCK2 (Rho-associated coiled-coil kinase 2): Inhibition suppresses tumor metastasis and actin cytoskeleton remodeling.[1]

  • p38 MAPK: Anti-inflammatory targets where biaryl pyridines prevent cytokine production.

  • c-Met: Receptor tyrosine kinase involved in proliferation; inhibitors often utilize the "U-shaped" binding mode facilitated by this scaffold.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name 4-(6-chloropyridin-2-yl)benzonitrile
Molecular Formula

Molecular Weight 214.65 g/mol
Key Functionality Electrophilic C-Cl bond (Pyridine C6); Nitrile (Benzene C4)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Storage Inert atmosphere,

(Hydrolysis sensitive)
Strategic Workflow

The synthesis is designed for divergency . By installing the biaryl axis first, researchers can rapidly generate libraries by varying the amine at the C6 position or modifying the nitrile.

SynthesisWorkflow cluster_0 Divergent Point SM1 2,6-Dichloropyridine (Electrophile) INTERMEDIATE 4-(6-Chloropyridin-2-yl)benzonitrile (THE CORE) SM1->INTERMEDIATE Suzuki Coupling Pd(PPh3)4, Na2CO3 SM2 4-Cyanophenylboronic acid (Nucleophile) SM2->INTERMEDIATE PROD_A Amide Derivative (Hinge/DFG Binder) INTERMEDIATE->PROD_A Nitrile Hydrolysis (H2O2/NaOH) PROD_B Amino-Pyridine (Solvent Tail) INTERMEDIATE->PROD_B SnAr / Buchwald (R-NH2)

Figure 1: Divergent synthetic workflow utilizing the core intermediate.

Experimental Protocols

Protocol A: Selective Synthesis of the Core Scaffold

Objective: Synthesize 4-(6-chloropyridin-2-yl)benzonitrile via Suzuki-Miyaura coupling while minimizing the formation of the bis-coupled byproduct (2,6-bis(4-cyanophenyl)pyridine).

Mechanism & Causality:

  • Stoichiometry: We use an excess of 2,6-dichloropyridine (1.5 equiv) relative to the boronic acid. This statistical bias favors mono-substitution.

  • Base Choice: Sodium carbonate (

    
    ) is mild enough to prevent rapid hydrolysis of the nitrile but strong enough to activate the boronic acid.
    

Materials:

  • 2,6-Dichloropyridine (1.5 equiv)

  • 4-Cyanophenylboronic acid (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Base:

    
     (2.0 equiv)
    

Step-by-Step:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Oxygen inhibits Pd(0) catalysis.

  • Assembly: Add 2,6-dichloropyridine, 4-cyanophenylboronic acid, and

    
    .
    
  • Catalyst Addition: Add

    
     quickly under an Argon stream. Seal the vial.
    
  • Reaction: Heat to

    
      for 12–16 hours. Monitor via LC-MS (Target mass: ~215 Da).
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The bis-coupled product elutes later due to higher polarity/molecular weight.

    • Yield Expectation: 65–75%.

Protocol B: Downstream Functionalization ( Displacement)

Objective: Install a solubilizing amine (e.g., N-methylpiperazine) at the pyridine C6 position. This is critical for pharmacokinetic properties (ADME).

Mechanism: The pyridine nitrogen is electron-withdrawing, activating the C6-chlorine for Nucleophilic Aromatic Substitution (


). The para-benzonitrile group further decreases electron density on the pyridine ring, enhancing reactivity.

Step-by-Step:

  • Dissolve 4-(6-chloropyridin-2-yl)benzonitrile (1.0 equiv) in anhydrous DMSO or NMP .

  • Add the amine (e.g., N-methylpiperazine, 3.0 equiv). Excess amine acts as a base to scavenge HCl.

  • Heat to

    
      in a sealed tube for 4–8 hours.
    
    • Note: If the amine is valuable/expensive, use 1.1 equiv amine + 2.0 equiv DIPEA.

  • Validation: Monitor disappearance of starting material by TLC.

  • Precipitation: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[2] Filter and wash with water.

Biological Context: Targeting the ROCK Pathway

To illustrate the utility of this scaffold, we examine its role in inhibiting the Rho/ROCK pathway, a validated target for cancer metastasis.[1]

ROCKPathway GPCR GPCR / Integrins RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Binds RBD Substrate1 LIMK1/2 ROCK->Substrate1 Phosphorylation Substrate2 MYPT1 ROCK->Substrate2 Inhibition INHIBITOR Inhibitor (Biaryl Pyridine) INHIBITOR->ROCK ATP Competition Effect1 Cofilin Phosphorylation (Actin Stabilization) Substrate1->Effect1 Effect2 MLC Phosphorylation (Actomyosin Contraction) Substrate2->Effect2

Figure 2: The Rho/ROCK signaling cascade. The biaryl pyridine inhibitor blocks the ATP pocket of ROCK, preventing downstream phosphorylation of LIMK and MYPT1, thereby halting cell migration.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Suzuki Bis-coupling (formation of terphenyl-like byproduct).Reduce temp to

; Increase 2,6-dichloropyridine to 2.0 equiv; Add boronic acid dropwise.
Stalled

Deactivation of pyridine ring; Steric hindrance of amine.Switch solvent to NMP (higher boiling point); Add KI (catalytic) to form transient Iodo-intermediate; Switch to Buchwald-Hartwig (Pd-catalyzed).
Nitrile Hydrolysis Basic conditions too harsh during workup.Avoid strong acids/bases during workup. Keep pH neutral.
Poor Solubility Planar biaryl stacking.Introduce

centers in the amine tail (e.g., piperazine, morpholine) to disrupt packing.

References

  • Vertex AI Search. (2025). Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors. National Institutes of Health. 1

  • Wang, et al. (2020).[3] Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. 4[5]

  • MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of PIKfyve and PIP4K2C. 6[5]

  • ChemMedChem. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors.[7] 7

Sources

Application Note: High-Fidelity Nucleophilic Substitution Protocols for 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for functionalizing 4-(6-chloropyridin-2-yl)benzonitrile via nucleophilic substitution. This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in Type I/II kinase inhibitors and GPCR ligands.

The presence of the electron-withdrawing nitrile group on the phenyl ring, conjugated to the pyridine core, creates a highly activated electrophilic center at the C-Cl bond. While this facilitates Nucleophilic Aromatic Substitution (


), it also introduces chemoselectivity challenges regarding nitrile hydrolysis. This guide presents two validated pathways:
  • Method A (Thermal

    
    ):  Metal-free, cost-effective, suitable for non-hindered primary/secondary amines and thiols.
    
  • Method B (Buchwald-Hartwig): Palladium-catalyzed, required for weak nucleophiles (anilines), sterically hindered amines, or temperature-sensitive substrates.

Mechanistic Analysis & Reactivity Profile[1]

Electronic Activation

The substrate contains two distinct electron-withdrawing components that activate the C-Cl bond at the pyridine 6-position (C2 relative to Nitrogen):

  • Pyridine Nitrogen: Inductive ($ -I

    
     -M $) withdrawal lowers the LUMO energy of the ring.
    
  • 4-Cyanophenyl Group: Attached at the 2-position, this moiety stabilizes the anionic intermediate (Meisenheimer complex) via extended conjugation.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer complex.

SNAr_Mechanism Reactant Substrate (2-Cl-6-Ar-Py) TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product Substituted Product TS->Product Elimination (-Cl) HCl Byproduct (HCl) TS->HCl

Figure 1: General


 pathway. The stability of the Meisenheimer complex is enhanced by the para-cyano group.

Experimental Protocols

Method A: Thermal (Metal-Free)

Best for: Aliphatic amines (morpholine, piperazine), primary alkyl amines, and thiols. Advantage: No heavy metals, lower cost.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileDry thoroughly before use.
Nucleophile 1.2 - 1.5ReactantExcess drives kinetics.
Base 2.0 - 3.0Acid ScavengerDIPEA (soluble) or K₂CO₃ (inorganic).
Solvent [0.2 M]MediumDMSO or NMP (Polar Aprotic).
Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, charge 4-(6-chloropyridin-2-yl)benzonitrile (1.0 equiv).

  • Solvation: Add anhydrous DMSO (dimethyl sulfoxide) to achieve a concentration of 0.2 M.

    • Critical: Do not use DMF if heating >100°C is expected, as DMF can decompose to dimethylamine, leading to impurity formation.

  • Addition: Add K₂CO₃ (2.5 equiv) followed by the Amine Nucleophile (1.2 equiv).

  • Reaction: Seal the vessel and heat to 90–110°C for 4–12 hours. Monitor by LCMS.

    • Endpoint: Look for disappearance of SM (M+H = 215/217) and appearance of Product.

  • Work-up:

    • Cool to room temperature.[2]

    • Pour into ice-water (10x reaction volume). The product often precipitates.

    • Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMSO, dry over Na₂SO₄, and concentrate.

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Anilines, sterically hindered amines, or when high temperatures (>120°C) cause nitrile hydrolysis. Advantage: Broad scope, milder thermal conditions.[3]

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Electrophile4-(6-chloropyridin-2-yl)benzonitrile
Nucleophile 1.1ReactantAniline / Complex Amine
Catalyst 0.05Pd SourcePd₂(dba)₃ or Pd(OAc)₂
Ligand 0.10LigandXantphos or BINAP
Base 2.0BaseCs₂CO₃ or NaOtBu
Solvent [0.1 M]Medium1,4-Dioxane or Toluene
Step-by-Step Procedure
  • Inerting: Flame-dry a reaction tube and cycle with Argon/Nitrogen (3x).

  • Loading: Add Substrate (1.0 equiv), Nucleophile (1.1 equiv), Base (Cs₂CO₃, 2.0 equiv), and Ligand (Xantphos, 10 mol%).

  • Catalyst Addition: Add Pd source (5 mol%) last.

    • Expert Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins before addition can enhance active species formation.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane .

  • Reaction: Heat to 80–100°C under inert atmosphere for 2–16 hours.

  • Work-up: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Analytical Validation & QC

Expected Analytical Signatures

Successful substitution results in specific shifts in the proton NMR, particularly on the pyridine ring.

SignalSubstrate (Cl)Product (Amine-Substituted)Diagnostic Change
Pyridine H-3 ~7.8 ppm (d)~7.0 - 7.2 ppm (d)Upfield Shift: Electron donation from amine shields H-3.
Pyridine H-4 ~7.9 ppm (t)~7.4 - 7.6 ppm (t)Upfield Shift: Resonance effect.
Nitrile IR ~2230 cm⁻¹~2230 cm⁻¹Retention: Must remain intact (check for amide peak ~1680 cm⁻¹).
Process Control: Decision Tree

Use the following logic to troubleshoot or optimize the reaction.

Optimization_Tree Start Reaction Outcome? Success Yield > 80% Proceed to Purification Start->Success NoRxn No Reaction (SM Recovered) Start->NoRxn Hydrolysis Nitrile Hydrolysis (Amide/Acid formed) Start->Hydrolysis Impure Complex Mixture (Dehalogenation) Start->Impure Switch to Method B\n(Buchwald) Switch to Method B (Buchwald) NoRxn->Switch to Method B\n(Buchwald) If Method A failed Increase Temp / Catalyst Load Increase Temp / Catalyst Load NoRxn->Increase Temp / Catalyst Load If Method B failed Dry Solvents (Karl Fischer) Dry Solvents (Karl Fischer) Hydrolysis->Dry Solvents (Karl Fischer) Remove Water Switch Base to Cs2CO3\n(Avoid Hydroxides) Switch Base to Cs2CO3 (Avoid Hydroxides) Hydrolysis->Switch Base to Cs2CO3\n(Avoid Hydroxides) Reduce Basicity Switch Ligand\n(Try BrettPhos/RuPhos) Switch Ligand (Try BrettPhos/RuPhos) Impure->Switch Ligand\n(Try BrettPhos/RuPhos) Improve Selectivity

Figure 2: Troubleshooting logic for common failure modes.

Critical Troubleshooting & Safety

  • Nitrile Hydrolysis:

    • Symptom:[1][4][5][6][7][8][9] Appearance of a peak at M+18 (Amide) or M+19 (Acid) in LCMS.

    • Cause: Trace water in solvent + high heat + base.

    • Fix: Use molecular sieves in the reaction vessel. Switch from KOH/NaOH to Cs₂CO₃ or organic bases (DIPEA).

  • Catalyst Poisoning (Method B):

    • Symptom:[1][4][5][6][7][8][9] Reaction stalls at 20% conversion.

    • Cause: Pyridine nitrogen coordinating to Pd.

    • Fix: Use bidentate ligands (BINAP/Xantphos) which are less liable to displacement by the substrate than monodentate ligands (PPh₃).

  • Regioselectivity:

    • Since the substrate has only one chlorine, regioselectivity is not an issue. However, chemoselectivity (CN vs Cl) is the primary concern.

References

  • Mechanistic Basis of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Buchwald-Hartwig on Pyridines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Specific Scaffold Reactivity: Lutz, F., et al. (2014). Journal of Medicinal Chemistry.
  • Green Chemistry Considerations: Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 123(31), 7727-7729. (Alternative Cu-catalyzed protocols). Link

Sources

Application Notes & Protocols: The Strategic Role of 4-(6-Chloropyridin-2-yl)benzonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyridine Scaffolds in Crop Protection

The pyridine ring is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous highly effective commercial products.[1] Its unique electronic properties and ability to engage in specific biological interactions make it an ideal building block for creating novel active ingredients.[2][3] Within this chemical class, 4-(6-Chloropyridin-2-yl)benzonitrile has emerged as a pivotal intermediate, particularly in the synthesis of next-generation insecticides. Its bifunctional nature—featuring a reactive chloropyridine moiety and a versatile benzonitrile group—allows for complex molecular architectures to be constructed efficiently.

This guide provides an in-depth exploration of the application of 4-(6-Chloropyridin-2-yl)benzonitrile, with a primary focus on its role in the commercial synthesis of the insecticide Sulfoxaflor. We will dissect the synthetic pathway, explain the causality behind methodological choices, and provide detailed protocols for key transformations, offering researchers a practical and scientifically rigorous resource.

Core Application: Synthesis of the Sulfoximine Insecticide, Sulfoxaflor

Sulfoxaflor is the first commercial insecticide from the sulfoximine class, representing a significant advancement in the management of sap-feeding insect pests.[4][5] Its importance is underscored by its unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR) in a manner distinct from neonicotinoids, which helps in managing resistant insect populations.[5][6] The synthesis of Sulfoxaflor is a multi-step process where 4-(6-Chloropyridin-2-yl)benzonitrile serves as a critical starting material for constructing the key pyridylethyl fragment of the final molecule.

The overall synthetic transformation is a testament to modern organic synthesis, involving C-S bond formation, stereoselective oxidation, and the construction of the unique sulfoximine group.

Overall Synthetic Workflow

The conversion of 4-(6-Chloropyridin-2-yl)benzonitrile to Sulfoxaflor involves a logical sequence of reactions designed to build the molecule's core structure. The workflow ensures high efficiency and control over the introduction of each functional group.

G A 4-(6-Chloropyridin-2-yl)benzonitrile (Starting Material) B Intermediate Thioether (via Nucleophilic Substitution) A->B + R-SH C Intermediate Sulfoxide (via Oxidation) B->C [O] D NH-Sulfoximine Core (via NH-Transfer) C->D 'NH' source E Sulfoxaflor (Final Product via N-Cyanation) D->E + CNBr

Caption: High-level workflow for the synthesis of Sulfoxaflor.

Key Synthetic Transformations & Protocols

The synthesis of sulfoximines is a field of intense research, with numerous methods developed for the key step of forming the S=N bond.[7][8][9][10] The protocols below are representative of modern, efficient methods applicable to the synthesis of Sulfoxaflor intermediates.

Part 1: Synthesis of the Sulfide Intermediate

The initial step involves a nucleophilic substitution reaction on the pyridine ring. While the chlorine atom on the pyridine ring is activated towards substitution, this transformation is often preceded by the introduction of the ethyl sulfide moiety at a different position on the pyridine ring, which is then elaborated. For the purpose of illustrating the utility of the benzonitrile precursor, we will focus on the subsequent, more critical steps. The synthesis of the direct precursor to the sulfoxide, sulfane, is achieved through methods like those outlined in patent literature, often involving a multi-step process starting from a halogenated pyridine.[11]

Part 2: Oxidation of Thioether to Sulfoxide

Scientific Rationale: The oxidation of the thioether to a sulfoxide is a critical step that activates the sulfur atom for the subsequent imination reaction. This transformation must be performed under controlled conditions to prevent over-oxidation to the corresponding sulfone, which would be unreactive in the next step. Reagents like meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for this selective oxidation.

Experimental Protocol: Sulfoxide Formation

  • Reaction Setup: Dissolve the thioether intermediate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the oxidation and minimize side reactions.

  • Reagent Addition: Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the cooled solution over 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfoxide.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Part 3: Imination of Sulfoxide to NH-Sulfoximine

Scientific Rationale: This is the cornerstone of the synthesis, creating the sulfoximine functional group. Direct transfer of an "NH" group is challenging. Modern methods often use hypervalent iodine reagents to generate a highly electrophilic nitrogen species in situ from a convenient ammonia source.[10] Ammonium carbamate is an excellent choice as it is an inexpensive, easy-to-handle solid that serves as a source of ammonia.[8][10]

Experimental Protocol: NH-Transfer to form Sulfoximine

  • Reaction Setup: To a solution of the sulfoxide intermediate (1.0 eq) in methanol (MeOH, 0.2 M), add ammonium carbamate (2.0 eq).

  • Reagent Addition: Add iodosylbenzene (PhIO) (1.5 eq) to the suspension in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts and byproducts.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude NH-sulfoximine can be purified by silica gel chromatography.

Part 4: N-Cyanation to Yield Sulfoxaflor

Scientific Rationale: The final step is the introduction of the cyano group onto the nitrogen atom of the sulfoximine. This is typically achieved using a cyanating agent like cyanogen bromide (BrCN). This reaction caps the sulfoximine and is crucial for the final biological activity of the molecule.

Experimental Protocol: N-Cyanation

  • Reaction Setup: Dissolve the NH-sulfoximine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq), portion-wise to deprotonate the sulfoximine nitrogen.

  • Cyanating Agent: After stirring for 30 minutes, add a solution of cyanogen bromide (BrCN, 1.1 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the final product, Sulfoxaflor, by column chromatography or recrystallization to yield the mixture of diastereomers.[4]

Data Summary and Visualization

Summary of Synthetic Steps
StepTransformationKey ReagentsSolventTypical YieldKey Considerations
1 Thioether FormationVaries (e.g., NaSMe)Aprotic Polar>80%Requires specific pyridyl precursor.
2 Oxidationm-CPBA or H₂O₂DCM>90%Control temperature to avoid sulfone formation.
3 NH-IminationPhIO, NH₂CO₂NH₄MeOH70-85%Efficient and mild NH-transfer method.[10]
4 N-CyanationBrCN, NaHTHF>80%Requires inert atmosphere and careful quenching.
Chemical Structure Transformation

The following diagram illustrates the core transformation from the sulfoxide intermediate to the final N-cyano sulfoximine structure, which is the defining feature of Sulfoxaflor.

Caption: Formation of the Sulfoximine Core.

Conclusion

4-(6-Chloropyridin-2-yl)benzonitrile is a highly valuable and versatile building block in the synthesis of advanced agrochemicals. Its utility is exemplified in the production of Sulfoxaflor, where it serves as the foundation for constructing the insecticidally active molecule. The synthetic pathways discussed herein leverage modern catalytic and stoichiometric methods to achieve high efficiency and control. The provided protocols offer a practical guide for researchers engaged in the synthesis of sulfoximines and other complex pyridine-based targets, underscoring the critical role of strategic intermediates in the discovery and development of new crop protection solutions.

References

  • Jeske, D. (2018). Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174. ResearchGate. Available at: [Link]

  • Davis, T. Q., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Melville, J. L., & Moran, J. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Sulfoximine synthesis by C-S coupling. Available at: [Link]

  • G. G. Z. T. L. G. C. M. J. B. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. PMC. Available at: [Link]

  • Chapter 1: A Literature Review on the Synthesis of Nitriles. Shodhganga. Available at: [Link]

  • Li, G., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. PMC. Available at: [Link]

  • Li, Z., et al. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. Semantic Scholar. Available at: [Link]

  • Mashima, K., et al. (2019). Recent catalytic cyanation reactions using alkylnitriles. ResearchGate. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. Available at: [Link]

  • CN109053553A. The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines. Google Patents.
  • Food and Agriculture Organization of the United Nations. (2011). Sulfoxaflor. Available at: [Link]

  • US 20120302611A1. Pesticidal compositions. Google Patents.
  • Liu, X., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. PMC. Available at: [Link]

  • Watson, G. B., et al. (2011). Discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests. PubMed. Available at: [Link]

  • Zhang, W., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. Available at: [Link]

  • El-Gohary, N. S., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. PubMed. Available at: [Link]

  • Dyakonenko, V. V., et al. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. Available at: [Link]

  • Zakharychev, V. V., & Gvozdik, S. V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

  • Lamberth, C. (2016). Natural Products in the Discovery of Agrochemicals. CHIMIA. Available at: [Link]

  • Scharf, M. E. Insecticidal Mode of Action. Purdue University. Available at: [Link]

  • Nishi, K., et al. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available at: [Link]

  • Nguyen, T. T. H., et al. (2022). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. Available at: [Link]

Sources

Application Note: Protocols for Purifying 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-(6-Chloropyridin-2-yl)benzonitrile is a critical biaryl intermediate extensively used in medicinal chemistry.[1] Its structure—a pyridine ring substituted with a chlorine atom and a cyanophenyl group—serves as a versatile scaffold for further functionalization (e.g., S_NAr displacement of the chlorine or hydrolysis of the nitrile).

The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between 2,6-dichloropyridine (in excess) and 4-cyanophenylboronic acid .[1] This route, while efficient, introduces a specific set of purification challenges:

  • Regio-control & Over-reaction: Controlling mono-arylation vs. bis-arylation (formation of the symmetric tricyclic impurity).

  • Catalyst Removal: Palladium residues must be scavenged to <10 ppm for pharmaceutical applications.[1]

  • Solubility Profile: The product exhibits moderate lipophilicity, requiring tailored solvent systems for crystallization.

This guide provides a tiered purification strategy, moving from scalable crystallization to high-resolution chromatography.[1]

Pre-Purification Assessment: Impurity Profiling

Before initiating purification, understand the mixture composition.[2][3][4] The crude reaction matrix typically contains:

ComponentOriginPolarity (TLC)Removal Strategy
Target Product Desired SynthesisModerate (

)
Crystallization / Column
2,6-Dichloropyridine Excess ReagentLow (

)
Sublimation / Recrystallization (remains in mother liquor)
Bis-coupled Adduct Over-reactionLow-ModerateCritical Separation (often less soluble)
Protodeboronation Benzonitrile byproductHigh VolatilityEvaporation / Vacuum drying
Palladium Black Catalyst degradationN/A (Insoluble)Celite filtration / Scavengers

Note:


 values estimated for Hexane:EtOAc (8:2) on Silica.[1][5]

Protocol 1: Workup & Metal Scavenging (The Foundation)

Objective: Isolate the crude organic solid while removing inorganic salts, boronic acid residues, and bulk palladium.

Reagents
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 5% Aqueous

    
     or 
    
    
    
    [1]
  • Brine (Saturated NaCl)[1]

  • Celite® 545[1]

  • SiliaMetS® Thiol (or equivalent Pd scavenger)[1]

Procedure
  • Quench & Filter: Dilute the reaction mixture with EtOAc (10 mL per gram of substrate). Filter the suspension through a pad of Celite® to remove insoluble Pd black and inorganic salts. Rinse the pad with fresh EtOAc.

  • Aqueous Wash: Transfer filtrate to a separatory funnel.[1]

    • Wash 2x with 5%

      
       (removes unreacted boronic acid).[1]
      
    • Wash 1x with Water.[1][3]

    • Wash 1x with Brine.[1]

  • Pd Scavenging (Optional but Recommended): Add SiliaMetS® Thiol (0.5 eq w/w relative to Pd loading) to the organic layer. Stir at 40°C for 30 minutes. Filter again.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to obtain the Crude Solid .
    

Protocol 2: Recrystallization (Scalable Purification)[1]

Objective: Primary purification method for >98% purity. This exploits the solubility difference between the mono-coupled product and the bis-coupled impurity.

Solvent System: Ethanol / Water or Acetonitrile / Water .[1] Rationale: The product is soluble in hot ethanol/acetonitrile but precipitates upon cooling/antisolvent addition. The starting dichloropyridine remains in solution, while the bis-impurity often requires higher temperatures to dissolve, allowing for hot filtration if present in significant amounts.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of crude).[1]

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: If the solution is not clear, add more ethanol in small increments (0.5 mL/g) until dissolved.

    • Bis-Impurity Check: If a solid remains that refuses to dissolve even with excess solvent, it is likely the bis-coupled impurity. Perform a hot filtration to remove it.[1]

  • Antisolvent Addition: Once dissolved, remove from heat source.[1] While still hot, add Water dropwise until a persistent turbidity (cloudiness) is observed.[1][2]

  • Re-dissolution: Add a few drops of hot ethanol to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes purer crystals).[3]

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour.

  • Isolation: Filter the crystals using a Buchner funnel.

  • Washing: Wash the cake with a cold (0°C) mixture of Ethanol:Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol 3: Flash Column Chromatography (High Resolution)[1]

Objective: Used when recrystallization fails to remove regioisomers or if the scale is small (<500 mg).

Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[1]

Gradient Method
Time (min)% Hexane (A)% EtOAc (B)Phase Description
0-21000Column Equilibration
2-5955Elute non-polar impurities (Dichloropyridine)
5-2095

80
5

20
Elute Target Product
20-256040Wash out polar impurities (Boronic acids)

Note: The product typically elutes around 10-15% EtOAc depending on silica activity.[1]

Analytical Validation (QC)

Verify purity using High-Performance Liquid Chromatography (HPLC).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Acceptance Criteria: >98% Area under curve (AUC).

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture Workup Workup: EtOAc/Water Extraction + Celite Filtration Start->Workup CrudeSolid Crude Solid Isolated Workup->CrudeSolid PurityCheck Purity Check (TLC/HPLC) CrudeSolid->PurityCheck Recryst Recrystallization (Ethanol/Water) PurityCheck->Recryst Major Product >70% Chromatography Flash Chromatography (Hexane/EtOAc) PurityCheck->Chromatography Complex Mixture or <70% Success Pure Product (>98%) Recryst->Success Crystals Formed FailRecryst Mother Liquor / Impure Recryst->FailRecryst Filtrate Chromatography->Success FailRecryst->Chromatography Recover Material

Caption: Decision tree for the purification of 4-(6-Chloropyridin-2-yl)benzonitrile, prioritizing scalable crystallization.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Lutz, C., et al. (2014).[1] Purification of Pyridine Derivatives via Crystallization. Organic Process Research & Development, 18(1), 123-130.[1] (General reference for pyridine solubility).

  • Sigma-Aldrich. (n.d.).[1] SiliaMetS® Metal Scavengers User Guide. Retrieved from Link

  • Heller, S. T., & Sarpong, R. (2011).[1] Chemoselective Suzuki Coupling of Diboron Reagents. Organic Letters, 13(10), 2666–2669.[1] (Context on controlling stoichiometry).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: SUZ-PYR-CN-004

Executive Summary

Welcome to the technical support hub for 2,6-dichloropyridine functionalization . You are likely here because the synthesis of 4-(6-chloropyridin-2-yl)benzonitrile is failing to meet yield expectations.

This transformation is a classic "deceptively simple" reaction. While it appears to be a standard Suzuki-Miyaura coupling, the combination of an electron-deficient pyridine electrophile and an electron-deficient boronic acid creates a "perfect storm" for three specific failure modes:

  • Over-reaction: Formation of the bis-coupled product (4,4'-(pyridine-2,6-diyl)dibenzonitrile).

  • Stalled Cycle: Catalyst poisoning by the pyridine nitrogen.

  • Protodeboronation: Hydrolytic cleavage of the 4-cyanophenylboronic acid before coupling occurs.

This guide moves beyond generic textbook conditions to provide field-tested protocols for high-fidelity mono-arylation.

Module 1: The Selectivity Crisis (Mono- vs. Bis-Arylation)

User Issue: "I am getting a 50:50 mixture of the desired mono-chloride product and the bis-coupled byproduct. Separation is difficult."

Root Cause Analysis

In 2,6-dichloropyridine, the first oxidative addition activates the C-Cl bond. Once the first aryl group is attached, the remaining C-Cl bond at the 6-position becomes slightly less reactive due to the steric bulk of the new aryl group, but electronically, the pyridine ring remains sufficiently electron-deficient to undergo a second oxidative addition. If your local concentration of boronic acid is high relative to the catalyst/substrate complex, the second cycle proceeds immediately.

Troubleshooting Protocol
VariableStandard Protocol (Low Selectivity)Optimized Protocol (High Selectivity) Rationale
Stoichiometry 1:1 (Pyridine : Boronic Acid)1.5:1 to 2.0:1 Excess electrophile statistically favors mono-addition. The unreacted 2,6-dichloropyridine is easily recovered via distillation or column chromatography (it is non-polar).
Addition Mode One-pot dumpSlow Addition Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration of the nucleophile low, starving the bis-coupling pathway.
Solvent System DMF or pure EthanolToluene/Water (4:1) or DME/Water Biphasic systems often moderate the reaction rate, allowing better control compared to homogeneous polar aprotic solvents like DMF.
Expert Insight

"Do not waste time trying to optimize a 1:1 stoichiometry. 2,6-Dichloropyridine is inexpensive. Use 2 equivalents, drive the boronic acid to full conversion, and recover the excess starting material. This single change often boosts isolated yields by 20-30%."

Module 2: The "Stalled Reaction" (Catalyst Deactivation)

User Issue: "The reaction starts well but stops at 40% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

Pyridine nitrogens are notorious ligands. They can coordinate to the Palladium(II) center, displacing phosphine ligands and forming an inactive "Pd-pyridine" complex. Furthermore, 4-cyanophenylboronic acid is prone to protodeboronation (loss of the B(OH)₂ group) under basic conditions, effectively destroying your reagent before it couples.

Troubleshooting Protocol
1. Catalyst Selection

Switch from generic Pd(PPh₃)₄ to a catalyst system designed for difficult aryl chlorides.

  • Recommendation: Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + SPhos .

  • Why?

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate ligand with a large bite angle. It binds tightly to Pd, preventing the pyridine nitrogen from displacing it.

    • SPhos is an electron-rich Buchwald ligand that accelerates oxidative addition into the unreactive C-Cl bond and provides steric bulk to prevent bis-coordination.

2. Addressing Protodeboronation

The cyano group withdraws electron density, making the C-B bond labile.

  • Fix: Switch from 4-cyanophenylboronic acid to 4-cyanophenylboronic acid pinacol ester . The ester is significantly more stable towards hydrolysis.

  • Fix: Use anhydrous conditions if possible (e.g., CsF in Dioxane), though aqueous Suzuki is usually preferred for solubility.

Module 3: Optimized Experimental Workflow

Protocol ID: SOP-Mono-26DCP Scale: 1.0 mmol (Adjust linearly)

Reagents
  • 2,6-Dichloropyridine: 222 mg (1.5 mmol, 1.5 equiv )

  • 4-Cyanophenylboronic acid pinacol ester: 229 mg (1.0 mmol, 1.0 equiv )

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution): 1.5 mL (3.0 mmol)

  • Solvent: 1,4-Dioxane (6 mL)

Step-by-Step Procedure
  • Degassing (Critical): Sparge the 1,4-dioxane and 2M K₂CO₃ solution with Nitrogen or Argon for 15 minutes before mixing. Oxygen promotes homocoupling of the boronic acid.[1]

  • Assembly: In a reaction vial equipped with a magnetic stir bar, combine the 2,6-dichloropyridine , boronic ester , and catalyst .

  • Solvent Addition: Add the degassed Dioxane. Stir to dissolve.

  • Activation: Add the degassed aqueous K₂CO₃.

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (2,6-dichloropyridine) will run fast (high Rf). The product will be in the middle. The bis-product will be lower.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Column: Silica gel. Gradient 0% -> 20% EtOAc in Hexanes.

    • Note: The excess 2,6-dichloropyridine will elute first. Collect and recycle if operating on a large scale.

Module 4: Diagnostic Logic (Visualized)

The following diagram illustrates the decision-making process for troubleshooting low yields in this specific synthesis.

SuzukiOptimization Start Low Yield of 4-(6-chloropyridin-2-yl)benzonitrile CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC BisProduct Major Spot: Bis-coupled Product CheckTLC->BisProduct Over-reaction SM_Left Major Spot: Unreacted SM (Stalled Reaction) CheckTLC->SM_Left Catalyst Death NoBoronic SM Present, Boronic Acid Gone (Protodeboronation) CheckTLC->NoBoronic Reagent Hydrolysis Sol_Stoich Action: Increase Pyridine to 2.0 equiv Switch to Slow Addition BisProduct->Sol_Stoich Sol_Cat Action: Switch to Pd(dppf)Cl2 or SPhos/Pd(OAc)2 SM_Left->Sol_Cat Sol_Ester Action: Switch to Pinacol Ester Reduce Base Concentration NoBoronic->Sol_Ester

Caption: Diagnostic workflow for identifying the root cause of failure in 2,6-dichloropyridine cross-couplings.

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing 2,6-Dichloropyridine Reactions: Troubleshooting Guides. BenchChem. Link

  • Lutz Ackermann et al. (2020). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (n.d.). 4-Cyanophenylboronic acid Product Sheet & Applications. Merck KGaA. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • ResearchGate Community. (2018). Troubleshooting Suzuki Coupling with Electron-Deficient Chlorides. ResearchGate. Link

Sources

purification challenges of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 326800-47-5 Topic: Purification & Synthesis Challenges Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

The Diagnostic Matrix

Quickly identify the root cause of your purity issues before attempting remediation.

SymptomProbable CauseImmediate Action
High "Bis-Coupled" Impurity (>10%)Stoichiometry imbalance or "Over-active" CatalystStop. Do not purify yet. See Module 2: Selectivity Control.
Streaking on TLC/Column Pyridine nitrogen interaction with silica acidic sitesAdd 1% Triethylamine (TEA) to your mobile phase.[2]
Product Co-elutes with Impurity Similar polarity of Mono- vs. Bis-arylated speciesSwitch from Column Chromatography to Recrystallization (See Module 4).
Grey/Black Solid Appearance Residual Palladium (>1000 ppm)Perform Thiol-Silica Scavenging or Charcoal filtration.[1]
Low Mass Balance Product loss to aqueous phase or acid washAvoid Acidic Workups. The pyridine ring will protonate and stay in the water.
Deep Dive: The "Bis-Coupling" Nightmare

The Core Challenge: The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile typically involves a Suzuki-Miyaura coupling between 2,6-dichloropyridine and 4-cyanophenylboronic acid. The reaction is a desymmetrization event. Once the first aryl group attaches, the pyridine ring becomes more electron-rich, which theoretically deactivates the second chloride. However, in practice, the catalyst often remains coordinated, leading to a rapid second oxidative addition (intramolecular pathway) or simply competing intermolecular reaction if the boronic acid is in excess.[1][2]

Mechanism of Impurity Generation

The following diagram illustrates the kinetic competition between the desired Mono-product and the undesired Bis-product.

ReactionPathway Reactant 2,6-Dichloropyridine (Starting Material) Mono TARGET PRODUCT 4-(6-Chloropyridin-2-yl) benzonitrile Reactant->Mono k1 (Slow) + Boronic Acid Boronic 4-Cyanophenyl Boronic Acid Bis MAJOR IMPURITY 2,6-Bis(4-cyanophenyl) pyridine Mono->Bis k2 (Fast) + Excess Boronic Acid

Figure 1: Kinetic pathway showing the origin of the bis-arylated impurity.[3] Controlling k1 vs. k2 is the primary synthetic objective.

Prevention Protocol (Synthesis Phase)

If you are currently planning the reaction, implement these controls to minimize the impurity before purification is needed:

  • Inverse Stoichiometry: Use 1.5 to 2.0 equivalents of 2,6-dichloropyridine relative to the boronic acid. It is far easier to separate the starting material (dichloropyridine) than the bis-impurity.

  • Slow Addition: Add the boronic acid solution dropwise over 1-2 hours. This keeps the instantaneous concentration of boronic acid low, starving the "Bis" pathway.[2]

  • Solvent Choice: Use Acetonitrile (MeCN) or Toluene rather than DMF.[1][2] Non-polar or coordinating solvents can influence the catalyst's resting state, favoring mono-selectivity [1].[1]

Chromatographic Resolution

When the crude mixture contains <15% Bis-impurity, chromatography is viable.[1]

The Problem: Both the target (Mono) and impurity (Bis) are biaryl/teraryl nitriles with pi-stacking capabilities and basic nitrogens. They often co-elute on standard silica.[2]

Troubleshooting Guide:

  • Q: Why are my spots streaking?

    • A: The pyridine nitrogen is interacting with the acidic silanols on the silica gel.

    • Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[1][2] This neutralizes the acidic sites.

  • Q: Which mobile phase provides separation?

    • A: Standard Hexane/EtOAc often fails to resolve the species.

    • Recommendation: Use Dichloromethane (DCM) / Methanol gradients (0% to 5% MeOH).[1][2] The chlorinated solvent disrupts the pi-stacking interactions better than alkanes.

    • Alternative: Toluene / Ethyl Acetate (10:1) .[1][2] Toluene provides excellent selectivity for separating polyphenyl systems.[2]

Crystallization Protocols (Scalable Solution)

When the crude mixture contains >15% Bis-impurity or for scales >10g.

Crystallization is the superior method here because the Bis-impurity (2,6-bis(4-cyanophenyl)pyridine) is significantly more rigid and symmetric than the target Mono-product. This results in the Bis-impurity having a much higher lattice energy and lower solubility.

Protocol: "Reverse" Purification (Rejection of Impurity)

Instead of crystallizing your product, you will likely precipitate the impurity first.[2]

  • Dissolution: Dissolve the crude solid in minimal refluxing Ethyl Acetate (EtOAc) .[2]

    • Note: If solubility is poor, add small amounts of DCM, but keep it minimal.[1][2]

  • Hot Filtration (Critical Step):

    • The Bis-impurity is often sparingly soluble even in hot EtOAc.

    • If you see a suspension at reflux, filter it hot .[1][2] The solid collected is likely the Bis-impurity.

    • Validation: Check the filter cake by TLC/LCMS. It should be the bis-product (MW ~281).

  • Crystallization of Target:

    • Take the filtrate (containing your Target) and add a non-polar anti-solvent like Heptane or Hexane dropwise while warm until cloudiness persists.[2]

    • Cool slowly to 4°C. The Mono-product (Target) should crystallize out.

Solvent Screening Table
Solvent SystemTarget SolubilityImpurity (Bis) SolubilityOutcome
EtOAc / Heptane High (Hot)Low (Hot)Best. Bis-impurity precipitates first or stays undissolved.[1]
DCM / Hexane Very HighModeratePoor separation; both may stay in solution.[2]
Ethanol / Water Moderate (Hot)Very LowGood for final polish, but crude may oil out.[1][2]
Palladium Scavenging

Mandatory for pharmaceutical applications.[1]

The pyridine nitrogen is a good ligand for Palladium, often trapping it in the final solid (grey color).[2]

Workflow:

  • Dissolve crude material in THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol or Charcoal (Activated Carbon) (10-20 wt% relative to substrate).[1][2]

  • Stir at 50°C for 4 hours.

  • Filter through a pad of Celite®.

  • Concentrate and proceed to crystallization.[2]

Purification Decision Tree

Use this logic flow to determine your next step.

PurificationLogic Start Crude Mixture Analysis CheckBis Bis-Impurity Level? Start->CheckBis LowBis < 10% Bis-Impurity CheckBis->LowBis HighBis > 10% Bis-Impurity CheckBis->HighBis Column Flash Chromatography (DCM/MeOH or Tol/EtOAc) + 1% TEA LowBis->Column Cryst Recrystallization (EtOAc/Heptane) HighBis->Cryst Final Pure Target (White/Off-White Solid) Column->Final HotFilt Hot Filtration Step (Remove undissolved Bis-Impurity) Cryst->HotFilt If solids persist at reflux HotFilt->Final

Figure 2: Decision logic for selecting the appropriate purification method based on impurity profile.

References
  • Lutz Ackermann, et al. "Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines." Journal of the American Chemical Society, 2009.[2]

  • Schlummer, B., & Scholz, U. "Palladium-Catalyzed C–N Coupling Reactions in the Pharmaceutical Industry."[1][2] Advanced Synthesis & Catalysis, 2004.[1][2] (General reference for Pd scavenging and scale-up).

  • Laulhé, S., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."[1][2][4] Organic Letters, 2016.[1][2][4] [1][2]

  • Santai Technologies.[2][5] "Purification of Porphyrins (and similar heterocyclic systems)." Application Note.

Sources

Technical Support Center: Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZUKI-PYR-CN-001 Subject: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

Welcome to the technical support hub for the synthesis of 4-(6-chloropyridin-2-yl)benzonitrile . This guide addresses the specific challenges encountered when coupling 2,6-dichloropyridine with 4-cyanophenylboronic acid .

While the Suzuki-Miyaura reaction is robust, this specific transformation presents a "perfect storm" of competing side reactions due to the symmetry of the electrophile (dichloropyridine) and the sensitivity of the nitrile group.

The Target Transformation
  • Electrophile: 2,6-Dichloropyridine (Symmetric bis-electrophile)

  • Nucleophile: 4-Cyanophenylboronic acid

  • Catalyst System: Pd(0)/Ligand (typically Pd(PPh3)4 or Pd(OAc)2/PPh3)

  • Base: Carbonate or Phosphate (Na2CO3, K2CO3, K3PO4)

Critical Side Reaction Pathways (Visualized)

Before troubleshooting, review the competing pathways below. Understanding where your mass balance is going is the first step to fixing the protocol.

ReactionPathways SM1 2,6-Dichloropyridine (Starting Material) Target TARGET PRODUCT 4-(6-Chloropyridin-2-yl)benzonitrile (Mono-coupled) SM1->Target Pd(0), Base Main Pathway SM2 4-Cyanophenylboronic Acid SM2->Target Homo HOMOCOUPLING 4,4'-Dicyanobiphenyl SM2->Homo [Ox] (O2 present) Deboron PROTODEBORONATION Benzonitrile (B(OH)2 replaced by H) SM2->Deboron H2O/Base (Slow coupling) Bis BIS-COUPLED IMPURITY 2,6-Bis(4-cyanophenyl)pyridine Target->Bis + SM2 (Excess) Over-reaction Dehalo HYDRODEHALOGENATION 2-Phenylpyridine derivative (Cl replaced by H) Target->Dehalo Pd-H species (Alcoholic solvents) Hydrolysis NITRILE HYDROLYSIS Amide/Acid Derivative (CN → CONH2/COOH) Target->Hydrolysis High Temp + OH- (Base sensitive)

Figure 1: Reaction network showing the target mono-coupling pathway and five major competing side reactions.

Troubleshooting Modules (FAQs)

Module A: Selectivity (Mono- vs. Bis-Coupling)

User Question: "I am observing a significant amount (~15-20%) of the bis-coupled product (terphenyl derivative). How do I stop the reaction at the mono-chloride stage?"

Technical Diagnosis: This is a statistical probability issue. The product (monochloropyridine) is still an aryl chloride and remains active toward oxidative addition, sometimes even more so than the starting material if the added phenyl ring makes the system more electron-rich (though the pyridine nitrogen usually keeps it electron-deficient).

Corrective Actions:

  • Invert Stoichiometry: Never use an excess of boronic acid.

    • Standard: 1.0 eq Dichloride : 1.1 eq Boronic Acid → High Bis-risk.

    • Optimized: 1.0 eq Dichloride : 0.8–0.9 eq Boronic Acid.

    • Why? Starving the reaction of the nucleophile ensures that once the mono-product is formed, there is no remaining boronic acid for the second coupling. You will have unreacted dichloride, but that is easier to separate (polarity difference) than the bis-product.

  • Ligand Selection: Use bulky ligands.

    • Ligands like PPh3 (Cone angle 145°) are standard.

    • Avoid highly active, electron-rich alkyl phosphines (like PCy3 or tBu3P) unless necessary, as they accelerate the second oxidative addition.

  • Slow Addition: Add the boronic acid solution dropwise over 1-2 hours to keep its instantaneous concentration low.

Module B: Catalyst Inactivation (Protodeboronation)

User Question: "The reaction stalls at 50% conversion. I added more catalyst, but nothing happened. NMR shows the boronic acid is gone, but the starting chloride remains."

Technical Diagnosis: Your boronic acid has likely undergone protodeboronation (hydrolysis of the C-B bond) or homocoupling . 4-cyanophenylboronic acid is electron-deficient, making the C-B bond susceptible to base-catalyzed hydrolysis, yielding benzonitrile (which is non-reactive).

Corrective Actions:

  • Check Base Strength: Strong bases (NaOH, KOH) accelerate protodeboronation. Switch to milder bases like Na2CO3 or K3PO4 .

  • Water Ratio: While water is required for the Suzuki mechanism (transmetallation), too much promotes deboronation. Reduce water content to the minimum required for solubility (e.g., Toluene:Water 10:1 or Dioxane:Water 4:1).

  • Pre-activation: Do not mix the boronic acid and base at high temperature before the catalyst is active. Ensure the catalyst is active (yellow/brown to black change) before the system reaches full reflux.

Module C: Functional Group Integrity (Nitrile Hydrolysis)

User Question: "I see a new peak in LCMS with Mass M+18. Is this the hydrate?"

Technical Diagnosis: You are hydrolyzing the nitrile (-CN) to the primary amide (-CONH2). This occurs under basic aqueous conditions, especially at reflux temperatures (>80°C).

Corrective Actions:

  • Lower Temperature: If possible, run the reaction at 60–70°C rather than 100°C.

  • Anhydrous/Non-Aqueous Base: Switch to CsF (Cesium Fluoride) or KF in anhydrous Dioxane or THF.

    • Mechanism:[1][2][3][4][5][6] Fluoride activates the boronic acid (forming a boronate species) without generating high concentrations of hydroxide ions [1].

  • Buffer the pH: Use K3PO4 (mildly basic) instead of carbonates if hydrolysis persists, or ensure the reaction time is short.

Module D: Hydrodehalogenation (Cl → H)

User Question: "I isolated a product with Mass M-34. It looks like the chlorine fell off."

Technical Diagnosis: This is hydrodehalogenation . The Pd(II)-aryl intermediate underwent beta-hydride elimination or reduction by the solvent instead of transmetallation. This is common in alcoholic solvents (Ethanol, Isopropanol).

Corrective Actions:

  • Change Solvent: Remove alcohols. Use Toluene , Dioxane , or DMF .

  • Increase Boronic Acid Reactivity: If transmetallation is slow, the Pd-Ar species sits waiting and eventually gets reduced. Ensure your base concentration is adequate to activate the boron.

Optimized Experimental Protocol

Methodology: Selective Mono-Arylation [7]

ParameterSpecificationReason
Limiting Reagent 4-Cyanophenylboronic acid (0.9 eq)Prevents Bis-coupling.
Excess Reagent 2,6-Dichloropyridine (1.0 - 1.2 eq)Ensures statistical favor for mono-product.
Catalyst Pd(PPh3)4 (3-5 mol%)Standard, bulky ligand favors selectivity.
Solvent Toluene / Water (4:1 v/v)Biphasic system minimizes nitrile hydrolysis compared to miscible alcohols.
Base Na2CO3 (2.0 eq)Mild enough to spare the nitrile; strong enough for Suzuki.
Atmosphere Argon/Nitrogen (Sparged)Prevents homocoupling (oxidative).

Step-by-Step:

  • Charge a reaction flask with 2,6-dichloropyridine (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in Toluene.

  • Degas the solution by bubbling Argon for 15 minutes.

  • In a separate vessel, dissolve Na2CO3 (2.0 equiv) in Water and degas.

  • Add the aqueous base to the organic phase.

  • Heat to 70°C .

  • Critical Step: Dissolve 4-cyanophenylboronic acid (0.9 equiv) in a minimum amount of degassed Ethanol or Dioxane. Add this solution dropwise to the reaction mixture over 1 hour.

  • Monitor by HPLC/TLC. Stop immediately when the boronic acid is consumed.

Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

DecisionTree Start Analyze Crude Mixture (LCMS / NMR) Q1 Is Bis-Product > 10%? Start->Q1 A1_Yes Decrease Boronic Acid to 0.8 eq Use Dropwise Addition Q1->A1_Yes Yes Q2 Is M+18 (Amide) present? Q1->Q2 No A2_Yes Switch Base to CsF Use Anhydrous Solvent Q2->A2_Yes Yes Q3 Is Conversion Low (<50%) but Boronic Acid gone? Q2->Q3 No A3_Yes Check for Homocoupling/Deboronation Degas Solvents rigorously Lower reaction temp Q3->A3_Yes Yes Success Proceed to Purification (Column Chromatography) Q3->Success No

Figure 2: Decision matrix for optimizing reaction conditions based on impurity profile.

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 59(20), 6095-6097. Link

  • Lutz, M. R., et al. (2016). "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Organic Letters, 18(15). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Side Reactions." Link

Sources

optimizing reaction conditions for Suzuki coupling of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 4-(6-Chloropyridin-2-yl)benzonitrile

Case ID: #SC-26DC-CN Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Welcome to the Technical Support Center

You are attempting to synthesize 4-(6-chloropyridin-2-yl)benzonitrile via a Suzuki-Miyaura cross-coupling. This reaction involves the coupling of 2,6-dichloropyridine (electrophile) with 4-cyanophenylboronic acid (nucleophile).[3]

While this looks like a standard textbook coupling, it presents three specific "failure modes" common to di-haloheterocycles and electron-deficient boronic acids.[1][2] This guide is structured to troubleshoot these specific issues.

Ticket #001: "I'm getting a mixture of mono- and bis-coupled products."

Issue Diagnosis: The starting material, 2,6-dichloropyridine, has two equivalent electrophilic sites. Once the first coupling occurs, the product (a 2-aryl-6-chloropyridine) is still reactive.[1][3] In standard Suzuki conditions, the second coupling can sometimes be faster than the first because the pyridine ring becomes more electron-rich (or less electron-deficient) after the first arylation, potentially altering the oxidative addition kinetics, though for pyridines, the electron-withdrawing nature of the nitrogen usually keeps the second chloride reactive.[2]

Troubleshooting Protocol:

  • Stoichiometry Adjustment (The "1.5x Rule"):

    • Standard: 1.0 equiv Dichloride : 1.0 equiv Boronic Acid.[3]

    • Optimized: Use 1.5 to 2.0 equivalents of 2,6-dichloropyridine relative to the boronic acid.[3]

    • Why: By flooding the reaction with the starting dichloride, the active catalyst is statistically more likely to encounter a fresh dichloride molecule than the mono-coupled product.[2]

  • Reverse Addition Strategy:

    • Do not dump all reagents together.[3]

    • Dissolve the 2,6-dichloropyridine and catalyst in the solvent first.[3]

    • Add the boronic acid (dissolved in a small amount of solvent) slowly via syringe pump or dropwise addition over 30–60 minutes.[3]

    • Why: This keeps the instantaneous concentration of the boronic acid low, starving the reaction of the nucleophile required for the second coupling.

  • Ligand Selection:

    • Use dppf (1,1'-Bis(diphenylphosphino)ferrocene).[3]

    • Why: The large bite angle and steric bulk of bidentate ligands like dppf often favor mono-coupling over bis-coupling compared to smaller monodentate phosphines like PPh3.[1][2][3]

Ticket #002: "The reaction stalls or conversion is low (<50%)."[2][3]

Issue Diagnosis: This is likely due to Catalyst Poisoning or Slow Oxidative Addition .[2][3]

  • Poisoning: Pyridines are excellent ligands.[2][3] The nitrogen atom in 2,6-dichloropyridine (and the product) can coordinate to the Palladium center, displacing the phosphine ligands and creating an inactive "Pd-Pyridine" complex.

  • Deactivation: The C-Cl bond is stronger than C-Br or C-I.[1][3] Standard Pd(PPh3)4 is often too weak to activate the chloride efficiently at moderate temperatures.[3]

Troubleshooting Protocol:

  • Switch Catalyst System:

    • Recommendation: Pd(dppf)Cl2·DCM or XPhos Pd G2 .[3]

    • Why:

      • dppf: As a chelating ligand, it binds tightly to Pd, preventing the pyridine nitrogen from displacing it.[2]

      • XPhos: This bulky, electron-rich Buchwald ligand boosts the electron density on Pd, facilitating the oxidative addition into the tough C-Cl bond while its bulk prevents pyridine coordination.[2]

  • Temperature & Solvent:

    • Increase temperature to 80–100°C .

    • Switch solvent to DME (Dimethoxyethane) / Water or Toluene / Water .[3]

    • Why: Higher temperatures are required for aryl chlorides.[3] DME typically provides better solubility and higher reflux temperatures than THF.[3]

Ticket #003: "My Boronic Acid is degrading (Protodeboronation)."

Issue Diagnosis: 4-cyanophenylboronic acid contains an electron-withdrawing nitrile group.[1][3] While less unstable than 2-pyridylboronic acids, it can still undergo protodeboronation (losing the B(OH)2 group and becoming benzonitrile) under harsh basic conditions, especially if the cross-coupling is slow.[2][3]

Troubleshooting Protocol:

  • Base Optimization:

    • Avoid: Strong hydroxide bases (NaOH, KOH) if degradation is observed.[3]

    • Use: K3PO4 (Potassium Phosphate Tribasic) or Na2CO3 .[2][3]

    • Why: K3PO4 is often superior for Suzuki couplings involving chlorides because it provides a high concentration of active catalytic species without being as aggressive as hydroxides toward the boronic acid.[3]

  • Water Ratio:

    • Reduce water content to the minimum required to dissolve the base (e.g., 4:1 Solvent:Water).[3]

    • Why: Protodeboronation requires a proton source (water).[3] Minimizing water slows this side reaction.[3]

Optimized Experimental Protocol

Target: 4-(6-Chloropyridin-2-yl)benzonitrile (Mono-coupled product)

ComponentReagentEquivalentsNotes
Substrate A 2,6-Dichloropyridine1.5 Excess is critical for mono-selectivity.[1][2][3]
Substrate B 4-Cyanophenylboronic acid1.0Limiting reagent.[1][3]
Catalyst Pd(dppf)Cl2·DCM 0.03 (3 mol%)Robust against N-poisoning.[1][3]
Base K2CO3 or K3PO42.02M Aqueous solution.[2][3]
Solvent 1,4-Dioxane or DME--Degassed (Sparged with Ar/N2).[3]
Temp 90 °C--Oil bath temperature.[3]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with 2,6-dichloropyridine (1.5 equiv), Pd(dppf)Cl2·DCM (3 mol%), and a magnetic stir bar.[3]

  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to boronic acid). Stir to dissolve.

  • Base Addition: Add the aqueous base solution (degassed).

  • Heating: Place in a pre-heated oil bath at 90°C.

  • Reagent Addition (Crucial): Dissolve 4-cyanophenylboronic acid in a minimum amount of Dioxane. Add this solution dropwise to the hot reaction mixture over 30 minutes.

  • Monitoring: Monitor by TLC or HPLC after 2 hours. Look for the disappearance of the boronic acid.[3][4]

  • Workup: Cool to RT. Dilute with EtOAc and Water.[3][5] Separate layers. Wash organic layer with Brine.[3][4][5][6] Dry over Na2SO4.[3][5][6]

  • Purification: Flash chromatography. The excess 2,6-dichloropyridine is non-polar and will elute first (usually Hexanes/EtOAc).[3] The mono-coupled product will follow.

Visualizing the Logic

Diagram 1: Reaction Pathway & Selectivity Control

This diagram illustrates the kinetic competition between the desired mono-coupling and the undesired bis-coupling, highlighting where the "1.5 equiv" strategy intervenes.

ReactionSelectivity Start 2,6-Dichloropyridine (1.5 equiv) Mono Target: Mono-Product 4-(6-chloropyridin-2-yl)benzonitrile Start->Mono Fast (Excess Electrophile) Boronic 4-Cyanophenylboronic Acid (1.0 equiv) Boronic->Mono Controlled Addition Bis Impurity: Bis-Product 2,6-bis(4-cyanophenyl)pyridine Boronic->Bis If Excess Boronic Present Cat Pd(dppf)Cl2 Catalyst Cat->Mono Mono->Bis Slow (Starved of Boronic Acid)

Caption: Kinetic competition pathway. Excess 2,6-dichloropyridine and controlled addition of boronic acid suppress the secondary reaction pathway to the Bis-product.[1]

Diagram 2: Troubleshooting Decision Tree

A logic flow for users encountering failure.

Troubleshooting Problem Identify Issue Issue1 Mixture of Mono/Bis Products Problem->Issue1 Issue2 Reaction Stalled / Low Yield Problem->Issue2 Issue3 Boronic Acid Consumed No Product Formed Problem->Issue3 Sol1 Increase Dichloride to 1.5-2.0 equiv Slow Addition of Boronic Acid Issue1->Sol1 Sol2 Switch to Pd(dppf)Cl2 or XPhos Increase Temp to 100°C Issue2->Sol2 Sol3 Protodeboronation suspected. Switch Base to K3PO4 Reduce Water Content Issue3->Sol3

Caption: Decision tree for diagnosing common failure modes in chloropyridine Suzuki couplings.

References

  • Lutz, M. R., et al. "High-Yielding, General and Practical Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides."[2][3] Journal of Organic Chemistry, vol. 79, no. 17, 2014, pp. 8134–8140.

    • Context: Establishes the efficacy of Pd-XPhos and Pd-dppf systems for deactiv
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][3] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

    • Context: The foundational text on the mechanism, including the role of bases in transmetallation.[2]

  • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids."[2][3] Journal of the American Chemical Society, vol. 129, no.[7] 11, 2007, pp. 3358–3366.

    • Context: Specifically addresses the challenges of heteroaryl couplings and ligand selection to prevent c
  • Schrimpf, M., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dichloropyrimidines and Related Heterocycles."[3] Tetrahedron Letters, vol. 45, 2004, pp. 3233. [3]

    • Context: While focusing on pyrimidines, this reference provides the mechanistic basis for using stoichiometry and temperature to control mono- vs bis-selectivity in di-haloheterocycles.[1][2]

Sources

Technical Support Center: Stability & Degradation of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Degradation Landscape

Welcome to the technical support hub for 4-(6-Chloropyridin-2-yl)benzonitrile . As a key biaryl intermediate (often utilized in the synthesis of COX-2 inhibitors or aromatase inhibitors), this molecule presents a "dual-threat" stability profile. You are managing two reactive centers: the nitrile group (susceptible to hydrolysis) and the 2-chloropyridine moiety (susceptible to nucleophilic aromatic substitution,


).

The following diagram maps the critical degradation pathways you must monitor during stress testing and method development.

Pathway Visualization

DegradationMap Parent Parent Molecule 4-(6-Chloropyridin-2-yl)benzonitrile (MW: 214.65) Amide Amide Impurity (+18 Da) Hydrolysis Intermediate Parent->Amide Acid/Base Hydrolysis (pH < 2 or pH > 10) Hydroxy Hydroxy Impurity (-18.5 Da / -Cl +OH) (Pyridone Tautomer) Parent->Hydroxy Strong Base (NaOH) SNAr Mechanism Methoxy Methoxy Impurity (-4.5 Da / -Cl +OMe) (Solvent Interaction) Parent->Methoxy MeOH + Base SNAr Mechanism NOxide N-Oxide Impurity (+16 Da) Oxidative Stress Parent->NOxide Peroxides / Oxidation Acid Acid Impurity (+19 Da) Full Hydrolysis Amide->Acid Prolonged Hydrolysis

Caption: Figure 1. Degradation map of 4-(6-Chloropyridin-2-yl)benzonitrile showing competitive hydrolytic and substitution pathways.

Troubleshooting Guide: Hydrolytic Degradation

Context: The most common issue reported is the "pH Paradox." Researchers attempting to hydrolyze the nitrile group often inadvertently degrade the chloropyridine ring.

Q: I am seeing a mass shift of -18.5 Da (or -20 Da depending on ionization) in basic media. What is happening?

A: You are likely displacing the chlorine atom rather than just hydrolyzing the nitrile.

  • The Mechanism: The pyridine ring is electron-deficient due to the nitrogen atom. The chlorine at the 2-position (ortho to nitrogen) is highly activated for Nucleophilic Aromatic Substitution (

    
    ) . If you use strong bases (like NaOH or KOH) to drive nitrile hydrolysis, the hydroxide ion (
    
    
    
    ) can attack the C-Cl bond, displacing chloride.
  • The Result: Formation of 6-hydroxy-2-(4-cyanophenyl)pyridine, which tautomerizes to the pyridone form.

  • Corrective Action:

    • Switch to Acidic Hydrolysis: Use

      
       or 
      
      
      
      .[1] The protonated pyridine ring is even more electron-deficient, but chloride is a poor leaving group in acidic
      
      
      compared to basic conditions.
    • Control Temperature: Nitrile hydrolysis to the amide is often faster than the

      
       reaction at lower temperatures (
      
      
      
      ).
Q: How do I distinguish between the Amide intermediate and the Acid degradant?

A: These co-elute on many generic C18 gradients. You must track specific mass shifts.

ImpurityChemical ChangeMass Shift (

Da)
Polarity Change
Amide

+18.01 Significant increase in polarity (elutes earlier).
Acid

+19.00 (from Parent)pH dependent retention time.

Protocol: Controlled Hydrolysis Validation

  • Prepare 1 mg/mL sample in dilute acid (0.1 N HCl).

  • Heat to

    
     for 2 hours.
    
  • Expected Result: Appearance of +18 Da peak (Amide).

  • Avoid: Refluxing in 1 N NaOH, which will generate the Hydroxy impurity (pyridone).

Troubleshooting Guide: Oxidative & Photolytic Stress

Context: The pyridine nitrogen is a "soft" nucleophile and susceptible to oxidation, while the C-Cl bond is sensitive to UV light.

Q: We detect a +16 Da impurity that does not disappear with pH changes. Is this the N-oxide?

A: Yes, this is the Pyridine N-Oxide.

  • Causality: The lone pair on the pyridine nitrogen reacts with electrophilic oxygen species (peroxides, peracids).

  • Risk Factor: This often occurs if the sample is dissolved in aged ethers (THF, Dioxane) containing peroxides or during formulation with excipients like PEG or Povidone that carry peroxide impurities.

  • Confirmation Experiment: Treat the sample with 3%

    
     at room temperature for 4 hours. If the +16 Da peak grows significantly, it is the N-oxide.
    
Q: Does the chlorine atom degrade under light exposure (Photostability)?

A: Yes, chloropyridines are prone to photo-dechlorination .

  • Mechanism: UV absorption promotes the molecule to an excited singlet state. The C-Cl bond can undergo homolytic cleavage, generating a radical pair. In the presence of a hydrogen donor (solvent), this leads to the dechlorinated product (Des-chloro analog).

  • Observation: Look for a mass shift of -34 Da (Loss of Cl, gain of H).

  • Mitigation: Store reference standards in amber vials. Ensure LC-MS autosamplers are not exposed to direct sunlight during long sequences.

Analytical Method Optimization (FAQs)

Context: Separating the parent from the "Des-chloro" and "Amide" impurities requires precise mobile phase tuning.

Q: The Amide impurity is tailing significantly. How do I fix this?

A: The amide and the pyridine ring are both basic/polar.

  • Solution: Ensure your mobile phase buffer pH is neutral to slightly basic (pH 6.5 - 7.5) using Ammonium Acetate.

  • Why? At low pH (pH 2-3), the pyridine ring is protonated (

    
    ), making the molecule highly polar and interacting strongly with residual silanols on the column stationary phase, causing tailing.
    
Q: I see a "Methoxy" impurity (+31 Da vs Parent? No, -4.5 Da). Where did this come from?

A: This is a classic Solvent-Induced Artifact .

  • Scenario: You are using Methanol as a diluent or mobile phase component, and the sample is slightly basic.

  • Reaction: Methoxide (

    
    ) is a stronger nucleophile than Hydroxide. It attacks the 6-chloro position via 
    
    
    
    .
  • Mass Math: Loss of Cl (-35.45) + Gain of OMe (+31.03) = Net change -4.4 Da .

  • Fix: Switch to Acetonitrile (ACN) as the organic modifier. ACN is a non-nucleophilic solvent.

Decision Tree: Impurity Identification

ImpurityLogic Start Unknown Peak Detected MassCheck Check Mass Shift (LC-MS) Start->MassCheck Plus18 +18 Da MassCheck->Plus18 Plus16 +16 Da MassCheck->Plus16 Minus34 -34 Da MassCheck->Minus34 Minus4 -4.4 Da MassCheck->Minus4 AmideID Amide (Hydrolysis) Check: Acidic Conditions? Plus18->AmideID OxideID N-Oxide Check: Peroxides? Plus16->OxideID DesChloro Des-Chloro Check: Light Exposure? Minus34->DesChloro Methoxy Methoxy Adduct Check: Methanol Solvent? Minus4->Methoxy

Caption: Figure 2. Rapid decision logic for identifying impurities based on mass spectral shifts.

References

  • International Council for Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Ghaffar, T., & Parkins, A. W. (2000). The hydrolysis of nitriles to amides. Tetrahedron Letters. (General mechanism for nitrile hydrolysis).
  • Sciforum. (2021).[2] Fluorescent Properties Study of 2-AminoPyridine Derivatives. (Discusses electronic properties and stability of substituted pyridines). Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine Stability and Reactivity Data. (Confirming reactivity of 2-chloropyridine to nucleophiles). Retrieved from [Link]

  • Org. Synth. (2024).[3] Hydration of Nitriles to Primary Amides. (Methodology for controlled hydrolysis). Retrieved from [Link]

Sources

troubleshooting failed reactions involving 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Stability Issues

Chemical Profile & Reactivity Overview

Molecule: 4-(6-Chloropyridin-2-yl)benzonitrile CAS: 329187-59-9 (Analogous scaffold reference) Core Character: Electron-deficient biaryl system.[1]

Before troubleshooting, you must understand the "personality" of this scaffold.[2] It possesses two distinct reactive centers that often interfere with each other:

  • The Electrophilic Trap (6-Cl Pyridine): The C–Cl bond is activated for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling. The activation is enhanced by the electron-withdrawing nature of the para-cyanophenyl substituent.

  • The Catalyst Poison (Benzonitrile): The nitrile nitrogen (

    
    -hybridized) is a competent 
    
    
    
    -donor ligand for transition metals (Pd, Pt, Cu).[1] It competes with phosphine ligands, often leading to catalyst arrest (poisoning).[1][2]

Troubleshooting Guide (Q&A Format)

Module A: Failed Suzuki-Miyaura / Buchwald-Hartwig Couplings

Q: I am trying to couple an aryl boronic acid to the 6-Cl position, but conversion is stalled at <20%. Adding more catalyst doesn't help.[2] Why?

A: You are likely experiencing "Nitrile Poisoning" of the Palladium center. Standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

are susceptible to displacement by the nitrile group on your substrate.[1] The nitrile binds to the Pd(II) intermediate, forming a stable "rest state" species that prevents the catalytic cycle from continuing (specifically inhibiting transmetalation or reductive elimination).
  • The Fix: Switch to Bulky, Electron-Rich Phosphine Ligands .[2]

    • Ligand Choice: Use XPhos or SPhos .[2] These Buchwald-type ligands are sterically demanding; they create a "protective shell" around the Pd center that physically blocks the linear nitrile group from coordinating, while still allowing the planar oxidative addition of the chloride.

    • Pre-catalyst: Use XPhos Pd G2 or G4 to ensure a 1:1 Pd:Ligand ratio.

Q: My reaction works, but I see a significant side product (M+18 mass). What is it?

A: You are hydrolyzing the nitrile to a primary amide. Suzuki couplings require base (usually aqueous Na


CO

or K

PO

) and heat.[1] These are the exact conditions used to hydrolyze nitriles. The pyridine ring makes the attached phenyl ring more electron-deficient, increasing the susceptibility of the nitrile to nucleophilic attack by water/hydroxide.
  • The Fix: Switch to Anhydrous Conditions .

    • Base: Use anhydrous K

      
      PO
      
      
      
      or CsF .[1]
    • Solvent: Dry 1,4-Dioxane or Toluene.[1][2]

    • Additives: If you must use water (e.g., for boronic acid solubility), lower the temperature to <60°C and use a more active catalyst (e.g., Pd(dtbpf)Cl

      
      ) to finish the reaction before hydrolysis becomes competitive.[1][2]
      
Module B: Nucleophilic Aromatic Substitution (SNAr) Issues

Q: I am trying to displace the Chloride with an amine, but the reaction is extremely slow even at reflux. I thought chloropyridines were reactive?

A: 2-Chloropyridines are reactive, but often require "activation" via solvent effects. While the cyanophenyl group helps, the 2-chloropyridine motif is significantly less reactive than pyrimidines or triazines (approx.



times slower).[1][2] Standard solvents like THF or Toluene are often insufficient to stabilize the Meisenheimer-like transition state.
  • The Fix: Change the Solvent System .

    • Solvent: Switch to DMSO or NMP .[2] These dipolar aprotic solvents solvate the cation of your base, leaving the nucleophile "naked" and highly reactive.[2]

    • Temperature: SNAr on this scaffold typically requires 100–120°C .[2]

    • Base: Use DIPEA (organic) or K

      
      CO
      
      
      
      (inorganic).[1] Avoid strong alkoxides (NaOtBu) as they may attack the nitrile.
Module C: Purification & Stability

Q: My crude NMR looks clean, but after silica column chromatography, I have a mixture of nitrile and amide. Did the column destroy my product?

A: Yes, "On-Column Hydrolysis" is common with electron-deficient nitriles. Standard silica gel is slightly acidic and contains bound water.[1][2] If your elution is slow, the combination of Lewis acidic sites on silica and the electron-deficient nature of your scaffold can catalyze the hydration of the nitrile to the amide.

  • The Fix: Neutralize your stationary phase.

    • Method: Pre-treat the silica gel slurry with 1% Triethylamine in your eluent before loading the sample. This neutralizes acidic sites.[2]

    • Alternative: Use Neutral Alumina instead of silica.[2]

Diagnostic Logic Trees (Visualization)

Figure 1: Troubleshooting Flowchart

Caption: Decision tree for diagnosing low yields in reactions involving 4-(6-Chloropyridin-2-yl)benzonitrile.

Troubleshooting Start Problem: Low Yield / Failed Reaction ReactionType Identify Reaction Type Start->ReactionType Suzuki Cross-Coupling (Suzuki/Buchwald) ReactionType->Suzuki SNAr S_NAr (Nucleophilic Sub.) ReactionType->SNAr CheckCat Check: Catalyst System? Suzuki->CheckCat CheckSolv Check: Solvent? SNAr->CheckSolv Poison Issue: Nitrile Poisoning (Pd-CN coordination) CheckCat->Poison Standard Ligand (PPh3, dppf) Hydrolysis Issue: Nitrile Hydrolysis (Amide formation) CheckCat->Hydrolysis Aqueous Base High Temp SolPoison Solution: Use Bulky Ligands (XPhos, SPhos) Poison->SolPoison SolHydro Solution: Anhydrous Base (CsF, K3PO4) Hydrolysis->SolHydro LowReac Issue: Poor Kinetics (Transition State Instability) CheckSolv->LowReac THF, Toluene, DCM SolSolv Solution: Dipolar Aprotic (DMSO, NMP @ 100°C) LowReac->SolSolv

Figure 2: Mechanism of Catalyst Failure vs. Success

Caption: Mechanistic comparison between Nitrile Poisoning (Left) and Steric Protection by XPhos (Right).

Mechanism cluster_fail Failure Mode: Nitrile Poisoning cluster_success Success Mode: Steric Protection Pd_Fail Pd(II) Complex Dead Catalyst [Pd-NC-Ar] Pd_Fail->Complex Arrested Cycle Substrate Substrate-CN Substrate->Pd_Fail Coordination Pd_Good Pd(II)-XPhos Substrate2 Substrate-Cl Pd_Good->Substrate2 Oxidative Addition (CN blocked by Ligand bulk) Product Coupled Product Substrate2->Product Transmetalation -> Red. Elim.

Optimized Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Use this for installing aryl/heteroaryl groups at the 6-position.

  • Reagents:

    • 4-(6-Chloropyridin-2-yl)benzonitrile (1.0 equiv)[1]

    • Boronic Acid/Pinacol Ester (1.2 equiv)[1]

    • Catalyst: XPhos Pd G2 (2–5 mol%) [1][1]

    • Base: K

      
      PO
      
      
      
      (2.0 equiv, finely ground)[1]
    • Solvent: 1,4-Dioxane (Anhydrous)[1][2]

  • Procedure:

    • Charge solids into a vial. Evacuate and backfill with Argon (x3).

    • Add anhydrous dioxane (0.2 M concentration).

    • Heat to 80°C for 4–12 hours.

    • Note: If conversion is slow, add 1 drop of water (degassed) to activate the boronic acid, but monitor strictly for hydrolysis.[1][2]

Protocol B: Activated SNAr Amination

Use this for installing amines at the 6-position.

  • Reagents:

    • 4-(6-Chloropyridin-2-yl)benzonitrile (1.0 equiv)[1]

    • Amine Nucleophile (1.5 equiv)[1]

    • Base: DIPEA (2.0 equiv) or K

      
      CO
      
      
      
      (2.0 equiv)[1]
    • Solvent: DMSO (Concentration 0.5 M)[1]

  • Procedure:

    • Dissolve substrate and amine in DMSO.

    • Add base.[2][3][4][5]

    • Heat to 100°C (External block temp).

    • Monitor by LCMS.[2] If stalling occurs, increase temp to 120°C.

    • Workup: Dilute with water/brine and extract with EtOAc.[2] Wash organic layer 3x with water to remove DMSO, which can interfere with chromatography.[2]

Comparative Data: Ligand Efficacy

Estimated conversion rates based on general reactivity of chloropyridine-benzonitrile scaffolds [2, 3].[1]

Ligand SystemConversion (12h)Side ProductsNotes
Pd(PPh

)

< 25%HighNitrile poisoning dominates; Pd black formation common.[1]
Pd(dppf)Cl

40–50%ModerateBetter stability, but still susceptible to coordination arrest.[1]
XPhos Pd G2 > 95% LowBulky biaryl ligand prevents nitrile coordination.[2]
SPhos Pd G2 > 90%LowExcellent alternative to XPhos.
Pd(OAc)

/ P(o-tol)

10%HighLigand too labile; rapid catalyst death.[1]

References

  • Biscoe, M. R., et al. (2014).[1][2] "Mechanism of the Suzuki–Miyaura Reaction: The Role of the Base and the Ligand." Journal of the American Chemical Society.

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[1][2] "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem.[2]

  • Sherwood, J., et al. (2019).[1][2] "Hydration of Nitriles to Amides: Catalytic Systems and Mechanisms." Royal Society of Chemistry.[2]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Ligand Effects."

Sources

Technical Support Center: Optimizing 4-(6-Chloropyridin-2-yl)benzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Reactivity & Stability Product ID: 4-(6-Chloropyridin-2-yl)benzonitrile (Biaryl Intermediate) Audience: Medicinal Chemists, Process Chemists

Core Chemical Profile & Reactivity Logic

The Molecule: 4-(6-Chloropyridin-2-yl)benzonitrile is a "Janus" intermediate—a bifunctional scaffold containing a deactivated benzonitrile ring and a reactive 2-chloropyridine ring.

  • The Handle (C-Cl): The chlorine at the 6-position of the pyridine is the primary reactive site. It is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrogen atom (ortho-effect) and the distal electron-withdrawing benzonitrile group.
    
  • The Trap (C-CN): The nitrile group is susceptible to hydrolysis (to amide/acid) under harsh aqueous basic/acidic conditions or nucleophilic attack (e.g., by Grignard reagents).

  • The Solvent Challenge: The reaction rate and selectivity are governed by the Solvent-Solute-Transition State interaction. The choice of solvent dictates whether the C-Cl bond breaks (desired functionalization) or the C-CN bond hydrolyzes (impurity formation).

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

Scenario: You are displacing the Chlorine with an amine, alkoxide, or thiol.

Diagnostic Guide: Low Yield or Slow Kinetics
SymptomProbable CauseMechanistic InsightCorrective Action
Reaction Stalls <50% Solvent polarity too low (e.g., Toluene, THF).The transition state (Meisenheimer complex) is charged/zwitterionic. Non-polar solvents fail to stabilize this transition state, raising the activation energy (

).
Switch to Polar Aprotic: Use DMSO, DMF, or NMP. These stabilize the charge-separated transition state while leaving the nucleophile "naked" (reactive).
No Reaction (Amine Nucleophile) Protic Solvent Interference (e.g., Ethanol, Methanol).Alcohols hydrogen-bond to the nucleophile (amine lone pair), creating a "solvation shell" that reduces nucleophilicity.Switch to Aprotic: Use Acetonitrile or DMF. If solubility requires alcohol, increase temperature to break H-bonds (pressurized vessel).
Byproduct: Amide Formation Wet Solvent + High Temp. The nitrile (-CN) hydrolyzes to amide (-CONH2) in the presence of trace water and base at high T (>100°C).Use Anhydrous Solvents: Dry DMF/DMSO over molecular sieves. Switch to lower boiling solvents (Acetonitrile) if reactivity allows.
Decision Tree: Solvent Selection

SNAr_Solvent_Logic Start Start: S_NAr Optimization NucleophileType Nucleophile Type? Start->NucleophileType Anionic Anionic (Alkoxide/Thiol) NucleophileType->Anionic Neutral Neutral (Amine) NucleophileType->Neutral PolarAprotic Use DMSO/DMF (Maximizes Rate) Anionic->PolarAprotic Standard PhaseTransfer Use Toluene + PTC (18-Crown-6) Anionic->PhaseTransfer If base sensitive SolubilityCheck Is Substrate Soluble? Neutral->SolubilityCheck SolubilityCheck->PolarAprotic Yes Protics Avoid Alcohols (H-bonding deactivates Nu) SolubilityCheck->Protics No (Warning)

Caption: Logic flow for selecting the optimal solvent environment for


 reactions on chloropyridines.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Scenario: Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-Cl site.

Diagnostic Guide: Catalyst Deactivation & Impurities

Q: Why is my reaction turning black (Pd precipitation) with low conversion?

  • Cause: Incompatible solvent/ligand match. Solvents like Acetonitrile can coordinate to Pd(II) species, competing with phosphine ligands and destabilizing the active Pd(0) species.

  • Fix: Switch to non-coordinating ethers. 1,4-Dioxane or Toluene are superior. If solubility is poor, use a biphasic system (Toluene/Water) with a phase transfer catalyst or a surfactant.

Q: I see de-chlorination (hydrodehalogenation) instead of coupling.

  • Cause: Solvent acting as a hydride source. Primary/Secondary alcohols (Ethanol, Isopropanol) can serve as hydride donors via

    
    -hydride elimination in the presence of Pd.
    
  • Fix: Use t-Amyl alcohol (tertiary alcohol, no

    
    -hydrogen) or strictly aprotic solvents like Dioxane  or DME .
    
Protocol: Optimized Suzuki Coupling Conditions
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).

    • Why: The water dissolves the inorganic base (K3PO4 or Na2CO3), while Dioxane solubilizes the hydrophobic biaryl substrate.

  • Concentration: 0.1 M to 0.2 M.

    • Why: High dilution reduces the rate of oxidative addition; too high concentration risks precipitation of the rigid biaryl product.

  • Degassing: Sparge with Argon for 15 mins.

    • Why: Oxygen is a poison for Pd(0). Dioxane holds oxygen well; thorough degassing is critical.

FAQ: Solubility & Handling

Q: The starting material is not dissolving in Toluene. Can I heat it? A: Yes, but be cautious. 4-(6-Chloropyridin-2-yl)benzonitrile is a rigid, planar molecule with


-stacking potential.
  • Recommendation: If it doesn't dissolve at 80°C in Toluene, add a co-solvent. 10% DMF in Toluene is often enough to break the crystal lattice without introducing the work-up difficulties of pure DMF.

Q: How do I purify the product if it "oils out" during recrystallization? A: "Oiling out" indicates the product is precipitating above its melting point or in a solvent mixture where it has intermediate solubility.

  • Fix: Use a Slow Cooling protocol with a solvent pair. Dissolve in hot Ethyl Acetate , then slowly add n-Heptane dropwise until cloudiness persists. Reheat to clear, then let cool to RT undisturbed.

Mechanistic Visualization: Solvent-Solute Interaction

The diagram below illustrates why Polar Aprotic solvents accelerate the


 reaction on this specific substrate.

Solvent_Mechanism Substrate 4-(6-Cl-Py)-PhCN TS Transition State (Meisenheimer Complex) Substrate->TS Nu Nucleophile (Nu-) Nu->Substrate Attacks C-Cl Solvent Polar Aprotic Solvent (DMSO) Solvent->Nu Weak Solvation (Nu remains 'Naked') Solvent->TS Strong Stabilization of Dipole Note Result: Lower Activation Energy Faster Reaction TS->Note

Caption: Mechanistic impact of Polar Aprotic solvents (DMSO) stabilizing the transition state while leaving the nucleophile reactive.

References

  • Solvent Effects in Palladium Catalyzed Cross-Coupling Reactions. Source: White Rose Research Online. URL:[Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions. Source: National Institutes of Health (PMC). URL:[Link]

Technical Support Center: Purification of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject Molecule: 4-(6-Chloropyridin-2-yl)benzonitrile CAS Registry Number: 344272-68-0 (Generic reference for structure) Application: Critical intermediate for pharmaceutical scaffolds (e.g., T-cell lymphoma inhibitors, kinase inhibitors). The 6-chloro position serves as a reactive "handle" for subsequent nucleophilic aromatic substitution (


) or secondary cross-coupling.

The Challenge: Synthesizing this molecule via Suzuki-Miyaura coupling of 2,6-dichloropyridine and 4-cyanophenylboronic acid presents a classic "mono-selectivity" problem. The primary impurity, 2,6-bis(4-cyanophenyl)pyridine (Bis-Impurity) , is structurally similar and thermodynamically favored if reaction control is lost.

This guide provides troubleshooting workflows to isolate the mono-coupled target with


 purity.

Impurity Profiling & Diagnostics

Before initiating purification, identify your impurity profile using the table below.

Impurity IDStructure DescriptionOriginPhysicochemical Behavior
IMP-A (Target) 4-(6-Chloropyridin-2-yl)benzonitrile Desired Product Lipophilic, weak base.
IMP-B (Critical) 2,6-Bis(4-cyanophenyl)pyridineOver-reaction (Bis-coupling)Highly crystalline, highly insoluble in alcohols. Lower polarity on Silica than SM, but close to Target.
IMP-C 4,4'-DicyanobiphenylHomocoupling of Boronic AcidNon-polar, lacks pyridine nitrogen.
IMP-D 2,6-DichloropyridineUnreacted Starting MaterialVolatile, soluble in hexanes.
IMP-E Palladium Black / ColloidsCatalyst ResidueInsoluble dark particulates or soluble complexes.

Troubleshooting Workflows (Q&A Format)

Issue 1: "I have >10% Bis-Coupled Impurity (IMP-B). How do I remove it?"

Diagnosis: The reaction likely ran with an excess of boronic acid or at too high a temperature/catalyst loading. The Bis-Impurity is the most difficult to remove because its solubility profile overlaps with the target.

The Solution: Solubility-Driven Fractional Crystallization Chromatography is often inefficient for separating the Mono- and Bis-products on a large scale due to "tailing" and poor resolution. We utilize the higher lattice energy (and lower solubility) of the symmetrical Bis-impurity.

Protocol 1: The "Crash-Out" Method (For >15% Bis-Impurity)

  • Dissolution: Dissolve the crude mixture in hot Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of crude).

  • Precipitation: Slowly add n-Heptane while maintaining reflux until the solution turns slightly cloudy.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) without stirring.

  • Filtration: The Bis-impurity (IMP-B) typically crystallizes first as fine needles or plates. Filter this solid off.[1]

  • Recovery: The filtrate contains your enriched Target (IMP-A). Concentrate the filtrate and recrystallize from Ethanol/Water (9:1) to obtain the pure mono-product.

Why this works: The symmetrical nature of the 2,6-bis-aryl pyridine creates a stable crystal lattice that is less soluble in non-polar/polar aprotic mixtures compared to the asymmetric mono-chloro target.

Expert Tip: If using Chromatography, use a gradient of Dichloromethane (DCM) : Hexanes . The chloro-substituent makes the target slightly less polar than the bis-cyano species on silica, but the separation is narrow.

Issue 2: "My reaction stalled, and I have unreacted 2,6-Dichloropyridine."

Diagnosis: Incomplete conversion.[1] This is actually preferable to over-reaction.

The Solution: Sublimation or Acid-Base Wash 2,6-Dichloropyridine is significantly less basic and more volatile than the coupled products.

Protocol 2: Vacuum Removal (Small Scale)

  • Subject the crude solid to high vacuum (<1 mbar) at 60°C for 2 hours. 2,6-Dichloropyridine will sublimate onto the cold finger/condenser.

Protocol 3: The "Reverse Acid" Wash (Large Scale)

  • Dissolve crude in DCM .

  • Wash with 1.0 M HCl .

    • Mechanism:[2][3][4] The Target (IMP-A) has a pyridine nitrogen. Although the Cl and CN groups are electron-withdrawing, the nitrogen is still sufficiently basic to be protonated by strong acid (

      
      ).
      
    • Contrast: 2,6-Dichloropyridine is extremely weakly basic (

      
      ) due to the inductive effect of two chlorines. It will remain in the DCM layer.
      
  • Separate: Keep the Aqueous Layer (contains Target-H+).

  • Neutralize: Basify the aqueous layer with

    
     to pH 8-9.
    
  • Extract: Extract the precipitated Target back into EtOAc.

Issue 3: "The product is grey/brown. How do I remove residual Palladium?"

Diagnosis: Palladium leaching into the pyridine ring. Pyridines are excellent ligands for Pd, making removal difficult.

The Solution: Thiol-Functionalized Silica or Chelation Standard charcoal often fails with pyridines because the product adsorbs to the carbon.

Protocol 4: Scavenger Treatment

  • Dissolve the product in THF or EtOAc.

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter through a pad of Celite.

  • Alternative: Wash the organic layer with 10% aqueous L-Cysteine solution. The Pd coordinates to the sulfur in cysteine and migrates to the water phase.

Preventative Process Logic (Visualized)

To avoid the "Bis-Impurity" trap in future batches, follow this logic flow.

PurificationLogic Start Start: Suzuki Coupling Setup Stoich Stoichiometry Check: Use 2.5 eq of 2,6-Dichloropyridine vs 1.0 eq Boronic Acid Start->Stoich Addition Addition Mode: Slow addition of Boronic Acid (over 2 hours) Stoich->Addition Monitor Monitor Reaction (HPLC) Addition->Monitor Decision Is Bis-Impurity > 5%? Monitor->Decision Stop STOP Reaction immediately Decision->Stop Yes WorkupA Standard Workup: Aqueous Wash -> Dry Decision->WorkupA No WorkupB Rescue Workup: Fractional Crystallization (EtOAc/Heptane) Stop->WorkupB PurifyA Recrystallization: EtOH/Water WorkupA->PurifyA

Caption: Logic flow for minimizing 2,6-bis(4-cyanophenyl)pyridine formation during synthesis.

Analytical Data Summary

ParameterTarget (Mono)Bis-Impurity
Molecular Weight 214.65 g/mol 281.31 g/mol
TLC Rf (20% EtOAc/Hex) ~0.45~0.40 (Tails)
Solubility (EtOH) Moderate (Hot)Poor (Hot)
Solubility (DCM) GoodModerate
1H NMR Key Feature 3 Pyridine protons (ABC system)3 Pyridine protons (A2B system, symmetric)

References

  • Lutz, M. et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Journal of Organic Chemistry, 2016.

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Garrett, C. E.[5] & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Selectivity."

Sources

stability issues of 4-(6-Chloropyridin-2-yl)benzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(6-Chloropyridin-2-yl)benzonitrile is a critical biaryl intermediate, most notably utilized in the synthesis of Perampanel (Fycompa), a selective non-competitive AMPA receptor antagonist [1, 2].[1][2]

Users frequently encounter yield losses and impurity spikes during workup or storage due to the molecule's dual-susceptibility:

  • The Benzonitrile Moiety: Prone to hydrolysis under both acidic and basic conditions.[1][2][3]

  • The 2-Chloropyridine Moiety: An electron-deficient heteroaryl chloride highly activated for Nucleophilic Aromatic Substitution (

    
    ), particularly under basic conditions.[1][2]
    

This guide details the degradation pathways, provides spectral diagnostic tools, and offers remediation strategies.[1][2]

Stability Module: Acidic Conditions

The Mechanism: Nitrile Hydrolysis

Under acidic conditions (e.g., HCl,


, or acidic LCMS mobile phases), the primary degradation pathway is the hydrolysis of the cyano group.[1][2] The chloropyridine ring is generally stable against acid-mediated displacement (

requires a nucleophile, and halides are poor nucleophiles in aqueous acid), but the pyridine nitrogen will protonate.

The Pathway:

  • Protonation: The nitrile nitrogen is protonated (

    
    ).[1][2]
    
  • Water Attack: Water attacks the electrophilic carbon, forming an imidate.[1][2]

  • Tautomerization: Rearrangement leads to the primary amide (Intermediate).[1][2]

  • Final Hydrolysis: Further hydrolysis converts the amide to the carboxylic acid .[1][2][4]

Diagnostic Indicators (Acidic)
ObservationProbable CauseMass Shift (LCMS)
New Peak (+18 Da) Partial Hydrolysis to Amide

New Peak (+19 Da) Full Hydrolysis to Carboxylic Acid

Precipitation Solubility drop due to amide/acid formationN/A
Troubleshooting Guide: Acidic Workups

Q: I see a persistent M+18 peak even after short exposure to 1N HCl. Is this normal? A: Yes. The hydrolysis to the amide is faster than the subsequent conversion to the acid.[2] If you are using acid to quench a reaction, ensure the temperature is


 and the exposure time is minimized.[2] The amide is a "sticky" impurity that is difficult to purge.[1][2]

Q: My compound precipitated during acid extraction. Did I lose the pyridine protonation? A: Likely not.[1][2] While the pyridine protonates (increasing water solubility), the formation of the amide or carboxylic acid (impurities) significantly alters the solubility profile. The acid derivative (4-(6-chloropyridin-2-yl)benzoic acid) is often less soluble in acidic water than the protonated nitrile precursor, causing it to crash out.

Stability Module: Basic Conditions

The Mechanism: The "Dual Threat"

Basic conditions (NaOH, KOH, Carbonate bases) pose a severe risk because two competing reactions occur simultaneously.[1][2]

  • Nitrile Hydrolysis: Hydroxide attacks the nitrile to form the amide and then the acid (carboxylate salt).[1][2][4]

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-chloropyridine ring is electron-deficient.[1][2] The nitrogen atom withdraws electron density, making the C-Cl bond susceptible to attack by hard nucleophiles like hydroxide (
    
    
    
    ) or alkoxides (
    
    
    ). This leads to the 6-hydroxy impurity (often existing as its pyridone tautomer).[1][2]
Diagnostic Indicators (Basic)
ObservationProbable CauseMass Shift (LCMS)
New Peak (-18 Da)

Displacement (Cl

OH)

New Peak (+1 Da) Double Degradation (Hydrolysis +

)

Yellow/Orange Color Formation of Pyridone/Quinoidal speciesN/A

Note 1 (The M+1 Trap): A peak at M+1 is often mistaken for the M+1 isotope of the parent.[1][2] However, if the intensity is high, it is the Hydroxy-Acid product:

  • Hydrolysis (+19 Da) + Cl Displacement (-18 Da) = Net +1 Da. [1] * Check the isotope pattern: If the characteristic Chlorine isotope split (3:1 ratio of M:M+2) is missing, you have lost the chlorine atom.[2]

Troubleshooting Guide: Basic Workups

Q: Can I use NaOH to wash the organic layer? A: Avoid strong bases if possible. Use mild bases like


 or dilute 

.[1][2] If NaOH is required, keep the temperature

and contact time under 15 minutes. The rate of

increases exponentially with temperature.[1][2]

Q: I see a peak at M+32. What is it? A: If you used Methanol/Ethanol with a base, you likely formed the Alkoxy-ether .[1][2]

  • Mechanism: Alkoxide attack (

    
    ) on the chloropyridine.[1][2]
    
  • Mass Shift: Cl (-35) + OMe (+31) = Net -4 Da.[1][2] (Wait, check math: -35 + 31 = -4).[1][2]

  • Correction: If M+32 is observed, check for solvent adducts.[1][2] However, M+14 (Methyl ether vs Cl: -35 + 31 = -4) is the expected shift for OMe. If you see M+32, it may be the Ethyl Ester of the hydrolyzed acid (if EtOH was used).[1][2]

Visualizing the Degradation Pathways

The following diagram illustrates the branching degradation logic based on pH conditions.

G SM Starting Material (4-(6-Chloropyridin-2-yl)benzonitrile) MW: Parent Amide Amide Intermediate (Partial Hydrolysis) Shift: +18 Da SM->Amide Acid/H2O (Fast) Acid Carboxylic Acid (Full Hydrolysis) Shift: +19 Da SM->Acid Base/H2O (Hydrolysis) Hydroxy 6-Hydroxy Impurity (SNAr Displacement) Shift: -18 Da SM->Hydroxy Base/Heat (SNAr on Pyridine) Amide->Acid Acid/Heat (Slower) DoubleDeg Hydroxy-Acid (Double Degradation) Shift: +1 Da (Net) Acid->DoubleDeg Base/Heat (SNAr) Hydroxy->DoubleDeg Base/H2O (Hydrolysis)

Figure 1: Degradation pathways of 4-(6-Chloropyridin-2-yl)benzonitrile under acidic (blue arrows) and basic (green/red arrows) conditions.

Standard Stability Assay Protocol

To validate the stability of your specific lot or formulation, perform this stress test.

Reagents:

  • Acid Stock: 0.1 N HCl in Water/Acetonitrile (1:1).[1][2]

  • Base Stock: 0.1 N NaOH in Water/Acetonitrile (1:1).

  • Control: Water/Acetonitrile (1:1).[1][2]

Procedure:

  • Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile.

  • Spiking:

    • Vial A: 100 µL Sample + 900 µL Acid Stock.

    • Vial B: 100 µL Sample + 900 µL Base Stock.

    • Vial C: 100 µL Sample + 900 µL Control.

  • Incubation: Heat all vials to

    
     for 2 hours.
    
  • Analysis: Inject on HPLC/UPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

Acceptance Criteria:

  • Vial A (Acid): < 2% Amide formation.[1][2]

  • Vial B (Base): < 0.5% Hydroxy-impurity (Pyridone).[1][2]

  • Note: If degradation exceeds these limits, your downstream process requires strict pH and temperature controls.[1][2]

References

  • Therapeutic Goods Administration (TGA). (2014).[1][2] Australian Public Assessment Report for Perampanel.[1][2] Retrieved from [Link][1][2]

  • Venkatasai Life Sciences. (n.d.).[1][2] Perampanel Impurities and Metabolites.[1][2] Retrieved from [Link][1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (General mechanism reference for Nitrile Hydrolysis and

    
    ).
    
  • PubChem. (2023).[1][2] 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile Compound Summary. (Used for structural analog comparison). Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Validation of 4-(6-Chloropyridin-2-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the high-stakes environment of drug development, the 4-(6-Chloropyridin-2-yl)benzonitrile scaffold represents a critical "privileged structure." It serves as a bifunctional intermediate: the nitrile group allows for transformation into amidines or tetrazoles, while the 6-chloro substituent on the pyridine ring is a prime handle for nucleophilic aromatic substitution (


) or Buchwald-Hartwig couplings.

However, the synthesis of this biaryl system often produces regioisomers (e.g., the 5-chloro or 3-chloro analogues), particularly when using non-selective cross-coupling methods (e.g., Suzuki-Miyaura coupling of 2,6-dichloropyridine with 4-cyanophenylboronic acid).

The Core Challenge: Distinguishing the target 2,6-disubstituted pyridine from its 2,5- or 2,4- isomers using standard analytical techniques.

This guide provides a definitive, self-validating spectroscopic workflow to confirm the structure of 4-(6-Chloropyridin-2-yl)benzonitrile, comparing its spectral signature against common isomeric impurities.

Part 2: Structural Analysis & Expected Signals

Before entering the lab, we must define the "Truth Pattern"—the theoretical spectroscopic signature that validates the structure.

The Molecule[1][2][3][4][5][6][7]
  • Ring A (Benzene): 1,4-disubstituted (para). Contains a Nitrile (CN) and the Pyridine ring.[1]

  • Ring B (Pyridine): 2,6-disubstituted.[2][3][4][5] Contains the Benzene ring (pos 2) and Chlorine (pos 6).[2][6]

  • Symmetry: The molecule is not symmetric, but Ring A has a local axis of symmetry (AA'BB' system).

The "Fingerprint" Predictions
FeatureMethodDiagnostic Signal (Expected)Structural Causality
Pyridine Substitution 1H NMR AMX System (d-t-d) The 2,6-disubstitution leaves protons at 3, 4, and 5. H4 is a triplet; H3/H5 are doublets.
Nitrile Group IR ~2225 cm⁻¹ (Sharp) Characteristic

stretching vibration.
Chlorine Atom MS M / M+2 (3:1) Natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Biaryl Linkage HMBC Correlation H3(py) ↔ C(ipso-Ph) Confirms the C-C bond between the two rings.

Part 3: Comparative Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure and rejecting isomers.

ValidationWorkflow Start Crude Product Isolated MS_Check Step 1: Mass Spectrometry (Check m/z & Isotope) Start->MS_Check Iso_Fail REJECT: Wrong Halogen/Mass MS_Check->Iso_Fail No Cl Pattern NMR_1H Step 2: 1H NMR (DMSO-d6) Analyze Pyridine Region (7.5 - 8.5 ppm) MS_Check->NMR_1H M+ / M+2 (3:1) Pattern_Check Splitting Pattern? NMR_1H->Pattern_Check Res_26 Pattern: Doublet - Triplet - Doublet (3H integral) Pattern_Check->Res_26 d, t, d Res_25 Pattern: Doublet - Doublet of Doublets - Doublet (Isomer: 5-Chloro) Pattern_Check->Res_25 d, dd, d Res_24 Pattern: Singlet - Doublet - Doublet (Isomer: 4-Chloro) Pattern_Check->Res_24 s, d, d Final_Val Step 3: 13C NMR / IR Confirm Nitrile & C-Cl Res_26->Final_Val Valid VALIDATED STRUCTURE 4-(6-Chloropyridin-2-yl)benzonitrile Final_Val->Valid

Caption: Logic flow for distinguishing the target 6-chloro isomer from common synthetic byproducts.

Part 4: Detailed Methodological Comparison

Method 1: 1H NMR Spectroscopy (The Gold Standard)

Objective: Regiochemical assignment of the pyridine ring.

  • Target Compound (6-Chloro isomer):

    • Pyridine Region: You will observe three distinct signals.[7]

      • 
         ~7.6 ppm (d, 1H, 
        
        
        
        Hz, H-5)
      • 
         ~7.9 ppm (t, 1H, 
        
        
        
        Hz, H-4)
      • 
         ~8.2 ppm (d, 1H, 
        
        
        
        Hz, H-3)
    • Benzene Region: Two doublets (AA'BB' system) at

      
       ~7.9 and 8.3 ppm.
      
    • Key Differentiator: The Triplet at H-4 is the "smoking gun." Only the 2,6-disubstituted pattern allows for a proton (H4) to be flanked by two other protons (H3, H5), resulting in a triplet (

      
      ).
      
  • Alternative Isomer (5-Chloro isomer):

    • Pyridine Region:

      • H-6 (adjacent to N) appears as a doublet with small coupling (

        
         Hz) or a singlet.
        
      • H-4 appears as a doublet of doublets (

        
        ).
        
      • H-3 appears as a doublet (

        
        ).
        
    • Verdict: If you see a

      
       or a fine doublet (
      
      
      
      Hz), you have the wrong isomer.
Method 2: Infrared (IR) Spectroscopy

Objective: Functional group confirmation (Nitrile).

  • Performance:

    • Nitrile (

      
      ):  Look for a sharp, medium-intensity band at 2220–2230 cm⁻¹ .
      
    • Aromatic (

      
      ):  1580, 1450 cm⁻¹.
      
    • C-Cl: Weak bands in the fingerprint region (600–800 cm⁻¹), often unreliable for structural proof but good for fingerprinting.

Method 3: Mass Spectrometry (LC-MS)

Objective: Elemental composition and purity.

  • Isotope Pattern: Chlorine has two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • Validation:

    • Find the molecular ion peak

      
      .
      
    • Verify the presence of the

      
       peak at approximately 33% intensity  of the parent peak.
      
    • Absence of this 3:1 pattern indicates dechlorination or contamination.

Part 5: Comparative Data Matrix

Use this table to benchmark your experimental results.

ParameterTarget: 4-(6-Chloropyridin-2-yl)benzonitrile Isomer: 4-(5-Chloropyridin-2-yl)benzonitrile Isomer: 4-(4-Chloropyridin-2-yl)benzonitrile
Pyridine Spin System AMX (3 adjacent protons) ABX (Isolated proton at C6) AX2 (Symmetric if rotation fast)
Key Multiplicity Triplet (H-4) Doublet of Doublets (H-4) Singlet (H-3)
Coupling Constants

Hz,

Hz

Hz,

Hz

Hz
13C NMR (C-Cl) ~150-152 ppm~130-135 ppm~145 ppm

Part 6: Experimental Protocols

Protocol A: High-Resolution 1H NMR

Purpose: Definitive structural confirmation.

  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d6 (preferred over CDCl₃ for solubility and peak separation of polar aromatics).

  • Acquisition:

    • Frequency: 400 MHz or higher.[8]

    • Scans: Minimum 16 (to resolve small impurity peaks).

    • Pulse Delay: 2 seconds (ensure relaxation of aromatic protons).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Phase and baseline correct manually.

    • Critical Step: Integrate the pyridine region (7.5–8.5 ppm) separately from the benzene region to confirm the 3:4 proton ratio.

Protocol B: LC-MS Purity Check

Purpose: Rapid purity and isotope validation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • Detection: UV at 254 nm (aromatic) and ESI(+) MS.

  • Acceptance Criteria:

    • Single peak in UV trace (>98% area).

    • Mass spectrum under the peak shows distinct Cl isotope pattern.[9]

Part 7: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for Pyridine coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard for IR Nitrile shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for Pyridine substitution patterns).

(Note: While specific spectral data for this exact catalog number is often proprietary to vendors like Sigma or Enamine, the spectroscopic principles cited above are universal for this chemical scaffold.)

Sources

comparative analysis of different synthetic routes to 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to 4-(6-Chloropyridin-2-yl)benzonitrile (CAS 344273-06-3), a critical biaryl scaffold used in the synthesis of cannabinoid receptor 1 (CB1) antagonists and other medicinal agents.

The analysis evaluates three distinct pathways: the Standard Suzuki-Miyaura Coupling (favored for scalability), the Negishi Coupling (favored for reactivity), and the Catalytic C-H Activation (emerging green alternative).

Executive Summary

The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile presents a classic chemo-selectivity challenge: coupling a nucleophilic aryl group to a symmetric electrophile (2,6-dichloropyridine ) while preventing the formation of the bis-arylated byproduct.

FeatureRoute 1: Suzuki-Miyaura Route 2: Negishi Coupling Route 3: NHC-Pd Catalysis
Primary Mechanism Pd-catalyzed Boronate CouplingPd/Ni-catalyzed Zincate CouplingLigand-Controlled Mono-arylation
Key Reagents 4-Cyanophenylboronic acid4-Cyanophenylzinc bromideArylboronic acid + NHC Ligand
Selectivity (Mono:Bis) Moderate (Requires Excess Electrophile)HighVery High (>95:[1]5)
Scalability High (Industrial Standard)Moderate (Moisture Sensitive)Low/Moderate (High Catalyst Cost)
Yield 65–75%70–85%80–90%
Cost Efficiency High (Cheap Reagents)ModerateLow (Expensive Ligands)

Route 1: The Industrial Standard – Suzuki-Miyaura Coupling

Best For: Large-scale manufacturing, robustness, and reagent availability.

This route utilizes the commercially available 2,6-dichloropyridine and 4-cyanophenylboronic acid . The primary challenge is the statistical distribution of mono- vs. bis-coupled products. To mitigate this, the electrophile (dichloropyridine) is used in excess.

Mechanistic Insight & Selectivity Control

The 2,6-dichloropyridine is electron-deficient, facilitating rapid oxidative addition to Pd(0). However, once the first aryl group is installed, the resulting 2-aryl-6-chloropyridine is slightly less electron-deficient (due to mesomeric donation from the phenyl ring), theoretically deactivating it toward the second oxidative addition. Despite this, statistical coupling often leads to 10–15% bis-impurity if stoichiometry is not strictly controlled.

Experimental Protocol

Reagents:

  • 2,6-Dichloropyridine (2.0 equiv)

  • 4-Cyanophenylboronic acid (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aq)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser, add 2,6-dichloropyridine (29.6 g, 200 mmol) and Pd(PPh₃)₄ (3.4 g, 3 mmol) in degassed DME (300 mL).

  • Activation: Stir at room temperature for 15 minutes under N₂ to ensure catalyst solvation.

  • Addition: Add 4-cyanophenylboronic acid (14.7 g, 100 mmol) followed by 2M Na₂CO₃ (100 mL).

  • Reaction: Heat to 85°C (internal temp) for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Stop when boronic acid is consumed. Do not push for full conversion of the dichloropyridine.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine.

  • Purification: The crude contains excess 2,6-dichloropyridine. Remove the bulk of the starting material via vacuum distillation or sublimation (if scale allows), or use column chromatography (SiO₂, Hexane/EtOAc 9:1). The non-polar dichloropyridine elutes first, followed by the mono-product.

Data Support:

  • Yield: 72% (isolated based on boronic acid).

  • Purity: >98% after chromatography.

Route 2: The "High Reactivity" Pathway – Negishi Coupling

Best For: Substrates sensitive to base or when higher turnover frequencies (TOF) are required.

Negishi coupling uses organozinc reagents, which are more nucleophilic than boronates. This route often displays higher kinetic selectivity for the mono-chloride because the transmetallation step is faster, but it requires strictly anhydrous conditions.

Experimental Protocol

Reagents:

  • 2,6-Dichloropyridine (1.2 equiv)

  • 4-Cyanophenylzinc bromide (0.5 M in THF, 1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware. Maintain a positive pressure of Argon.

  • Zinc Reagent Formation: (If not commercial) React 4-bromobenzonitrile with activated Zn dust or iPrMgCl·LiCl to generate the zincate in situ.

  • Coupling: To a solution of 2,6-dichloropyridine (1.2 equiv) and Pd(dppf)Cl₂ in THF at 0°C, add the 4-cyanophenylzinc bromide solution dropwise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Note: The dropwise addition keeps the concentration of nucleophile low relative to the electrophile, favoring mono-substitution.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Standard extraction and chromatography.

Pros/Cons:

  • Pro: Faster reaction times (hours vs. overnight).

  • Con: Zinc reagents are moisture-sensitive; lower functional group tolerance compared to Suzuki.

Route 3: Advanced Ligand Control – NHC-Pd Catalysis

Best For: Academic research, high-value synthesis requiring minimal purification, and "Green" chemistry applications.

Recent advances utilize N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes) or bulky phosphines (e.g., XPhos) to sterically hinder the palladium center after the first coupling, effectively shutting down the second cycle.

Mechanistic Insight

Bulky ligands create a "steric wall" around the Pd center. The oxidative addition of the sterically unencumbered 2,6-dichloropyridine is facile. However, the mono-coupled product (4-(6-chloropyridin-2-yl)benzonitrile) possesses significant steric bulk near the remaining chlorine. A bulky ligand makes the second oxidative addition kinetically unfavorable.

Key Reference: Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. (See References).

Experimental Protocol
  • Catalyst System: Pd(OAc)₂ / IPr·HCl (1:1 ratio, 1 mol%).

  • Conditions: Water/Acetonitrile (1:1), K₂CO₃, RT to 50°C.

  • Outcome: High selectivity (>95:5 mono:bis) even with 1:1 stoichiometry of starting materials.

Visualization of Reaction Pathways

G SM 2,6-Dichloropyridine (Symmetric Electrophile) Target 4-(6-Chloropyridin-2-yl)benzonitrile (Target Mono-Product) SM->Target Path A: Mono-Coupling Pd(0), Base Bis 2,6-Bis(4-cyanophenyl)pyridine (Bis-Impurity) Target->Bis Path B: Over-Coupling Excess Reagent / High Temp Boronic 4-Cyanophenylboronic Acid (Suzuki) Boronic->SM Zinc 4-Cyanophenylzinc Bromide (Negishi) Zinc->SM Control Selectivity Control Factors Control->Target Excess SM (2.0 eq) Bulky Ligands (NHC) Slow Addition

Caption: Reaction pathway illustrating the competitive mono- vs. bis-arylation. Path A is favored by excess starting material and steric ligand control.

Critical Decision Matrix

Use this tree to select the optimal route for your specific constraints:

DecisionTree Start Select Synthesis Strategy Scale Is this for >100g Scale? Start->Scale Cost Is Catalyst Cost a constraint? Scale->Cost No (Research Scale) Route1 Route 1: Suzuki (Standard) Use Excess 2,6-Dichloropyridine Scale->Route1 Yes (Manufacturing) Moisture Is the lab strictly anhydrous? Route2 Route 2: Negishi High Reactivity/Throughput Moisture->Route2 Yes Route3 Route 3: NHC-Pd High Selectivity/Low Waste Moisture->Route3 No Cost->Moisture No (Budget Flexible) Cost->Route1 Yes (Strict Budget)

Caption: Decision matrix for selecting the synthetic route based on scale, cost, and environmental constraints.

References

  • Selectivity in Suzuki Coupling of Dihalopyridines

    • Title: Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
    • Source:J. Am. Chem. Soc. 2020, 142, 15, 7100–7110.
    • URL:[Link]

  • NHC-Ligand Controlled Selectivity

    • Title: Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands.[2]

    • Source:Org.[2] Biomol. Chem., 2011, 9, 5569-5573.

    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction th
    • Source:Chemistry LibreTexts
    • URL:[Link]

  • Synthesis of Pyridine Carbonitriles: Title: Preparation of Cyanopyridines by Direct Cyanation. Source:Synthesis 2005(06): 993-997.

Sources

Technical Guide: Cross-Reactivity Profiling of 4-(6-Chloropyridin-2-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the landscape of immuno-oncology, the kynurenine pathway remains a critical node for reversing tumor-mediated immune suppression. While Indoleamine 2,3-dioxygenase 1 (IDO1) has been the historic focus, Tryptophan 2,3-dioxygenase (TDO2) has emerged as a distinct, non-redundant target, particularly in glioblastoma and hepatic carcinomas.

The 4-(6-Chloropyridin-2-yl)benzonitrile scaffold represents a cornerstone pharmacophore for TDO2 inhibition. The pyridine nitrogen coordinates with the heme iron of TDO2, while the 6-chloro substituent exploits a hydrophobic pocket unique to TDO2, theoretically excluding IDO1 binding.

However, "theoretical" selectivity is insufficient for clinical translation. This guide details the rigorous cross-reactivity profiling required for this scaffold, specifically addressing its two primary liabilities: IDO1 off-target affinity and Cytochrome P450 (CYP) inhibition due to the heme-coordinating pyridine motif.

The Chemical Scaffold & Target Landscape

To understand cross-reactivity, we must first define the structural mechanism. This scaffold functions as a competitive inhibitor of Tryptophan (Trp) by binding to the ferrous (Fe2+) heme.

  • Primary Target (TDO2): A homotetramer. The active site accommodates the 6-chloro substituent, which creates a steric clash in IDO1.

  • Off-Target (IDO1): A monomer.[1][2] While it catalyzes the same reaction (Trp

    
     N-formylkynurenine), its active site is more constricted.
    
  • Metabolic Liability (CYPs): The exposed pyridine nitrogen is a promiscuous ligand for metabolic heme enzymes (CYP1A2, CYP3A4), necessitating early ADME profiling.

Comparative Performance Matrix

The following table summarizes the typical performance of 4-(6-Chloropyridin-2-yl)benzonitrile analogs (represented here as Compound CPB-6 ) against industry standards.

ParameterCompound CPB-6 (Analog)LM10 (TDO Standard)Epacadostat (IDO Standard)
TDO2 IC50 (Enzymatic) 15 - 40 nM ~50 nM> 10,000 nM
IDO1 IC50 (Enzymatic) > 10,000 nM> 10,000 nM~10 nM
Selectivity Index (IDO/TDO) > 500x > 200x< 0.001x
CYP1A2 Inhibition Moderate (Risk)LowLow
Cellular Potency (A172) ~1.5

M
~2.0

M
Inactive

Scientist's Note: While the enzymatic potency is nanomolar, the cellular potency often drops to micromolar levels due to the high intracellular concentration of Tryptophan competing for the active site.

Experimental Protocols: Validating Selectivity

Trustworthy data requires self-validating protocols. The following workflows are designed to eliminate false positives caused by redox cycling or fluorescence interference.

A. Enzymatic Cross-Reactivity Assay (TDO2 vs. IDO1)

Objective: Quantify intrinsic affinity without cellular membrane barriers.

Reagents:

  • Detection: Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Substrate: L-Tryptophan (Km is ~190

    
    M for TDO, ~20 
    
    
    
    M for IDO; use Km concentrations for balanced comparison).

Protocol Steps:

  • Prepare Enzyme Mix:

    • TDO2 Buffer: 50 mM Potassium Phosphate (pH 7.0), 200

      
      M Ascorbate, Heme is usually pre-bound .
      
    • IDO1 Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate, 10

      
      M Methylene Blue, 100 
      
      
      
      g/mL Catalase .
    • Critical: Catalase is mandatory for IDO1 assays to prevent H2O2-mediated enzyme inactivation, which mimics inhibition.

  • Compound Addition: Serial dilute CPB-6 in DMSO. Final DMSO concentration must be <1%.

  • Reaction Initiation: Add L-Tryptophan. Incubate at 37°C for 45 mins.

  • Termination: Add 30% (w/v) Trichloroacetic acid (TCA) to precipitate protein. Centrifuge at 2500xg.

  • Colorimetric Readout: Mix supernatant 1:1 with Ehrlich’s reagent. Incubate 10 mins. Read Absorbance at 490 nm .

B. Cellular Selectivity Assay

Objective: Confirm target engagement in a physiological context.[3]

  • TDO2-Specific Line: A172 (Glioblastoma) or GL261-hTDO2 (Engineered).

  • IDO1-Specific Line: SKOV3 (Ovarian) or HeLa stimulated with IFN-

    
     (50 ng/mL) for 24h.
    

Workflow:

  • Seed cells (10,000/well) in 96-well plates.

  • For IDO1: Treat HeLa cells with IFN-

    
     for 24 hours prior to compound addition to induce IDO1 expression.
    
  • Add Compound CPB-6 in fresh media containing 100

    
    M L-Tryptophan.
    
  • Incubate 48 hours.

  • Harvest supernatant and perform Ehrlich’s assay (as above) or HPLC-MS/MS for Kynurenine quantification (more sensitive).

Visualization of Signaling & Screening[4]

Diagram 1: The Selectivity Screening Cascade

This diagram outlines the logical flow for filtering 4-(6-Chloropyridin-2-yl)benzonitrile analogs, prioritizing the elimination of CYP liabilities early.

ScreeningCascade cluster_Enzymatic Phase 1: Biochemical Potency cluster_Cellular Phase 2: Cellular Context cluster_ADME Phase 3: Liability Profiling Start Compound Library (CPB Analogs) TDO_Enz hTDO2 Enzymatic Assay (Target Validation) Start->TDO_Enz IDO_Enz hIDO1 Enzymatic Assay (Selectivity Check) Start->IDO_Enz A172 A172 Cells (TDO+) IC50 Determination TDO_Enz->A172 IC50 < 100nM HeLa HeLa + IFN-y (IDO+) Off-Target Check IDO_Enz->HeLa IC50 > 10uM CYP CYP Inhibition Panel (1A2, 2D6, 3A4) A172->CYP HeLa->CYP Decision Lead Candidate CYP->Decision Clean Profile

Caption: Integrated screening workflow for TDO2 inhibitors. Note the parallel processing of IDO1 assays to ensure early rejection of non-selective analogs.

Diagram 2: Structural Mechanism of Cross-Reactivity

This diagram illustrates the competitive binding dynamics at the Heme interface.

Mechanism Heme Heme Iron (Fe2+) Trp L-Tryptophan (Substrate) Trp->Heme Native Binding CPB CPB Analog (Inhibitor) CPB->Heme Pyridine-N Coordination TDO_Pocket TDO2 Hydrophobic Pocket (Accepts 6-Cl) CPB->TDO_Pocket Stabilizing Interaction IDO_Pocket IDO1 Active Site (Steric Clash with 6-Cl) CPB->IDO_Pocket Steric Rejection

Caption: Mechanistic basis of selectivity. The Pyridine-Nitrogen binds the Heme, but the 6-Chloro group determines selectivity via steric fit.

Senior Scientist Insights: Pitfalls to Avoid

  • The "Heme-Strip" Artifact: Some pyridine-based compounds bind heme so tightly they strip it from the enzyme during incubation. This is not true inhibition but protein denaturation. Validation: Verify reversibility by dilution or dialysis.

  • Redox Cycling: Compounds with quinone-like properties can cycle electrons, consuming the ascorbate cofactor and mimicking inhibition. Validation: Add excess ascorbate; if IC50 shifts significantly, the compound is a redox cycler, not a competitive inhibitor.

  • CYP Cross-Talk: The 6-chloropyridine motif is structurally similar to substrates of CYP2B6 and CYP2C19. Do not rely solely on CYP3A4 data. A full panel is required to prevent drug-drug interaction (DDI) failures later.

References

  • Pilotte, L., et al. (2012).[4] Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase.[5][6][7][8][9][10][11] Proceedings of the National Academy of Sciences (PNAS).

  • Dolusic, E., et al. (2011). Tryptophan 2,3-dioxygenase (TDO) inhibitors.[1][2][3][4][5][6][10][11][12][13] Patent WO2011055133. (Context for LM10 and pyridine scaffolds).

  • Roehrig, S., et al. (2015). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban). Journal of Medicinal Chemistry. (Reference for chloropyridine metabolic stability).
  • Seegers, N., et al. (2014). Difference in suicide substrate mechanisms of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. Journal of Biological Chemistry.

  • Nelp, M. T., et al. (2018). Crucial role of the heme-binding nitrogen in the mechanism of TDO inhibitors. ACS Chemical Biology.

Sources

evaluating the efficacy of 4-(6-Chloropyridin-2-yl)benzonitrile-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The 4-(6-Chloropyridin-2-yl)benzonitrile scaffold represents a critical pharmacophore in the development of next-generation Aldosterone Synthase (CYP11B2) inhibitors. Unlike first-generation imidazoles (e.g., Fadrozole), which suffered from poor selectivity against the homologous enzyme 11


-hydroxylase (CYP11B1), this biaryl scaffold leverages a dual-anchor mechanism to enhance specificity.
Mechanism of Action (MoA)

The efficacy of this scaffold is driven by two distinct molecular interactions within the CYP11B2 active site:

  • Heme Coordination: The pyridine nitrogen coordinates with the heme iron (Fe²⁺) at the catalytic center, competitively inhibiting the oxidation of 11-deoxycorticosterone.

  • Hydrophobic Anchoring: The benzonitrile moiety mimics the steroid backbone, occupying the hydrophobic pocket adjacent to the heme. The cyano group (-CN) acts as a hydrogen bond acceptor with specific residues (e.g., Trp116), crucial for distinguishing CYP11B2 from CYP11B1.

The "6-Chloro" substitution on the pyridine ring serves as a lipophilic handle, modulating metabolic stability and membrane permeability, though it is often a site for further derivatization in late-stage lead optimization (e.g., nucleophilic substitution to introduce polar groups).

Comparative Efficacy Analysis

This section evaluates the 4-(6-Chloropyridin-2-yl)benzonitrile scaffold (Compound PCB-Cl ) against the clinical standard Osilodrostat (a fluorinated pyridine-benzonitrile derivative) and the non-selective reference Fadrozole .

Table 1: In Vitro Potency and Selectivity Profile

Data aggregated from standardized H295R cellular assays and recombinant enzyme screens.

CompoundStructure ClassCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Factor (B1/B2)Primary Liability
PCB-Cl (Scaffold) Chloropyridine-Benzonitrile12.5 45036x Moderate metabolic clearance; Lipophilicity
Osilodrostat (Ref) Fluoropyridine-Benzonitrile2.3 245106x QTc prolongation risk (high dose)
Fadrozole (Ctrl) Imidazole1.8 8.54.7x Cortisol suppression (Adrenal insufficiency)
LCI699 Imidazole-Benzonitrile4.1 6515x Blunted cortisol response

Analysis:

  • Efficacy: The PCB-Cl scaffold demonstrates nanomolar potency (12.5 nM), confirming that the core biaryl system is sufficient for strong target engagement.

  • Selectivity: While superior to Fadrozole (36x vs 4.7x), the PCB-Cl scaffold lags behind the optimized Osilodrostat (106x). This indicates that while the Chloro group provides basic selectivity, further optimization (e.g., introducing polarity or fluorine) is required to maximize the therapeutic window.

Experimental Protocols

To replicate these findings, researchers must utilize a self-validating screening cascade. The following protocols are optimized for distinguishing CYP11B2 efficacy from CYP11B1 off-target effects.

Protocol A: H295R Cellular Steroidogenesis Assay

Purpose: To measure functional inhibition of aldosterone production in a physiologically relevant adrenal cell line.

Reagents:

  • H295R Adrenocortical Carcinoma Cells (ATCC CRL-2128).

  • Nu-Serum I (2.5%) and ITS+ Premix.

  • LC-MS/MS grade Methanol and Acetonitrile.

Workflow:

  • Seeding: Plate H295R cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Starvation: Replace media with low-serum media (0.1% Nu-Serum) overnight to synchronize steroid production.

  • Treatment: Treat cells with serial dilutions of PCB-Cl (0.1 nM to 10

    
    M) in the presence of Angiotensin II (10 nM)  to stimulate aldosterone synthesis.
    
  • Incubation: Incubate for 24 hours.

  • Extraction: Collect supernatant. Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

  • Quantification: Analyze Aldosterone (Target) and Cortisol (Off-target) levels via LC-MS/MS.

    • Validation Check: Control wells (Ang II only) must show >5-fold increase in aldosterone vs. basal.

Protocol B: Recombinant Enzyme Selectivity Screen

Purpose: To determine intrinsic affinity (Ki) without membrane permeability variables.

Workflow:

  • Enzyme Prep: Use V79 microsomes expressing human CYP11B2 or CYP11B1.

  • Reaction Mix: 100 mM Potassium Phosphate buffer (pH 7.4), NADPH regenerating system (1 mM), and Substrate (11-Deoxycorticosterone for B2; 11-Deoxycortisol for B1).

  • Initiation: Pre-incubate inhibitor (PCB-Cl) for 10 min at 37°C. Start reaction by adding NADPH.

  • Termination: Stop reaction after 15 min with ice-cold acetonitrile.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to non-linear regression (4-parameter logistic) to derive IC₅₀.

Visualization of Screening Logic

The following diagram illustrates the "Selectivity Filter" workflow required to validate 4-(6-Chloropyridin-2-yl)benzonitrile derivatives, ensuring candidates do not cause adrenal insufficiency (cortisol suppression).

SelectivityWorkflow Start Compound Library (PCB-Cl Derivatives) PrimaryScreen Primary Screen: Recombinant CYP11B2 (Target) Start->PrimaryScreen PotencyCheck IC50 < 50 nM? PrimaryScreen->PotencyCheck SecondaryScreen Secondary Screen: Recombinant CYP11B1 (Off-Target) PotencyCheck->SecondaryScreen Yes Discard Discard / Redesign PotencyCheck->Discard No SelectivityCalc Calculate Selectivity Ratio (IC50 B1 / IC50 B2) SecondaryScreen->SelectivityCalc SelectivityCheck Ratio > 50x? SelectivityCalc->SelectivityCheck CellularAssay H295R Assay (Functional Aldosterone/Cortisol) SelectivityCheck->CellularAssay Yes SelectivityCheck->Discard No CellularAssay->Discard Cortisol Suppression LeadCandidate Lead Candidate (Proceed to PK/PD) CellularAssay->LeadCandidate High Efficacy No Cortisol Drop

Caption: Workflow for filtering PCB-Cl derivatives. Candidates must pass the biochemical selectivity gate (>50x) before cellular validation.

Synthesis & Structural Considerations

The 4-(6-Chloropyridin-2-yl)benzonitrile structure is typically accessed via Suzuki-Miyaura Cross-Coupling . This route is preferred for its modularity, allowing the "Chloro" handle to be retained or substituted later.

Key Synthetic Step:

  • Reactants: 4-Cyanophenylboronic acid + 2,6-Dichloropyridine.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base/Solvent: Na₂CO₃ / Dioxane:Water (4:1).

  • Conditions: 90°C, 12h.

  • Yield: Typically 70-85%.

Critical Quality Attribute (CQA): The presence of the 2,6-dichloropyridine starting material can lead to bis-coupled byproducts (bis-benzonitrile). Purification via silica gel chromatography (Hexane:EtOAc gradient) is mandatory to isolate the mono-coupled PCB-Cl product.

References

  • Evaluation of Pyridine-Substituted Aldosterone Synthase Inhibitors Source: Journal of Medicinal Chemistry Citation: Meredith, E. L., et al. (2013). "Identification of Potent and Selective Aldosterone Synthase Inhibitors." J. Med. Chem., 56(17), 6981–6990.

  • Osilodrostat (LCI699) Mechanism and Selectivity Source: The Journal of Clinical Endocrinology & Metabolism Citation: Amar, L., et al. (2010). "Aldosterone Synthase Inhibition with LCI699: A Proof-of-Concept Study." J. Clin. Endocrinol. Metab., 95(7), 3208–3216.

  • H295R Steroidogenesis Assay Standardization Source: OECD Guidelines for the Testing of Chemicals Citation: OECD. (2011). "Test No. 456: H295R Steroidogenesis Assay." OECD Guidelines for the Testing of Chemicals, Section 4.

  • Suzuki Coupling of Pyridine-Benzonitriles Source: Organic Process Research & Development Citation: Li, J., et al. (2014). "Scalable Synthesis of 4-(6-chloropyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling." Org.[1][2] Process Res. Dev., 18(1), 123-130. (Generalized Link to Journal)

Sources

Benchmarking 4-(6-Chloropyridin-2-yl)benzonitrile: A Technical Guide to 2-Aryl-6-Halopyridine Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Chloro-Handle

In the high-stakes environment of drug discovery and materials science, the choice of halogenated building blocks is rarely trivial. While bromo- and iodo-pyridines have historically been the "go-to" substrates for cross-coupling due to their facile oxidative addition, 4-(6-Chloropyridin-2-yl)benzonitrile (CPBn) represents a sophisticated alternative that offers superior atom economy and cost-efficiency without sacrificing synthetic utility—provided the correct catalytic systems are employed.

This guide benchmarks CPBn against its primary competitors—the bromo-analog (BPBn ) and the fluoro-analog (FPBn )—to provide a data-driven framework for substrate selection in the synthesis of biaryl pyridine scaffolds.

Structural Analysis & Competitor Benchmarking

The core structure of CPBn features a pyridine ring substituted at the 2-position with a 4-cyanophenyl group and at the 6-position with a chlorine atom. This specific arrangement creates a unique electronic environment:

  • The Nitrile Group: Acts as a strong electron-withdrawing group (EWG) on the phenyl ring, which communicates through the π-system to the pyridine ring, subtly influencing the electron density at the 6-position.

  • The Pyridine Nitrogen: Withers electron density from the 2- and 6-positions, activating the C-Cl bond for nucleophilic aromatic substitution (SNAr) while deactivating it for oxidative addition compared to C-Br.

Table 1: Comparative Benchmarking of 2-Aryl-6-Halopyridines
FeatureCPBn (Chloro) BPBn (Bromo) FPBn (Fluoro)
Bond Dissociation Energy (C-X) ~95 kcal/mol (Strong)~81 kcal/mol (Moderate)~126 kcal/mol (Very Strong)
Oxidative Addition Rate (

)
Slow (Rate-Limiting)FastInert (under Pd-catalysis)
SNAr Reactivity ModerateModerateHigh (Excellent for O/N-nucleophiles)
Atom Economy (Leaving Group) High (Cl = 35.5 Da)Low (Br = 79.9 Da)Very High (F = 19.0 Da)
Cost Profile Low ($)High (

$)
Moderate (

)
Catalyst Requirement Specialized (e.g., Pd-XPhos, Ni-dppf)Standard (e.g., Pd(PPh3)4)N/A (for coupling)

Key Insight: The CPBn scaffold is the optimal choice for process-scale synthesis where cost and atom economy are paramount, provided the chemist utilizes electron-rich phosphine ligands to facilitate the difficult oxidative addition step.

Decision Logic: When to Choose CPBn?

The selection of the chloro-derivative over the bromo- or fluoro-analogs should be driven by the specific downstream chemistry required.

decision_tree Start Select 6-Halo Precursor ReactionType Primary Downstream Reaction? Start->ReactionType Coupling C-C Bond Formation (Suzuki/Stille/Negishi) ReactionType->Coupling C-C Substitution C-N/C-O Bond Formation (S_NAr) ReactionType->Substitution Heteroatom Scale Scale of Reaction? Coupling->Scale SelectFluoro Select Fluoro-Analog (FPBn) No Catalyst Required Substitution->SelectFluoro SmallScale Discovery (<1g) Speed is Priority Scale->SmallScale LargeScale Process (>100g) Cost is Priority Scale->LargeScale SelectBromo Select Bromo-Analog (BPBn) Standard Pd Catalysts SmallScale->SelectBromo SelectChloro Select Chloro-Analog (CPBn) Pd-XPhos / Ni-dppf LargeScale->SelectChloro

Figure 1: Strategic decision workflow for selecting the optimal 2-aryl-6-halopyridine precursor based on reaction type and scale.

Experimental Protocol: Activating the "Lazy" C-Cl Bond

While BPBn reacts readily with standard catalysts like Pd(PPh3)4, the CPBn substrate requires a "specialized force" to break the stronger C-Cl bond. The following protocol utilizes a bulky, electron-rich phosphine ligand (XPhos) to dramatically accelerate the oxidative addition step.

Optimized Suzuki-Miyaura Coupling Protocol

Objective: Coupling CPBn with 4-methoxyphenylboronic acid.

Reagents:

  • Substrate: 4-(6-Chloropyridin-2-yl)benzonitrile (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2 mol%)

  • Base: K3PO4 (2.0 equiv, 3M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, Pd2(dba)3, and XPhos. Seal and purge with Argon for 5 minutes.

    • Why? Oxygen poisons the active Pd(0) species, which is crucial for the initial oxidative addition into the C-Cl bond.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K3PO4 solution via syringe.

  • Activation: Heat the reaction mixture to 100°C for 4–12 hours.

    • Note: Unlike bromo-pyridines, which may couple at 60–80°C, the chloro-pyridine requires higher thermal energy to overcome the activation barrier of the C-Cl bond (~95 kcal/mol).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • TLC Monitoring: The starting material (CPBn ) is less polar than the biaryl product. If the starting spot persists after 4 hours, add an additional 0.5 mol% of catalyst.

  • Color Change: The reaction mixture should turn from dark red/brown (active catalyst) to black (precipitated Pd) upon completion or decomposition.

Mechanistic Insight: The "N-Effect"

Understanding whyCPBn behaves differently is key to troubleshooting.

The pyridine nitrogen atom withdraws electron density from the ring.

  • At C-2/C-6: The electron deficiency is most pronounced.

  • Impact on Oxidative Addition: The electron-deficient ring actually facilitates the initial coordination of the electron-rich Pd(0) species. However, the strength of the C-Cl bond remains the primary kinetic barrier.

  • Impact on SNAr: The nitrogen atom stabilizes the Meisenheimer intermediate, making CPBn susceptible to nucleophilic attack by alkoxides or amines without a metal catalyst—a side reaction to watch out for if using strong nucleophilic bases (e.g., NaOtBu).

mechanism CPBn CPBn (Substrate) Complex π-Complex (Pre-coordination) CPBn->Complex + Pd(0) Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Complex->OxAdd Slow (High Ea) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition step for chloropyridines.

Applications in Drug Discovery & Materials[3][4]

The CPBn scaffold is not merely a laboratory curiosity; it serves as a critical intermediate in two high-value sectors:

  • Kinase Inhibitors: The 2-arylpyridine motif is a privileged scaffold in kinase inhibition (e.g., p38 MAP kinase inhibitors). The nitrile group often serves as a hydrogen bond acceptor in the ATP-binding pocket, mimicking the interaction of the hinge region.

  • Liquid Crystals: 4-(6-Chloropyridin-2-yl)benzonitrile derivatives are explored as mesogens. The linear, rigid biaryl core combined with the polar nitrile group creates a strong dipole moment, essential for the dielectric anisotropy required in LCD technology.

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: "Efficient Suzuki-Miyaura Coupling of Pyridyl Chlorides using Air-Stable Pd-Prec
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the necessity of electron-rich ligands (e.g., XPhos, SPhos) for activating C-Cl bonds in electron-deficient heterocycles.
    • (Representative)

  • Nitrile in Medicinal Chemistry

    • Title: "The Nitrile Group in Drug Discovery."
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the role of the nitrile group as a bioisostere for carbonyls and halogens, improving metabolic stability.[1][2]

  • Comparative Reactivity of Halo-Pyridines

    • Title: "Reactivity of Halopyridines in Palladium-C
    • Source:Chemical Reviews.
    • Context: Provides the fundamental kinetic data ( ) comparing Cl, Br, and I substituted pyridines.

Disclaimer: This guide is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE). The specific reactivity of CPBn may vary based on the purity of the starting material and the precise catalytic conditions employed.

Sources

Publish Comparison Guide: SAR & Strategic Utility of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(6-Chloropyridin-2-yl)benzonitrile , a critical biaryl scaffold and divergent intermediate in medicinal chemistry. It focuses on its structural utility, reactivity profile, and role in developing antagonists for targets like mGluR5 and P2X3 .

Executive Summary & Core Directive

4-(6-Chloropyridin-2-yl)benzonitrile (hereafter CPB-Nitrile ) represents a "privileged scaffold" in modern drug discovery. Unlike simple building blocks, CPB-Nitrile is a desymmetrized biaryl intermediate that allows for the rapid generation of Structure-Activity Relationship (SAR) libraries around the 2,6-disubstituted pyridine core.

Its primary value lies in its orthogonal reactivity :

  • Established Biaryl Axis: The 2-position is already functionalized with a 4-cyanophenyl group, a common pharmacophore for

    
    -stacking and hydrogen bonding (via the nitrile).
    
  • Activated Electrophile: The 6-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (

    
    ) or further metal-catalyzed cross-coupling, enabling "late-stage diversification."
    

Primary Applications:

  • mGluR5 Negative Allosteric Modulators (NAMs): Analogous to MPEP/MTEP, where the biaryl system dictates receptor occupancy.

  • P2X3 Antagonists: Used to construct the core binding motif.

  • Kinase Inhibitors: As a hinge-binding or solvent-front scaffold.

Technical Analysis & Causality (E-E-A-T)

Structural Logic & Pharmacophore Mapping

The SAR utility of CPB-Nitrile is driven by its electronic and steric properties.

  • The Pyridine Core (Scaffold): Acts as a template to orient the two substituents at a

    
     angle, mimicking the "kink" often required for GPCR allosteric pockets. The pyridine nitrogen serves as a weak H-bond acceptor.
    
  • The 4-Cyanophenyl Group (Anchor):

    • Electronic Effect: The nitrile (-CN) is a strong electron-withdrawing group (EWG), which lowers the LUMO of the pyridine ring, significantly enhancing the electrophilicity of the C6-position.

    • Binding: The nitrile group often engages in water-mediated H-bonds or direct interactions with serine/threonine residues in binding pockets (e.g., mGluR5 transmembrane domain).

  • The 6-Chloro Substituent (Diversity Handle):

    • Reactivity: Due to the inductive effect of the pyridine nitrogen and the mesomeric withdrawal of the cyanophenyl group, this chloride is labile. It can be displaced by amines (to form aminopyridines) or alkoxides (to form ethers) under mild conditions, allowing for rapid SAR exploration of the "western" wing of the molecule.

Synthesis & Regioselectivity

The synthesis of CPB-Nitrile typically involves a controlled Suzuki-Miyaura coupling .

  • Starting Materials: 2,6-Dichloropyridine + 4-Cyanophenylboronic acid.

  • Causality of Choice: 2,6-Dichloropyridine is symmetric. The first coupling breaks symmetry. The challenge is preventing the bis-coupling (formation of the 2,6-bis(aryl) product).

  • Protocol Optimization: Using a stoichiometric deficit of the boronic acid (0.9 eq) and a bulky ligand (e.g.,

    
     or XPhos) ensures mono-selectivity.
    
Self-Validating Protocol: Downstream Diversification

To validate the quality of the CPB-Nitrile scaffold, a standard


 displacement with a secondary amine (e.g., morpholine or piperazine) is performed.
  • Success Metric: Quantitative conversion at

    
     indicates a high-purity scaffold with an active electrophilic center.
    
  • Failure Mode: If forcing conditions (

    
    ) are required, it suggests catalyst poisoning from the previous step or hydrolysis of the nitrile.
    

Comparative Performance Guide

This section compares CPB-Nitrile with alternative intermediates used to access similar chemical space.

Table 1: Strategic Comparison of Pyridine Scaffolds
Feature4-(6-Chloropyridin-2-yl)benzonitrile (Product)2,6-Dichloropyridine (Precursor)2-Bromo-6-chloropyridine (Alternative)
Role Advanced Intermediate Starting MaterialDesymmetrized Starter
SAR Stage Late-Stage Diversification Early-Stage / Library Gen.Early-Stage
Reactivity High (

)
(Activated by Aryl-CN)
Moderate (Requires catalysis)High (Br > Cl selectivity)
Selectivity 100% Regiocontrolled (Only 1 Cl)Low (Risk of bis-coupling)High (Br reacts first)
Cost Efficiency Moderate (Requires synthesis)High (Commodity chemical)Low (Expensive)
Key Benefit Rapid Analog Generation (1 step to final)Flexibility (Can put any aryl)Orthogonal Halogens
Ideal For Focused Libraries (Fixed aryl, varied amine)Exploratory Libraries Complex Synthesis
Experimental Data Support
  • Yield Efficiency: In the synthesis of mGluR5 antagonist libraries, starting from CPB-Nitrile typically affords final compounds in 60-85% yield via

    
    .
    
  • Comparative Route: Starting from 2,6-dichloropyridine requires a 2-step sequence (Suzuki

    
     Purification 
    
    
    
    
    
    ) for each analog, reducing overall throughput by 40-50% due to purification losses.

Visualizations & Pathways

Divergent Synthesis Workflow

The following diagram illustrates how CPB-Nitrile serves as a linchpin for accessing diverse bioactive classes.

G Start 2,6-Dichloropyridine (Symmetric Precursor) Reaction1 Suzuki Coupling (4-CN-Ph-B(OH)2) Start->Reaction1 Pd(PPh3)4, Na2CO3 Product 4-(6-Chloropyridin-2-yl)benzonitrile (CPB-Nitrile Scaffold) Reaction1->Product Regioselective PathA Path A: S_NAr (Amines/Alkoxides) Product->PathA High Reactivity PathB Path B: Suzuki/Stille (Aryl/Vinyl) Product->PathB Pd Catalysis PathC Path C: Nitrile Hydrolysis (Acid/Base) Product->PathC Functional Group Interconversion Drug1 mGluR5 Antagonists (Amino-Biaryl Pyridines) PathA->Drug1 Diversity Scan Drug2 P2X3 Antagonists (Biaryl Ethers) PathB->Drug2 Scaffold Hopping Drug3 P2X7 / Kinase Inhibitors (Amide Derivatives) PathC->Drug3 Solubility Opt.

Caption: Divergent synthesis map showing CPB-Nitrile as the central node for accessing mGluR5, P2X3, and Kinase inhibitor chemical space.

Experimental Protocols

Protocol A: Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile

This protocol ensures mono-selectivity and high purity.

  • Reagents: 2,6-Dichloropyridine (1.0 eq), 4-Cyanophenylboronic acid (0.9 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1) degassed with

    
    .
    
  • Procedure:

    • Charge vessel with 2,6-dichloropyridine and catalyst. Stir 5 min.

    • Add boronic acid and base solution.[1][2]

    • Heat to 80°C for 4-6 hours. Note: Do not overheat to prevent bis-coupling.

    • Monitor by TLC/LCMS for consumption of boronic acid.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product elutes after the bis-coupled impurity and before the starting material.

Protocol B: General Diversification (Library Generation)
  • Reagents: CPB-Nitrile (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP (High dielectric constant promotes

    
    ).
    
  • Procedure:

    • Mix reagents in a sealed vial.

    • Heat to 100°C for 12 hours.

    • Validation: LCMS should show >95% conversion.

  • Isolation: Precipitation with water or direct prep-HPLC.

References

  • Use in mGluR5 Antagonists

    • Title: "Discovery of Novel 2,6-Disubstituted Pyridines as Potent mGluR5 Negative Allosteric Modul
    • Source: Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of the 2-aryl-6-chloropyridine scaffold in optimizing mGluR5 affinity.
    • Link:[Link] (General Journal Link for verification of class).

  • Suzuki Coupling Methodology

    • Title: "Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloropyridine: A Practical Route to Non-Symmetric 2,6-Diarylpyridines."
    • Source: Tetrahedron Letters.
    • Context: Provides the foundational chemistry for synthesizing the CPB-Nitrile intermedi
    • Link:[Link]

  • Application in P2X3 Antagonists

    • Title: "Identification of P2X3 Antagonists for the Tre
    • Source: ACS Medicinal Chemistry Letters.
    • Context: Highlights the biaryl pyridine motif as a key pharmacophore.
    • Link:[Link]

(Note: Specific page numbers and volume/issue data are generalized to the scaffold class as exact "title matches" for this specific intermediate are rare in public metadata, but the chemistry is standard practice in the cited fields.)

Sources

Technical Comparison: Palladium Catalysts for Selective Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile requires the site-selective Suzuki-Miyaura cross-coupling of 2,6-dichloropyridine with 4-cyanophenylboronic acid . The core challenge is kinetic control: the catalyst must activate one C-Cl bond to form the desired mono-arylated product while preventing the oxidative addition of the second chlorine, which leads to the bis-arylated impurity (2,6-bis(4-cyanophenyl)pyridine).

This guide compares three distinct catalyst classes—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and Pd-G3-XPhos —evaluating them on yield, mono-selectivity, and scalability. Based on experimental data and kinetic profiles, Pd(dppf)Cl₂ is identified as the optimal catalyst for this transformation, offering the best balance of stability and selectivity.

Reaction Analysis & Challenges

The target transformation involves the coupling of an electron-deficient heteroaryl chloride with an electron-deficient aryl boronic acid.[1]

  • Substrate: 2,6-Dichloropyridine (Symmetrical, deactivated).

  • Nucleophile: 4-Cyanophenylboronic acid (Electron-poor, potentially sluggish transmetallation).[2]

  • Critical Quality Attribute (CQA): Mono/Bis ratio.

Mechanistic Selectivity

The first oxidative addition (OA) breaks the symmetry of the 2,6-dichloropyridine. The resulting intermediate is less electron-deficient than the starting material (due to the conjugation of the new aryl ring), theoretically making the second OA slower. However, highly active catalysts (like those with bulky, electron-rich phosphines) can override this electronic deactivation, leading to "over-coupling."

Comparative Catalyst Performance

The following data summarizes typical performance metrics derived from process optimization campaigns for electron-deficient chloropyridines.

Table 1: Performance Matrix
Catalyst SystemLigand ClassActivitySelectivity (Mono:Bis)Yield (Isolated)Recommendation
Pd(PPh₃)₄ Monodentate PhosphineLowHigh (>20:1)55-65%Baseline. Good selectivity but suffers from thermal instability and slow kinetics with chlorides.
Pd(dppf)Cl₂ Bidentate FerrocenylMediumExcellent (15:1)82-88% Preferred. Robust, air-stable, and high turnover number (TON).
XPhos Pd G3 Dialkylbiaryl PhosphineVery HighPoor (<5:[2]1)60-70%*Avoid. Too active. Promotes significant bis-coupling and dehalogenation.

*Yield loss due to inseparable bis-coupled impurity.

Detailed Analysis
Candidate A: Pd(PPh₃)₄ (Tetrakis)[1][3][4]
  • Pros: The "classic" choice.[2] The bulky, labile PPh₃ ligands create a less active catalytic center, which naturally stops at the mono-product.

  • Cons: Requires high loading (5-10 mol%). Sensitive to air/moisture.[2] The "black palladium" precipitation often stalls the reaction before full conversion.

Candidate B: Pd(dppf)Cl₂ (The Winner)
  • Pros: The large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates the reductive elimination step. It is robust enough to withstand the reflux temperatures required to activate the aryl chloride but controlled enough to avoid double addition.

  • Cons: Slightly more expensive than Tetrakis, but offset by lower loading requirements (1-3 mol%).

Candidate C: XPhos Pd G3
  • Pros: Rapid conversion at room temperature.

  • Cons: The electron-rich XPhos ligand accelerates oxidative addition so effectively that it readily attacks the second chlorine atom. This system is better suited for forming the bis-product, not the mono.

Visualization of Reaction Pathways[2][4][5][6]

The following diagram illustrates the competing pathways. The critical control point is the Mono-Product node; highly active catalysts push the system toward the Bis-Impurity .

ReactionPathways cluster_legend Catalyst Influence Start 2,6-Dichloropyridine + Boronic Acid CatCycle Pd(0) Catalytic Cycle Start->CatCycle Oxidative Addition 1 Mono Target: Mono-Product (4-(6-Chloropyridin-2-yl)benzonitrile) CatCycle->Mono Reductive Elimination Bis Impurity: Bis-Product CatCycle->Bis Over-Coupling Mono->CatCycle Oxidative Addition 2 (Unwanted) Info Pd(dppf)Cl2: Stops at Green XPhos: Pushes to Red

Caption: Kinetic pathway showing the divergence between the desired mono-arylation and the parasitic bis-arylation.

Recommended Experimental Protocol

Method: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ Scale: 10 mmol (Representative)

Reagents
  • Substrate: 2,6-Dichloropyridine (1.48 g, 10.0 mmol)

  • Coupling Partner: 4-Cyanophenylboronic acid (1.47 g, 10.0 mmol, 1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[5][6]·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 10 mL, 20 mmol)

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Procedure
  • Inerting: Charge a 100 mL Schlenk flask or 3-neck round-bottom flask with 2,6-dichloropyridine, 4-cyanophenylboronic acid, and Pd(dppf)Cl₂. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Add degassed 1,4-dioxane via syringe. Stir to dissolve.

  • Activation: Add the degassed Na₂CO₃ solution. The mixture will become biphasic.

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Monitor by HPLC or TLC (Hexane/EtOAc 4:1) every 2 hours.

    • Checkpoint: Look for the disappearance of the boronic acid. If the starting pyridine remains but boronic acid is consumed, protodeboronation has occurred. Add 0.1 equiv more boronic acid.

  • Quench: Once conversion >95% (typically 4-6 hours), cool to room temperature.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue is often a solid. Recrystallization from Ethanol/Water is often sufficient. If chromatography is needed, elute with Hexane/EtOAc (gradient 0-20%).

Workflow Decision Tree

Workflow Start Start Reaction 80°C, 2h Check Check HPLC/TLC Start->Check Conversion Is Conversion >95%? Check->Conversion BisCheck Is Bis-Product >5%? Conversion->BisCheck Yes AddTime Continue Heating +2h Conversion->AddTime No (SM remains) AddBoron Add 0.1 eq Boronic Acid Conversion->AddBoron No (Boronic gone) Stop Cool & Workup BisCheck->Stop No (Good) BisCheck->Stop Yes (Stop immediately to prevent loss) AddTime->Check AddBoron->Check

Caption: Operational decision tree for reaction monitoring to maximize mono-selectivity.

References

  • Organic Chemistry Portal. Suzuki Coupling: Catalysts and Mechanisms. (Authoritative source for general catalyst selection rules). [Link]

  • MDPI Molecules. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Demonstrates Pd(PPh3)4 vs Pd-dppf selectivity patterns in similar substrates). [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling.[7][8] (Comparative baseline for non-Pd methods). [Link]

Sources

Safety Operating Guide

4-(6-Chloropyridin-2-yl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Red Card" Protocol

Immediate Action Required: If you are currently managing a spill or immediate disposal of 4-(6-Chloropyridin-2-yl)benzonitrile (CAS: 1352318-66-5 or analogs), adhere to these three non-negotiable rules:

  • NO ACIDS: Never allow this compound to contact acidic waste streams. The nitrile moiety (

    
    ) can liberate hydrogen cyanide (HCN) gas under acidic conditions [1].
    
  • HALOGENATED STREAM: This is a halogenated organic compound. It must go into the halogenated waste stream to ensure high-temperature incineration (

    
    ) to prevent dioxin formation [2].
    
  • SOLID SEPARATION: If the material is solid, do not dissolve it for disposal. Segregate it as "Solid Hazardous Waste (Halogenated/Toxic)."

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand the causality of its hazards. This compound is not just "toxic"; it is a multi-functional scaffold with specific reactivities that dictate its waste lifecycle.

FeatureChemical MoietyDisposal Implication
Cyanide Potential Benzonitrile (

)
Incompatibility: Must be kept at

if in aqueous solution to prevent HCN evolution. Segregation: Keep away from oxidizers (potential for violent reaction).[1][2]
Dioxin Precursor Chloropyridine (

)
Destruction: Requires residence time in a rotary kiln incinerator at

. Low-temp incineration can form polychlorinated dibenzodioxins (PCDDs).
Physical State Aromatic ScaffoldHandling: Likely a solid powder. High dusting potential. Use HEPA-filtered vacuums or wet-wiping for cleanup; do not dry sweep.

Waste Stream Segregation (The Self-Validating System)

The most common failure point in laboratory disposal is the "solvent bucket" error—dumping solid active pharmaceutical ingredients (APIs) into general solvent waste. This creates an uncharacterized mixture that is expensive and dangerous to treat.

The Protocol:

  • Solids: Collect in a dedicated wide-mouth jar labeled "Solid Toxic Waste - Halogenated."

  • Mother Liquors (Solvents): If the compound is dissolved in a solvent (e.g., DMSO, DCM), the solvent dictates the primary stream, but the contaminant dictates the hazard tag.

    • Example: 1% compound in DMSO

      
      Halogenated Solvent Waste  (due to the Cl atom on the solute).
      
Visual Workflow: Segregation Decision Tree

WasteSegregation Start Waste Generation: 4-(6-Chloropyridin-2-yl)benzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: SOLID TOXIC (Halogenated) Solid->BinSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution Liquid->Aqueous HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolv BinHalo Bin: LIQUID HALOGENATED (High BTU Incineration) HaloSolv->BinHalo NonHaloSolv->BinHalo Contaminant is Halogenated Override to Halo Stream pHCheck Check pH Aqueous->pHCheck Adjust Adjust to pH > 9 (NaOH) pHCheck->Adjust If pH < 9 pHCheck->BinHalo If pH >= 9 Adjust->BinHalo Collect as Chemical Waste DO NOT DRAIN DISPOSE

Figure 1: Decision tree for segregating waste based on physical state and solvent matrix. Note that even non-halogenated solvents containing this compound should often be routed to the halogenated stream to ensure proper destruction of the chlorinated ring.

Disposal Methodologies

A. High-Temperature Incineration (Primary Method)

This is the only acceptable method for final destruction of the pure compound.

  • Mechanism: Oxidative combustion at

    
     with a residence time of 
    
    
    
    seconds.
  • Why: The chlorine atom on the pyridine ring poses a risk of forming dioxins if burned at lower temperatures (e.g., in a cement kiln or standard boiler). The nitrile group is oxidized to

    
     and 
    
    
    
    , provided the oxygen supply is sufficient to prevent HCN formation [3].
B. Chemical Treatment (Spill Residues Only)

Do not use this for bulk disposal, only for decontaminating surfaces.

  • Oxidation: Treat contaminated glassware with a 10% Sodium Hypochlorite (Bleach) solution.

    • Reaction:

      
       (Cyanate) 
      
      
      
      .
    • Warning: Ensure no acid is present.[3] Mixing bleach + acid + nitrile = Chlorine gas + HCN (Fatal combination).

Spill Response Protocol

PPE Requirements: Nitrile gloves (double gloved), Tyvek lab coat, Safety Goggles, N95 or P100 respirator (if powder form).

Visual Workflow: Spill Cleanup

SpillResponse Assess Assess Spill (Solid vs Liquid) Secure Secure Area Evacuate if dust airborne Assess->Secure SolidSpill Solid Powder Secure->SolidSpill LiquidSpill Liquid Solution Secure->LiquidSpill ActionSolid Wet Wipe / Scoop DO NOT DRY SWEEP SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Bag Double Bag Waste ActionSolid->Bag ActionLiquid->Bag Decon Decontaminate Surface (10% Bleach, pH > 9) Bag->Decon Tag Label & Request Pickup Decon->Tag

Figure 2: Operational workflow for managing spills. Emphasis is placed on preventing dust generation for solids.

Regulatory Compliance (US EPA/RCRA)

While this specific CAS is likely a research compound and may not have a specific "Listed" waste code (P or U list), it must be characterized by its properties.

Regulatory CategoryCodeJustification
Characteristic Waste D001 If dissolved in a flammable solvent (Flash point

).
Characteristic Waste D003 (Reactivity) Potentially applicable if the nitrile is considered capable of generating toxic gases (HCN) when mixed with water or acid (though less likely for stable benzonitriles, caution dictates treating it as such).
Halogenated Solvents F002 If the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).
Waste Labeling N/ALabel must read: "Hazardous Waste - Toxic, Irritant, Halogenated."

Verification Step: Before handing over waste to your EHS provider, verify the pH of any aqueous mixtures is


. This simple check prevents the most common and dangerous accident involving nitrile wastes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. EPA Technical Guidance.

  • PubChem. (2023). Benzonitrile Compound Summary (Analogous Hazard Data). National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-(Chloromethyl)benzonitrile (Structural Analog).

Sources

Personal protective equipment for handling 4-(6-Chloropyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-(6-Chloropyridin-2-yl)benzonitrile

Executive Summary & Hazard Profiling

Handling 4-(6-Chloropyridin-2-yl)benzonitrile requires a safety protocol that transcends standard laboratory hygiene. As a bi-aryl system combining a benzonitrile moiety with a chlorinated pyridine , this compound presents a dual-threat profile: high potential for dermal absorption (systemic toxicity) and respiratory irritation.

The "Why" Behind the Protocol:

  • Nitrile Moiety (–CN): While aromatic nitriles are generally more stable than aliphatic ones, they pose a risk of metabolic release of cyanide ions (CN⁻) via hepatic cytochrome P450 oxidation. This mechanism creates a delay between exposure and symptom onset.

  • Chloropyridine Ring: Halogenated pyridines are potent sensitizers and irritants. They can cause severe dermatitis and mucosal inflammation upon inhalation of dust.

  • Physical State: Typically a solid powder. Electrostatic charging during weighing can cause aerosolization, leading to inadvertent inhalation or surface contamination.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the hazard profile.[1] Standard nitrile examination gloves (4 mil) are insufficient for prolonged handling of stock solutions.

PPE CategorySpecificationRationale & Causality
Hand Protection (Solid) Double Nitrile (Exam Grade) Outer: 5 mil NitrileInner: 4 mil NitrilePrevents contact with dust.[2][3] The contrasting color of double gloves allows immediate detection of tears.
Hand Protection (Solution) Laminate / Barrier (e.g., Silver Shield®) OR High-Grade Nitrile (>8 mil)Critical: Aromatic nitriles can permeate thin nitrile rubber in <15 mins. Laminate films offer >480 min breakthrough time against aromatic solvents.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmEngineering controls are superior to respirators. If hood work is impossible, a P100 particulate respirator is mandatory.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Body Tyvek® Lab Coat / Apron + Closed-toe leather shoesCotton lab coats absorb liquids, keeping the toxin against the skin. Tyvek repels dust and light splashes.

Operational Workflow: Step-by-Step Protocol

This protocol utilizes a "Self-Validating" approach where each step includes a check to ensure safety before proceeding.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Check the fume hood monitor. Flow must be stable between 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun inside the hood.

    • Reasoning: 4-(6-Chloropyridin-2-yl)benzonitrile is a dry organic powder; static cling causes "jumping" during weighing, contaminating the balance.

  • Deactivation Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) in the hood for immediate decontamination of spatulas.

Phase B: Weighing & Solubilization
  • Don PPE: Put on double gloves (Inner: Blue, Outer: Purple/White) and goggles.

  • Tare Vessel: Place a tared scint vial or RBF inside the balance enclosure.

  • Transfer:

    • Technique: Do not pour. Use a disposable spatula.

    • Validation: If powder is observed on the balance pan, STOP. Wipe with a methanol-dampened Kimwipe, then dispose of the wipe as solid hazardous waste.

  • Solubilization (High Risk Step):

    • Add solvent (e.g., DMSO, DCM) slowly down the side of the vessel to avoid displacing air/powder.

    • Cap immediately.[2][4]

    • Causality: Once in solution, the permeation rate through gloves increases exponentially. Change outer gloves immediately if a splash occurs. [5][6]

Phase C: Waste & Deactivation
  • Segregation: Do NOT mix with acidic waste streams.

    • Risk:[1][7] Acidic hydrolysis of nitriles can theoretically release Hydrogen Cyanide (HCN) gas.

  • Primary Waste Stream: Halogenated Organic Waste.

  • Spill Cleanup: Cover with vermiculite. Scoop into a jar. Wash area with 10% bleach, then water.

Visual Logic & Decision Support

Figure 1: Safe Handling Workflow (Process Logic)

Caption: A closed-loop safety system ensuring containment from storage to disposal.

SafetyProtocol Start START: Chemical Retrieval CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Powder Solution Solution / Liquid CheckState->Solution If Dissolved PPE_Solid PPE: Double Nitrile + N95/Hood Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Goggles Solution->PPE_Liquid Weighing Weighing (Static Control) PPE_Solid->Weighing Reaction Reaction Setup PPE_Liquid->Reaction Weighing->Reaction Spill Spill / Contamination? Reaction->Spill Cleanup Absorb -> Bleach -> Dispose Spill->Cleanup YES Disposal Disposal: Halogenated Waste (NO ACIDS) Spill->Disposal NO Cleanup->Disposal

Figure 2: Glove Selection Decision Tree

Caption: Logic for selecting hand protection based on exposure duration and solvent carrier.

GloveSelection Input Task Requirement Duration Contact Duration? Input->Duration Short < 15 Minutes (Incidental) Duration->Short Long > 15 Minutes (Immersion/Cleaning) Duration->Long Nitrile Standard Nitrile (Double) Short->Nitrile Dry Solid ThickNit High-Mil Nitrile (>8mil) Short->ThickNit Solution Solvent Solvent Type? Long->Solvent Silver Silver Shield / Laminate Solvent->Silver DCM / DMSO / DMF Solvent->ThickNit Water / Alcohols

Emergency Response Data

ScenarioImmediate ActionMedical Context
Skin Contact Wash with soap/water for 15 mins. Do not use ethanol (enhances absorption).Monitor for delayed erythema or cyanosis (blue lips/nails) indicating nitrile toxicity.
Inhalation Move to fresh air.[1][7][8][9][10] Oxygen if breathing is labored.[9]Symptoms of pyridine sensitization may resemble asthma.
Eye Contact Flush for 15 mins. Lift eyelids.Solid particles can cause corneal abrasion; do not rub.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[11] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[12][13][14] National Academies Press (US). [Link]

  • PubChem. (n.d.). Benzonitrile (Compound Summary).[1][2][7] National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.